molecular formula C4H10ClNO3S B1589773 3-Methanesulfonatoazetidine hydrochloride CAS No. 36476-89-8

3-Methanesulfonatoazetidine hydrochloride

Cat. No.: B1589773
CAS No.: 36476-89-8
M. Wt: 187.65 g/mol
InChI Key: NPTBMYLQOZSOQT-UHFFFAOYSA-N
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Description

3-Methanesulfonatoazetidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3S and its molecular weight is 187.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

azetidin-3-yl methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S.ClH/c1-9(6,7)8-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBMYLQOZSOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474999
Record name 3-Methanesulfonatoazetidine hydrochloride
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Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-89-8
Record name 3-Azetidinol, 3-methanesulfonate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-89-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methanesulfonatoazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methanesulfonatoazetidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Methanesulfonatoazetidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" motif.[1] Its inherent ring strain, sp³-rich three-dimensional character, and conformational rigidity provide a unique combination of properties that enhance metabolic stability, aqueous solubility, and receptor selectivity when incorporated into drug candidates.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[2] This guide provides an in-depth technical examination of this compound, a key building block that leverages the unique properties of the azetidine core and the reactivity of a sulfonate ester to enable the synthesis of diverse and complex molecules.

Core Chemical and Physical Properties

This compound is a versatile synthetic intermediate. Its utility is a direct consequence of its distinct structural features: a strained azetidine ring, an excellent mesylate leaving group, and a hydrochloride salt form that enhances stability and handling.

Molecular Structure and Key Features

The structure of this compound is characterized by a central four-membered azetidine ring. The nitrogen atom is protonated and associated with a chloride ion, forming the hydrochloride salt. At the 3-position of the ring, a methanesulfonate (mesylate) group is attached via an ester linkage.

Caption: Structure of this compound.

The key features influencing its chemical behavior are:

  • Azetidine Ring Strain: The four-membered ring possesses significant angle strain, which drives its reactivity in ring-opening reactions under certain conditions.[3] However, the azetidine ring is notably more stable than its three-membered aziridine counterpart, allowing for easier handling.[3]

  • Mesylate as an Excellent Leaving Group: The methanesulfonate group is a superior leaving group due to the ability of the sulfonate moiety to stabilize the resulting negative charge through resonance.[4] This makes the carbon atom at the 3-position highly susceptible to nucleophilic attack.

  • Hydrochlide Salt Form: As a hydrochloride salt, the compound is typically a stable, crystalline solid with improved handling characteristics and enhanced solubility in polar solvents compared to its free base form.[5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 36476-89-8[6]
Molecular Formula C₄H₁₀ClNO₃S[6]
Formula Weight 187.65 g/mol [6]
Appearance White to off-white solid (inferred)
Melting Point 104-106 °C[6]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[5][7]
Stability Stable under recommended storage conditions (cool, dry, inert atmosphere). Hydrochloride salts are generally more stable than the corresponding free bases.[8]

Synthesis and Reactivity

Synthetic Pathway Overview

This compound is typically synthesized from a precursor, 3-hydroxyazetidine, which can be prepared through various routes. A common strategy involves the cyclization of an appropriate precursor, followed by mesylation of the hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Mesylation & Deprotection A Epichlorohydrin + Protected Amine B Ring Opening & Cyclization A->B C Protected 3-Hydroxyazetidine B->C E Mesylation C->E D Methanesulfonyl Chloride (MsCl) D->E F Protected 3-Mesyloxyazetidine E->F G Deprotection / HCl Treatment F->G H 3-Methanesulfonatoazetidine Hydrochloride G->H

Caption: Generalized synthetic workflow for this compound.

While specific patented syntheses for the title compound are not detailed in the provided results, the synthesis of the precursor, 3-hydroxyazetidine hydrochloride, often starts from epichlorohydrin and an amine like tert-butylamine or benzylamine.[9][10] The subsequent step involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a non-nucleophilic base to form the mesylate ester. Finally, treatment with hydrochloric acid serves to both remove any acid-labile protecting groups on the nitrogen and to form the hydrochloride salt.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound in organic synthesis lies in its role as an electrophile in Sₙ2 reactions. The carbon atom at the 3-position is activated by the excellent leaving group ability of the mesylate.[11]

Mechanism of Sₙ2 Displacement:

  • Nucleophilic Attack: A wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) can attack the electrophilic C-3 carbon.

  • Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond to the carbon, and the carbon-oxygen bond of the mesylate is breaking.[12]

  • Inversion of Stereochemistry: As is characteristic of Sₙ2 reactions, the attack occurs from the backside relative to the leaving group, resulting in an inversion of configuration at the C-3 position if it is a stereocenter.

  • Product Formation: The nucleophile is now attached to the azetidine ring, and the mesylate anion is released.

This reactivity allows for the facile introduction of a diverse array of functional groups at the 3-position of the azetidine ring, making it a valuable scaffold for building libraries of compounds in drug discovery programs.[13]

Applications in Drug Development

The azetidine motif is increasingly sought after in drug design for its ability to improve physicochemical properties.[2] this compound serves as a critical starting material for accessing 3-substituted azetidine derivatives.

Key Advantages in Medicinal Chemistry:

  • Vector for SAR Studies: The predictable Sₙ2 reactivity allows medicinal chemists to systematically explore the structure-activity relationship (SAR) at the 3-position of the azetidine ring. By introducing various substituents, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[13]

  • Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other common rings like piperidine or morpholine, offering a novel chemical space with potentially improved properties such as reduced lipophilicity and enhanced solubility.[13]

  • Access to Novel Chemical Space: The ability to easily functionalize the azetidine core opens doors to novel molecular designs that would be difficult to access through other synthetic routes.[14]

Experimental Protocols and Handling

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile. Note: This is a representative protocol and must be adapted and optimized for specific substrates and scales.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride and the liberated methanesulfonic acid.

  • Nucleophile Addition: The amine nucleophile (1.1 eq) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a temperature ranging from ambient to elevated (e.g., 25-80 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted azetidine.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][16] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its value is derived from the combination of the pharmacokinetically favorable azetidine scaffold and the highly reactive mesylate group. This combination provides a robust and versatile platform for the synthesis of 3-substituted azetidines, enabling the exploration of vast chemical space and the optimization of lead compounds. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this powerful synthetic intermediate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate.
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Inqui-Lab.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Activation of Alcohols to Nucleophilic Substitution. (n.d.). NTU > IRep.
  • How do mesylates and tosylates both protect and act as leaving groups. (2022). Reddit.
  • 9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts.
  • Organic Chemistry 1 Chapter 6. SN2 Reactions. (n.d.). Wipf Group.
  • This compound. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Azetidine - Safety Data Sheet. (2025). ChemicalBook.
  • 3-aminoazetidine, its salts and intermediates of synthesis. (n.d.). Google Patents.
  • Solubility Data Resource. (n.d.). TOKU-E.
  • CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride. (n.d.). CymitQuimica.
  • Stability of three oral liquid drug products repackaged in unit dose containers. (2025). ResearchGate.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.
  • Stability of three oral liquid drug products repackaged in unit dose containers. (n.d.). PubMed.
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Sources

3-Methanesulfonatoazetidine hydrochloride CAS number 36476-89-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methanesulfonatoazetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2] Its significance stems from a unique combination of physicochemical properties conferred by its inherent ring strain and three-dimensional, sp³-rich character.[1][2] These features often translate into improved pharmacokinetic profiles for drug candidates, enhancing attributes like aqueous solubility, metabolic stability, and conformational rigidity, which can be pivotal for potent and selective receptor binding.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to optimize their therapeutic efficacy.[1]

Within this important class of compounds, This compound (CAS Number: 36476-89-8) stands out as a critical and highly versatile synthetic intermediate. Its value lies in the strategic placement of a methanesulfonate (mesylate) group at the 3-position of the azetidine core. The mesylate is an excellent leaving group, transforming the otherwise unreactive C-3 position into a highly active site for nucleophilic substitution. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, reactivity, and application of this key building block, offering field-proven insights into its use.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound is typically a white to off-white solid, and its hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

PropertyValueSource
CAS Number 36476-89-8[3][4]
Molecular Formula C₄H₁₀ClNO₃S[3]
Molecular Weight 187.65 g/mol [3]
Melting Point 104-106 °C[4]
Appearance White to off-white solid[5]
SMILES CS(=O)(OC1CNC1)=O.[H]Cl[3]
Storage Store in a cool, dry place under an inert atmosphere. Hygroscopic.[5]

Safety and Handling: This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.

Hazard StatementDescriptionSource
H302 Harmful if swallowed[3][6]
H315 Causes skin irritation[3][6]
H319 Causes serious eye irritation[3][6]
H335 May cause respiratory irritation[3][6]

Precautionary Measures: Standard precautionary statements apply, including the use of personal protective equipment (P280), avoiding breathing dust (P261), and ensuring adequate ventilation. In case of contact, follow standard first-aid procedures.[3]

Synthesis Pathway: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is a multi-step process that begins with readily available precursors and culminates in the activation of the azetidine ring. The causality behind this pathway is clear: to first construct the strained heterocyclic core and then install a functional group that facilitates its subsequent elaboration. The most common route involves the synthesis of the precursor, 3-hydroxyazetidine, followed by mesylation.

Part 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

The construction of the azetidine ring typically starts from epichlorohydrin and an amine bearing a protecting group. Benzylamine or t-butylamine are frequently used for this purpose.[7][8] The protecting group is essential to prevent the secondary amine of the newly formed azetidine from undergoing undesired side reactions.

  • Ring Formation: Epichlorohydrin reacts with a protected amine (e.g., benzylamine) in a two-step sequence involving an initial ring-opening of the epoxide followed by an intramolecular cyclization to form the N-protected 3-hydroxyazetidine.[8]

  • Deprotection: The protecting group is subsequently removed. For an N-benzyl group, this is typically achieved via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) in the presence of hydrochloric acid to directly yield the stable 3-hydroxyazetidine hydrochloride salt.[8][9]

Part 2: Mesylation of 3-Hydroxyazetidine

This is the critical activation step. The hydroxyl group of 3-hydroxyazetidine is a poor leaving group. Converting it to a mesylate transforms it into an excellent leaving group, paving the way for a wide range of nucleophilic substitution reactions.[10]

The reaction involves treating 3-hydroxyazetidine hydrochloride with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine or pyridine. The base plays a dual role: it deprotonates the azetidinium hydrochloride to the free amine and also neutralizes the hydrochloric acid generated during the reaction.[10]

G cluster_0 Part 1: 3-Hydroxyazetidine Synthesis cluster_1 Part 2: Mesylation (Activation) Epichlorohydrin Epichlorohydrin + Protected Amine ProtectedAzetidinol N-Protected 3-Hydroxyazetidine Epichlorohydrin->ProtectedAzetidinol Cyclization Deprotection Deprotection (e.g., Hydrogenation) ProtectedAzetidinol->Deprotection AzetidinolHCl 3-Hydroxyazetidine Hydrochloride Deprotection->AzetidinolHCl Mesylation Mesylation Reaction (+ Mesyl Chloride, Base) AzetidinolHCl->Mesylation FinalProduct 3-Methanesulfonatoazetidine Hydrochloride (Target) Mesylation->FinalProduct

Overall Synthesis Workflow

Reactivity and Mechanistic Rationale

The synthetic utility of this compound is entirely dependent on the reactivity of the C-O bond, which has been activated by the strongly electron-withdrawing mesylate group. The sulfur atom in the mesylate group is flanked by three oxygen atoms, which delocalize the negative charge of the resulting methanesulfonate anion, making it a very stable and thus, excellent leaving group.

This electronic setup renders the C-3 position of the azetidine ring highly electrophilic and susceptible to attack by a wide array of nucleophiles via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The choice of nucleophile directly dictates the functionality that will be installed at the 3-position, providing a powerful and modular approach to generating molecular diversity.

G Reactant 3-Methanesulfonato- azetidine TransitionState [Sₙ2 Transition State]‡ Reactant->TransitionState Nucleophile Nucleophile (Nu:⁻) Nucleophile->Reactant Attack at C-3 Product 3-Substituted Azetidine TransitionState->Product New C-Nu bond LeavingGroup Mesylate Anion (MsO⁻) TransitionState->LeavingGroup C-OMs bond breaks

Core Reactivity: Sₙ2 Displacement

This reactivity is the cornerstone of its application in drug discovery, allowing for the systematic exploration of the chemical space around the azetidine core to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Applications in Drug Discovery and Development

The azetidine scaffold is not merely a passive carrier; it actively contributes to the pharmacological profile of a molecule.[1] this compound serves as a key entry point for incorporating this valuable motif and functionalizing it in a controlled manner.

  • Scaffold for SAR Studies: The primary application is in the synthesis of libraries of 3-substituted azetidines. By reacting the mesylate with various amines, thiols, alcohols, and other nucleophiles, medicinal chemists can rapidly generate a diverse set of analogs. This process is fundamental to exploring Structure-Activity Relationships (SAR) to identify compounds with the desired potency, selectivity, and safety profile.[11]

  • Improving Physicochemical Properties: Replacing more traditional, lipophilic rings (like piperidine or pyrrolidine) with a functionalized azetidine can be a strategic move to reduce molecular weight and lipophilicity while increasing aqueous solubility—a common goal in modern drug design to improve oral bioavailability.[1]

  • Bioisosteric Replacement: The 3-substituted azetidine motif can act as a bioisostere for other common chemical groups, providing a novel vector for interacting with biological targets while potentially overcoming challenges like metabolic liabilities or patentability issues associated with existing scaffolds.

  • Access to Novel Chemical Space: As a strained, sp³-rich building block, it provides access to three-dimensional chemical structures that are underrepresented in typical screening libraries, increasing the probability of discovering novel biological activities.[2] Its use has been documented as a key building block in the synthesis of compounds like fluoroquinolone antibiotics.

Experimental Protocol: A Self-Validating System

The following protocol for the mesylation of 3-hydroxyazetidine hydrochloride is presented as a self-validating system, where successful execution and characterization confirm the transformation.

Objective: To synthesize this compound from 3-hydroxyazetidine hydrochloride.

Materials:

  • 3-Hydroxyazetidine hydrochloride (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.1 - 1.5 eq)

  • Triethylamine (TEA, 2.2 - 3.0 eq) or Pyridine (solvent)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxyazetidine hydrochloride (1.0 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The causality here is twofold: one equivalent deprotonates the azetidinium hydrochloride to the free base, and the second equivalent will neutralize the HCl generated in the next step. Stir for 10-15 minutes.

  • Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride salt. The salt can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether, ethyl acetate) to afford the final product, this compound, as a solid.

Validation and Characterization:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the mesyl group (a singlet around 3.0-3.3 ppm) and the characteristic protons of the azetidine ring.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the product (M+H⁺ at m/z 152.0 for the free base) and assess its purity.[3]

  • HPLC: High-Performance Liquid Chromatography is used to determine the final purity of the isolated product with high accuracy.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value is derived from the convergence of the beneficial properties of the azetidine scaffold and the robust, reliable reactivity of the mesylate leaving group. By providing a direct and efficient route to a vast array of 3-substituted azetidines, it empowers medicinal chemists to navigate complex biological landscapes and engineer next-generation therapeutics with improved efficacy and optimized pharmacokinetic profiles. Mastering its synthesis and application is a key competency for any research team dedicated to pushing the boundaries of modern pharmaceutical science.

References

  • Cheekatla, S. R. (2026).
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  • azetidin-3-yl methanesulfonate hydrochloride (36476-89-8). BLD Pharm.
  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD..
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem.
  • 3-Hydroxyazetidine hydrochloride 97 18621-18-6. Sigma-Aldrich.
  • azetidin-3-ylmethanol hydrochloride | 928038-44-2. ChemicalBook.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Tosylates And Mesyl
  • Azetidin-3-ylmethanol Hydrochloride 928038-44-2. TCI Deutschland GmbH.
  • This compound | 36476-89-8. ChemicalBook.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Methanesulfonatoazetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily available precursor, 1-benzhydrylazetidin-3-ol. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for successful execution.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their unique strained ring system imparts conformational rigidity and serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a methanesulfonate (mesylate) group at the 3-position of the azetidine ring provides an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This guide details a reliable and scalable synthesis of 3-Methanesulfonatoazetidine as its hydrochloride salt, a stable and readily handled form of this key intermediate.

The synthetic strategy employs a protecting group strategy, utilizing the benzhydryl (diphenylmethyl) group to protect the azetidine nitrogen. This bulky protecting group is stable under the conditions of the first step, the mesylation of the hydroxyl group, and can be efficiently removed in the final step via catalytic transfer hydrogenation.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 1-benzhydrylazetidin-3-ol.

Synthetic_Scheme 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol C16H17NO Intermediate 1-Benzhydryl-3-methanesulfonatoazetidine C17H19NO3S 1-Benzhydrylazetidin-3-ol->Intermediate   Step 1: Mesylation   MsCl, Et3N, DCM Final_Product This compound C4H10ClNO3S Intermediate->Final_Product   Step 2: Debenzhydrylation   NH4HCO2, Pd/C, MeOH

Caption: Overall synthetic route for this compound.

Part 1: Mesylation of 1-Benzhydrylazetidin-3-ol

The first step involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a mesylate. This is a standard esterification of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Chemical Transformation

Mesylation_Reaction cluster_reactants Reactants cluster_products Products Reactant_1 1-Benzhydrylazetidin-3-ol Product_1 1-Benzhydryl-3-methanesulfonatoazetidine Reactant_1->Product_1 Reactant_2 Methanesulfonyl Chloride (MsCl) Reactant_2->Product_1 Base Triethylamine (Et3N) Product_2 Triethylammonium Chloride Base->Product_2 Debenzhydrylation_Reaction cluster_reactants Reactants cluster_products Products Reactant_1 1-Benzhydryl-3- methanesulfonatoazetidine Product_1 3-Methanesulfonatoazetidine hydrochloride Reactant_1->Product_1 Hydrogen_Donor Ammonium Formate Hydrogen_Donor->Product_1 Catalyst Pd/C Catalyst->Product_1 Acid HCl Acid->Product_1 Byproduct_1 Diphenylmethane Byproduct_2 CO2 Byproduct_3 NH3

Sources

3-Methanesulfonatoazetidine Hydrochloride: A Technical Guide to a Presumed Covalent Modifier

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methanesulfonatoazetidine hydrochloride, a heterocyclic compound with potential applications in drug development. For researchers, scientists, and drug development professionals, this document outlines the theoretical mechanism of action, proposes experimental validation protocols, and discusses the broader implications for therapeutic design. Given the absence of extensive published data on this specific molecule, this paper synthesizes established chemical principles to build a robust hypothesis for its biological activity.

Introduction: The Azetidine Scaffold and the Power of a Good Leaving Group

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain and a rigid, sp³-rich character, offer advantages in drug design by enhancing metabolic stability, solubility, and binding affinity to target proteins.[1][3][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance across various diseases, including oncology and inflammation.[1]

This compound combines this privileged scaffold with a methanesulfonate (mesylate) group. Methanesulfonates are well-established in organic chemistry as excellent leaving groups in nucleophilic substitution reactions due to the ability of the resulting anion to delocalize its negative charge across three oxygen atoms.[5][6][7] The presence of this highly effective leaving group on the strained azetidine ring strongly suggests a mechanism of action centered on covalent modification of biological macromolecules.

This guide will therefore explore the hypothesis that this compound functions as an electrophilic probe, capable of alkylating nucleophilic residues within biological targets.

Proposed Mechanism of Action: Covalent Alkylation via Nucleophilic Attack

The core of our proposed mechanism is an SN2-type reaction wherein the azetidine derivative acts as an alkylating agent. The hydrochloride salt ensures that the azetidine nitrogen is protonated, which may enhance the electrophilicity of the ring carbons.

The key steps are hypothesized as follows:

  • Nucleophilic Attack: Biologically relevant nucleophiles, such as the side chains of cysteine (thiol group), lysine (amino group), histidine (imidazole ring), or serine/threonine/tyrosine (hydroxyl groups) in proteins, or the nitrogen atoms in DNA bases, can attack one of the methylene carbons of the azetidine ring.

  • Ring Opening and Leaving Group Departure: This attack leads to the opening of the strained four-membered ring and the simultaneous displacement of the methanesulfonate group, which is a very stable anion and thus an excellent leaving group.[5][7]

  • Covalent Adduct Formation: The result is the formation of a stable, covalent bond between the biological nucleophile and the azetidine-derived moiety. This irreversible modification of the target molecule is presumed to be the basis of the compound's biological activity.

The high ring strain of the azetidine ring is a critical contributor to this reactivity, providing a thermodynamic driving force for the ring-opening reaction.[4]

Visualizing the Proposed Mechanism and Experimental Workflow

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of covalent modification of a biological target by this compound.

Covalent Modification cluster_0 Cellular Environment cluster_1 Reaction Target Biological Target (Protein, DNA) Nucleophile Nucleophilic Residue (-SH, -NH2, -OH) Target->Nucleophile contains Azetidine 3-Methanesulfonatoazetidine (Electrophile) Nucleophile->Azetidine Nucleophilic Attack Adduct Covalent Adduct (Modified Target) Azetidine->Adduct Forms Covalent Bond Leaving_Group Methanesulfonate (Leaving Group) Azetidine->Leaving_Group Displaces Experimental Workflow cluster_start Hypothesis: Covalent Alkylating Agent cluster_invitro In Vitro Validation cluster_cellular Cellular Target Engagement cluster_conclusion Conclusion start Start glutathione Glutathione Reactivity Assay start->glutathione Step 1 mass_spec Mass Spectrometry Analysis of Target Protein glutathione->mass_spec Step 2 enzyme_kinetics Enzyme Kinetics Assay (Irreversible Inhibition) mass_spec->enzyme_kinetics Step 3 pull_down Target Pull-Down with Biotinylated Probe enzyme_kinetics->pull_down Step 4 washout Cellular Washout Assay pull_down->washout Step 5 conclusion Mechanism Confirmed/ Refuted washout->conclusion

Caption: Experimental workflow for validating the proposed mechanism.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism, a series of experiments targeting different levels of biological complexity are necessary.

In Vitro Reactivity Assessment

Objective: To determine if this compound reacts with a model nucleophile.

Protocol: Glutathione (GSH) Reactivity Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction:

    • In a microcentrifuge tube, combine 100 µL of the GSH solution with 1 µL of the 10 mM compound stock solution (final concentration of the compound: 100 µM).

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis by LC-MS:

    • At each time point, quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.

    • Inject an aliquot of the quenched reaction mixture into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Monitor for the depletion of the GSH parent mass and the appearance of a new mass corresponding to the GSH-azetidine adduct.

Expected Outcome: A time-dependent decrease in the GSH signal and a corresponding increase in the signal for the covalent adduct would provide strong evidence for the compound's alkylating potential.

Target Identification and Engagement

Objective: To identify the specific protein targets of the compound and confirm covalent binding.

Protocol: Mass Spectrometry-Based Proteomics

  • Cell Lysate Treatment:

    • Prepare a protein lysate from a relevant cell line or tissue.

    • Treat the lysate with this compound at various concentrations and for different incubation times. A vehicle control (DMSO) should be run in parallel.

  • Protein Digestion:

    • Following treatment, denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by high-resolution LC-MS/MS.

    • Perform a database search to identify peptides that have been modified by the azetidine moiety. The search parameters should include a variable modification corresponding to the mass of the azetidinyl group on nucleophilic amino acid residues.

Expected Outcome: Identification of specific peptides with a mass shift corresponding to the addition of the azetidine derivative will pinpoint the protein targets and the exact sites of covalent modification.

Quantitative Data Summary

The following table outlines the hypothetical data that would be generated from the aforementioned experiments to support the proposed mechanism.

ExperimentKey Parameter MeasuredExpected Result for a Covalent Modifier
Glutathione Reactivity Assay Half-life of GSH in the presence of the compoundFinite and measurable half-life
Formation of GSH-adductTime-dependent increase in adduct concentration
Enzyme Kinetics Assay IC50 value with and without pre-incubationA leftward shift in the IC50 curve with increased pre-incubation time
Reversibility upon dialysisLack of recovery of enzyme activity after dialysis
Cellular Washout Assay Target occupancy after washoutSustained target occupancy

Broader Implications and Future Directions

Confirming the mechanism of this compound as a covalent modifier would open several avenues for drug development. Covalent inhibitors can offer enhanced potency, longer duration of action, and can be effective against challenging targets. However, the potential for off-target reactivity and immunogenicity must be carefully evaluated.

Future research should focus on:

  • Target Validation: Confirming that the modification of identified targets leads to the desired pharmacological effect.

  • Selectivity Profiling: Assessing the compound's reactivity against a broad panel of proteins to understand its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity while minimizing off-target effects. The azetidine ring itself can be further functionalized to modulate these properties. [3] In conclusion, this compound represents a promising chemical entity whose properties strongly suggest a mechanism of action based on covalent alkylation. The experimental framework provided in this guide offers a clear path for researchers to validate this hypothesis and unlock the therapeutic potential of this and related compounds.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Understanding Aze Medications: The Role of Azetidine Derivatives Source: Oreate AI Blog URL
  • Title: The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals Source: Benchchem URL
  • Title: Azetidines Source: Enamine URL
  • Title: Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates Source: NIH URL
  • Title: Mesylate Source: Wikipedia URL
  • Title: On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems Source: ResearchGate URL
  • Title: Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF Source: ResearchGate URL
  • Title: Tosylates And Mesylates Source: Master Organic Chemistry URL

Sources

A Technical Guide to the Spectral Analysis of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methanesulfonatoazetidine hydrochloride is a small heterocyclic compound of interest in synthetic and medicinal chemistry. The azetidine ring is a strained four-membered heterocycle that can serve as a versatile building block, while the methanesulfonate (mesylate) group is an excellent leaving group, making this molecule a valuable intermediate for nucleophilic substitution reactions. The hydrochloride salt form enhances its stability and solubility in polar solvents. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this compound. This guide provides the foundational knowledge to acquire and interpret its spectral data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will be essential for confirming its structure. The protonation of the azetidine nitrogen to form the azetidinium chloride has a significant impact on the chemical shifts of the ring protons and carbons.

Predicted ¹H NMR Spectrum

The protonation of the nitrogen atom will cause a significant downfield shift for all protons on the azetidine ring due to the deshielding effect of the positive charge.[1][2] The spectrum is expected to be recorded in a solvent like DMSO-d₆ or D₂O to ensure solubility of the salt.

  • Azetidinium Protons (C2-H₂, C4-H₂): The four protons on the carbons adjacent to the nitrogen (C2 and C4) are chemically equivalent due to symmetry. They are expected to appear as a triplet downfield, likely in the range of δ 4.0 - 4.5 ppm . The splitting pattern arises from coupling to the two protons on C3.

  • Azetidinium Proton (C3-H): The proton on the carbon bearing the methanesulfonate group will be further deshielded by the electron-withdrawing nature of the sulfonate ester. It is expected to appear as a quintet (or multiplet) in the range of δ 4.8 - 5.3 ppm , coupled to the four protons on C2 and C4.

  • Methanesulfonate Protons (CH₃): The methyl group of the methanesulfonate will appear as a sharp singlet, typically in the range of δ 3.0 - 3.3 ppm .

  • Azetidinium Proton (N-H₂⁺): The two protons on the nitrogen will be exchangeable. In DMSO-d₆, they may appear as a broad singlet, with a chemical shift that can vary depending on concentration and temperature, but is expected to be significantly downfield (δ 9.0 - 11.0 ppm ). In D₂O, this peak will exchange with the solvent and will not be observed.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
C2-H₂, C4-H₂4.0 - 4.5
C3-H4.8 - 5.3
-SO₃CH₃3.0 - 3.3
N-H₂⁺ (in DMSO-d₆)9.0 - 11.0
Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbons of the azetidinium ring will be shifted downfield compared to a neutral azetidine.

  • Azetidinium Carbons (C2, C4): These equivalent carbons, being adjacent to the positively charged nitrogen, will be significantly deshielded, appearing in the range of δ 50 - 55 ppm .

  • Azetidinium Carbon (C3): This carbon is attached to the highly electronegative oxygen of the methanesulfonate group, leading to a substantial downfield shift, predicted to be in the range of δ 70 - 75 ppm .

  • Methanesulfonate Carbon (CH₃): The methyl carbon of the methanesulfonate group is expected to resonate in the range of δ 35 - 40 ppm .

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2, C450 - 55
C370 - 75
-SO₃CH₃35 - 40
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-100 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq Acquire 1H Spectrum (16-32 Scans) Transfer->H1_Acq C13_Acq Acquire 13C Spectrum (1024+ Scans) Process Fourier Transform & Phasing H1_Acq->Process Calibrate Calibrate to Reference Process->Calibrate Analyze Spectral Analysis & Interpretation Calibrate->Analyze

NMR Data Acquisition and Processing Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the azetidinium ion and the S=O bonds of the methanesulfonate group.

Predicted IR Absorption Bands
  • N-H₂⁺ Stretching: The stretching vibration of the N-H bonds in the secondary ammonium salt will appear as a broad and strong absorption band in the region of 2700-3200 cm⁻¹ . This broadness is characteristic of hydrogen-bonded ammonium salts.

  • C-H Stretching: The C-H stretching vibrations of the azetidine ring and the methyl group will be observed in the 2850-3000 cm⁻¹ region.[3]

  • S=O Asymmetric Stretching: The asymmetric stretch of the S=O bonds in the sulfonate ester is a very strong and characteristic absorption, expected to be in the range of 1340-1370 cm⁻¹ .[4][5][6]

  • S=O Symmetric Stretching: The symmetric S=O stretch will also be a strong band, appearing at a lower frequency, typically between 1150-1180 cm⁻¹ .[4][5][6]

  • S-O Stretching: The S-O single bond stretching will result in strong bands in the 950-1050 cm⁻¹ region.[4][6]

  • N-H Bending: The bending vibration of the N-H bond may be visible around 1500-1600 cm⁻¹ .

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H₂⁺ Stretch2700 - 3200
C-H Stretch2850 - 3000
S=O Asymmetric Stretch1340 - 1370
S=O Symmetric Stretch1150 - 1180
S-O Stretch950 - 1050
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the preferred method for solid samples as it requires minimal preparation.

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing PlaceSample Place Solid Sample on ATR Crystal ApplyPressure Apply Pressure PlaceSample->ApplyPressure BG_Scan Acquire Background Spectrum ApplyPressure->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan Process Ratio Sample vs. Background Sample_Scan->Process Analyze Spectral Analysis Process->Analyze

FTIR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental formula of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Predicted Mass Spectrum

The compound will be analyzed as the cation, 3-methanesulfonatoazetidinium. The hydrochloride is a counter-ion and will not be part of the primary observed species in positive ion mode.

  • Molecular Ion: The molecular formula of the free base (3-methanesulfonatoazetidine) is C₄H₉NO₃S, with a monoisotopic mass of approximately 151.03 Da. In positive ion ESI-MS, the protonated molecule, [M+H]⁺, where M is the free base, would be observed. This corresponds to the azetidinium cation.

    • Predicted [M+H]⁺: m/z ≈ 152.04

  • Fragmentation Patterns: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) can provide structural information through fragmentation.

    • Loss of Methanesulfonic Acid: A likely fragmentation pathway would be the loss of methanesulfonic acid (CH₄SO₃, mass ≈ 96.00 Da), which is a stable neutral loss. This would result in an aziridinium-like fragment.

      • Fragment: [M+H - CH₄SO₃]⁺ = C₃H₆N⁺, m/z ≈ 56.05

    • Cleavage of the Azetidine Ring: The strained four-membered ring can undergo ring-opening fragmentation.[7]

    • Methanesulfonate Fragments: Fragmentation of the methanesulfonate group itself could lead to ions such as [CH₃SO₂]⁺ at m/z ≈ 79.98.

Predicted MS Data (Positive ESI)
Ion Predicted m/z
[C₄H₁₀NO₃S]⁺152.04
[C₃H₆N]⁺56.05
[CH₃SO₂]⁺79.98
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Acquisition (Tandem MS/MS):

    • If fragmentation data is desired, perform a product ion scan by selecting the predicted [M+H]⁺ ion (m/z 152.04) as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion and acquire the spectrum of the resulting product ions.

  • Data Processing: The instrument software will process the raw data to generate the mass spectrum. For high-resolution data, the elemental composition of the observed ions can be calculated to confirm their identity.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Processing PrepareSol Prepare Dilute Solution (e.g., 1-10 µg/mL) Infuse Infuse into ESI Source PrepareSol->Infuse FullScan Acquire Full Scan MS (m/z 50-300) Infuse->FullScan MSMS Perform MS/MS on [M+H]+ (m/z 152) FullScan->MSMS Process Generate Mass Spectrum MSMS->Process Analyze Analyze Molecular Ion & Fragments Process->Analyze

ESI-MS Data Acquisition and Processing Workflow.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral analysis of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. By following the detailed experimental protocols, researchers and scientists can confidently acquire and interpret the spectral data to verify the structure and purity of this important chemical intermediate. The combination of these three spectroscopic techniques provides a self-validating system for the unambiguous characterization of the target molecule.

References

  • L. M. Jackman and S. Sternhell, Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry, 2nd ed. Pergamon Press, 1969.
  • D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate. Retrieved from [Link][4]

  • Parker, S. F., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2118), 20170147. Available at: [Link][5]

  • Pellacani, L., et al. (2020). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 25(21), 5128. Available at: [Link][1]

  • National Institute of Standards and Technology. (n.d.). Azetidine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][8]

  • Atla, K., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(32), 20868–20875. Available at: [Link][2]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][9]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2020). Hydrocarbons. Retrieved from [Link][3]

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An In-depth Technical Guide to the Solubility of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methanesulfonatoazetidine Hydrochloride, a compound of interest in contemporary drug discovery and medicinal chemistry. Given the limited direct experimental data in public literature, this document synthesizes information from structural analogs, fundamental chemical principles, and established pharmaceutical testing protocols to build a robust predictive solubility profile. We delve into the theoretical underpinnings of its solubility, present a qualitative and predicted quantitative framework for its behavior in various common laboratory solvents, and provide detailed, field-proven experimental protocols for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this molecule's dissolution properties to advance their research and development efforts.

Introduction: The Scientific Context of this compound

This compound is a bifunctional organic salt. Its structure is characterized by a strained four-membered azetidine ring, a hydrochloride salt for improved stability and aqueous solubility, and a methanesulfonate (mesylate) ester. The azetidine motif is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1][2] The hydrochloride salt form enhances the polarity and crystallinity of the parent molecule, which is a common strategy in pharmaceutical development to improve handling and bioavailability.[3]

Understanding the solubility of this compound is critical for its application. Solubility dictates the choice of solvents for chemical synthesis, purification, and formulation, and is a key determinant of a drug candidate's behavior in biological systems.[4][5][6] Poor solubility can create significant obstacles, leading to unreliable results in bioassays, poor bioavailability, and challenges in developing viable dosage forms.[4][5] This guide aims to provide the necessary theoretical and practical framework for navigating these challenges.

Theoretical Framework: Predicting Solubility

The solubility of this compound is governed by the interplay of its structural features with the physicochemical properties of the solvent. As an ionic salt, its dissolution is primarily driven by strong ion-dipole interactions with polar solvents.

  • Solute Characteristics : The molecule possesses a permanent positive charge on the protonated azetidine nitrogen and a corresponding chloride anion. The methanesulfonate group is also highly polar. This ionic nature strongly suggests high affinity for polar solvents.

  • Solvent Properties :

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents are excellent candidates for dissolving the compound. Their ability to form strong hydrogen bonds and their high dielectric constants effectively solvate both the cation and the anion, overcoming the crystal lattice energy of the solid salt. Azetidine itself is miscible with water[1], and methanesulfonate salts are known for their high solubility in water and alcohols.[7][8]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments and can effectively solvate the cation. While they are less effective at solvating anions compared to protic solvents, high solubility is still anticipated in highly polar aprotic solvents like DMSO and DMF.

    • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the "like dissolves like" principle, the highly polar, ionic nature of this compound makes it energetically unfavorable to dissolve in nonpolar solvents. The weak van der Waals forces offered by these solvents cannot overcome the strong ionic bonds of the salt's crystal lattice. Solubility is expected to be negligible.

The dissolution process can be visualized as the disruption of the ionic lattice by solvent molecules, which then form solvation shells around the individual ions.

G cluster_0 Solid Crystal Lattice cluster_1 Solvent Environment (e.g., Water) cluster_2 Dissolved State Lattice [Azetidinium-OMs] Cl- Cation Solvated Azetidinium-OMs Cation Lattice->Cation Dissolution (Ion-Dipole Interactions) Anion Solvated Cl- Anion Lattice->Anion Dissolution (Ion-Dipole Interactions) Solvent H₂O Molecules Solvent->Cation Solvation Solvent->Anion Solvation

Caption: Dissolution of an ionic salt in a polar solvent.

Quantitative Solubility Profile

While specific experimental data for this compound is not publicly available, a predictive profile can be established based on the behavior of analogous compounds.[3][7][9][10] The following table summarizes the expected solubility at ambient temperature (20-25°C).

Solvent ClassSolventPredicted Solubility CategoryPredicted Range (mg/mL)Rationale
Polar Protic WaterVery Soluble>100Strong hydrogen bonding and high polarity favor dissolution of both the HCl salt and mesylate ester.
Methanol (MeOH)Freely Soluble50 - 100High polarity and H-bonding capacity.[7][10]
Ethanol (EtOH)Soluble10 - 50Lower polarity than methanol may slightly reduce solubility.[10]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely Soluble>100Highly effective at solvating cations; a common solvent for difficult-to-dissolve compounds.[4]
Acetonitrile (ACN)Sparingly Soluble1 - 10Moderate polarity may limit its capacity compared to DMSO or water.
Less Polar Dichloromethane (DCM)Slightly Soluble< 1Limited ability to solvate ionic species.
Tetrahydrofuran (THF)Very Slightly Soluble< 0.1Primarily nonpolar character with some polar contribution.
Nonpolar TolueneInsoluble< 0.01Lacks the necessary polarity for effective solvation.
HexaneInsoluble< 0.01Entirely nonpolar; no significant interaction with the ionic solute.

Note: These values are predictive and serve as a guideline. For precise applications, experimental verification is mandatory.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11][12] This protocol is robust, reliable, and recommended by regulatory agencies like the FDA.[12][13] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.[11][14]

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The suspension is then filtered, and the concentration of the compound in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV).

Materials & Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Syringes

  • HPLC system with UV detector (or other validated quantification method)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation : Add an excess of this compound to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is crucial; typically, 2-5 mg of solid per 1 mL of solvent is a good starting point.[12]

  • Solvent Addition : Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient duration. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is reached.[15][16]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe.

  • Filtration : Attach a 0.22 µm syringe filter to the syringe and discard the first ~0.2 mL of filtrate to saturate the filter membrane and avoid adsorption effects. Collect the remaining clear filtrate into a clean analysis vial.

  • Quantification :

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Dilute the filtrate sample as necessary to fall within the linear range of the calibration curve.

    • Analyze the standards and the sample filtrate by HPLC-UV to determine the concentration.

  • Calculation : The determined concentration of the filtrate represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the result in mg/mL or µg/mL.

Experimental Workflow Diagram

G start Start step1 Step 1: Add Excess Solid (e.g., 5 mg) to Vial start->step1 step2 Step 2: Add Known Volume of Solvent (e.g., 2 mL) step1->step2 step3 Step 3: Equilibrate (25°C, 24-48h, Shaking) step2->step3 step4 Step 4: Settle & Sample Supernatant step3->step4 step5 Step 5: Filter (0.22 µm Syringe Filter) step4->step5 step6 Step 6: Dilute Filtrate for Analysis step5->step6 step7 Step 7: Quantify (HPLC-UV vs. Standards) step6->step7 end End: Report Solubility (mg/mL) step7->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Practical Implications in Drug Development

  • Synthesis & Purification : The high predicted solubility in polar protic solvents like methanol and water suggests these are excellent choices for reaction media and for purification techniques like recrystallization.[11] Conversely, its insolubility in nonpolar solvents like hexane makes them ideal anti-solvents for inducing precipitation.

  • Bioassay Design : Low aqueous solubility can lead to compound precipitation in in-vitro assays, causing inaccurate results.[5] The predicted high aqueous solubility of this compound suggests that it is well-suited for direct use in aqueous buffer systems for biological screening.[6][17]

  • Pre-formulation : For early-stage animal studies, the ability to create a simple aqueous solution is a significant advantage. The data suggests that formulating this compound in a simple saline or buffered solution for intravenous or oral dosing should be straightforward.

Conclusion

This compound is predicted to be a highly polar salt with excellent solubility in polar protic solvents like water and methanol, and good solubility in polar aprotic solvents like DMSO. Its solubility is expected to be poor to negligible in nonpolar organic solvents. This profile is advantageous for both chemical manipulation and early-stage pharmaceutical development. While this guide provides a robust, theoretically grounded framework, it is imperative that these predictions are confirmed through rigorous experimental validation using standardized protocols such as the shake-flask method detailed herein.

References

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  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

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  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Sodium methanesulfonate, 98%. Retrieved from [Link]

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The Strategic Application of 3-Methanesulfonatoazetidine Hydrochloride in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in modern drug discovery.[1] Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, enabling novel interactions with biological targets.[1] The incorporation of the azetidine scaffold can lead to significant improvements in metabolic stability, solubility, and receptor selectivity, making it a highly sought-after building block in the synthesis of new chemical entities.[1][2] Several FDA-approved drugs, such as baricitinib, cobimetinib, and delafloxacin, feature the azetidine core, underscoring its importance in contemporary pharmaceutical development.[1][3]

This technical guide focuses on a particularly valuable and reactive intermediate: 3-Methanesulfonatoazetidine hydrochloride (also known as azetidin-3-yl methanesulfonate hydrochloride). This compound serves as a powerful electrophilic building block for the introduction of the azetidine-3-yl moiety into a target molecule through nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This guide will provide an in-depth exploration of its synthesis, chemical properties, reactivity, and strategic applications in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and safety considerations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and for process optimization.

PropertyValueReference
CAS Number 36476-89-8[3]
Molecular Formula C₄H₁₀ClNO₃S[3]
Molecular Weight 187.65 g/mol [3]
Appearance White to off-white solid
Melting Point 104-106 °C
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.

Characterization Data:

The structural integrity of this compound is confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The proton NMR spectrum would be expected to show characteristic signals for the azetidine ring protons and the methyl protons of the mesylate group.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching) and the N-H bond of the azetidinium hydrochloride.[4]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence starting from readily available precursors. The key is the initial formation of 3-hydroxyazetidine hydrochloride, followed by its conversion to the desired mesylate.

Part 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

Several synthetic routes to 3-hydroxyazetidine hydrochloride have been reported, often starting from epichlorohydrin and an amine with a protective group.[2][5] A common strategy involves the reaction of epichlorohydrin with a bulky amine like tert-butylamine or benzylamine, followed by cyclization and deprotection.[2][5]

Illustrative Synthetic Workflow for 3-Hydroxyazetidine Hydrochloride:

G cluster_0 Step 1: Ring Opening and Cyclization cluster_1 Step 2: Deprotection and Salt Formation Epichlorohydrin Epichlorohydrin Intermediate_1 1-benzyl-3-chloro-2-propanol Epichlorohydrin->Intermediate_1 Ring Opening Benzylamine Benzylamine Benzylamine->Intermediate_1 Intermediate_2 1-benzyl-3-hydroxyazetidine Intermediate_1->Intermediate_2 Intramolecular Cyclization (Base) Intermediate_2_deprotection 1-benzyl-3-hydroxyazetidine Product 3-Hydroxyazetidine Hydrochloride Intermediate_2_deprotection->Product Hydrogenolysis (e.g., Pd/C, H₂) followed by HCl treatment G Start 3-Hydroxyazetidine (or its hydrochloride salt) Product 3-Methanesulfonatoazetidine (or its hydrochloride salt) Start->Product Reagent Methanesulfonyl Chloride (MsCl) Reagent->Product Base Base (e.g., Triethylamine) Base->Product Acid Scavenger

Mesylation of 3-hydroxyazetidine.

Detailed Experimental Protocol for 3-Methanesulfonatoazetidine (N-protected example):

This protocol is adapted from a patented procedure for an N-protected analogue and illustrates the general principles. [6]

  • Reaction Setup: A solution of N-tert-butyl-3-hydroxyazetidine and a suitable organic base (e.g., triethylamine or diisopropylethylamine) in a dry, aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -40 °C) under an inert atmosphere (e.g., nitrogen). [6]2. Addition of Mesyl Chloride: Methanesulfonyl chloride is added dropwise to the cooled solution, maintaining the low temperature. [6]The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude mesylate. [6] Critical Consideration: Instability of the Mesylate

It is crucial to note that 3-methanesulfonatoazetidine derivatives can be unstable. [6]It is often recommended to use the mesylate immediately in the subsequent reaction step without prolonged storage to avoid decomposition and the formation of side products. [6]

Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound lies in its role as a potent electrophile. The mesylate group is an excellent leaving group, making the C-3 position of the azetidine ring susceptible to nucleophilic attack. This allows for the facile introduction of the azetidine-3-yl moiety into a variety of molecules.

General Reaction Scheme: Nucleophilic Substitution

G Mesylate 3-Methanesulfonatoazetidine Hydrochloride Product 3-Substituted Azetidine Mesylate->Product Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product SN2 Reaction Byproduct Mesylate Anion + HCl + Base-H⁺

Nucleophilic displacement of the mesylate group.

This reactivity is harnessed in the synthesis of numerous pharmaceutical agents. The azetidine ring is often incorporated to modulate the physicochemical properties of the parent molecule, leading to improved drug-like characteristics.

Case Study: Synthesis of Fluoroquinolone Antibiotics

One of the notable applications of 3-substituted azetidines is in the development of advanced fluoroquinolone antibiotics. [7]The azetidinyl group at the C-7 position of the quinolone core can enhance antibacterial activity and improve the safety profile. Delafloxacin is a prime example of a fluoroquinolone antibiotic that incorporates a substituted azetidine moiety.

While the direct use of this compound in the synthesis of Delafloxacin is not explicitly detailed in readily available literature, the general synthetic strategies for such compounds often involve the reaction of a 3-aminoazetidine derivative with the fluoroquinolone core. This compound serves as a key precursor to these 3-aminoazetidine building blocks. For instance, reaction with an appropriate amine nucleophile would yield the desired 3-aminoazetidine derivative.

Stability and Storage

As previously mentioned, sulfonate esters, including this compound, can exhibit limited stability. [6]

  • Hydrolytic Stability: Sulfonate esters are susceptible to hydrolysis, particularly under basic conditions. [8]Acidic conditions can also promote hydrolysis, although often to a lesser extent. [9]* Thermal Stability: Elevated temperatures can accelerate the decomposition of the compound.

  • Storage Recommendations: It is recommended to store this compound in a cool, dry place, under an inert atmosphere if possible, and to use it promptly after preparation. [10]Prolonged storage of solutions containing both the sulfonic acid and an alcohol should be avoided to minimize the formation of potentially genotoxic sulfonate ester byproducts. [11]

Safety and Handling

Sulfonate esters of lower alcohols are a class of compounds that have been identified as potentially genotoxic, as they can act as alkylating agents and interact with DNA. [1][6]Therefore, appropriate safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [12]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [12]Avoid contact with skin and eyes. [12]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. [12] Control of Genotoxic Impurities:

Given the potential for genotoxicity, it is critical to control the levels of sulfonate esters in the final API. [13]This involves:

  • Process Optimization: Designing synthetic processes to minimize the formation of sulfonate esters, for example, by controlling temperature, reaction time, and the stoichiometry of reagents. [5]* Purification: Employing effective purification methods to remove any traces of sulfonate ester impurities from the final product.

  • Analytical Testing: Utilizing sensitive analytical methods, such as GC-MS or LC-MS, to detect and quantify any residual sulfonate esters in the API. [13]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility stems from the presence of the azetidine ring, which can impart favorable physicochemical and pharmacological properties to drug candidates, and the methanesulfonate group, which serves as an excellent leaving group for nucleophilic substitution reactions. While its synthesis and handling require careful consideration due to its potential instability and genotoxicity, the strategic application of this intermediate has proven to be a powerful tool in the synthesis of complex and effective therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its successful implementation in drug discovery and development programs.

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An In-Depth Technical Guide to 3-Methanesulfonatoazetidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methanesulfonatoazetidine hydrochloride is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutics. The strained four-membered azetidine ring, combined with the reactive methanesulfonate leaving group, provides a unique platform for introducing the azetidine moiety into larger, more complex molecules. This guide provides a comprehensive overview of the structural formula, molecular weight, a detailed synthetic protocol, characterization methods, and the significant applications of this compound in drug discovery and development.

Introduction: The Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and improved receptor binding affinity. The rigid nature of the azetidine ring can also confer a favorable conformational constraint on a molecule, leading to higher selectivity for its biological target. This compound serves as a valuable reagent for the introduction of this important pharmacophore.

Structural Formula and Molecular Weight

The chemical structure and key properties of this compound are summarized below.

PropertyValue
Chemical Name azetidin-3-yl methanesulfonate hydrochloride
Synonyms 3-Azetidinol Methanesulfonate HCl, 3-Mesyloxyazetidine hydrochloride
Molecular Formula C₄H₁₀ClNO₃S
Molecular Weight 187.65 g/mol
CAS Number 36476-89-8
Appearance White to off-white solid

Structural Formula:

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a protected form of 3-hydroxyazetidine. A common and effective strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen. This approach allows for the selective mesylation of the hydroxyl group, followed by acidic deprotection to yield the desired hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-Boc-3-hydroxyazetidine Mesylation Mesylation (Methanesulfonyl chloride, Triethylamine, DCM) Start->Mesylation Intermediate 1-Boc-3-methanesulfonatoazetidine Mesylation->Intermediate Deprotection Boc Deprotection (HCl in Dioxane) Intermediate->Deprotection Product 3-Methanesulfonatoazetidine hydrochloride Deprotection->Product Application_Flow Starting_Material 3-Methanesulfonatoazetidine hydrochloride Nucleophilic_Substitution Nucleophilic Substitution (with Amines, Phenols, Thiols, etc.) Starting_Material->Nucleophilic_Substitution Functionalized_Azetidine 3-Substituted Azetidine Derivatives Nucleophilic_Substitution->Functionalized_Azetidine Lead_Optimization Lead Optimization in Drug Discovery Programs Functionalized_Azetidine->Lead_Optimization Drug_Candidates Novel Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) Lead_Optimization->Drug_Candidates

Methodological & Application

Application Notes and Protocols for the Use of 3-Methanesulfonatoazetidine Hydrochloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, and non-planar conformation provide a unique three-dimensional profile that can enhance the physicochemical properties of drug candidates.[1][2] Incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, all desirable attributes in the optimization of lead compounds.[3] Among the various functionalized azetidines, 3-substituted derivatives are of particular interest as they allow for the introduction of diverse pharmacophoric elements.[4]

3-Methanesulfonatoazetidine hydrochloride is a versatile and reactive building block designed for the facile introduction of the azetidine-3-yl moiety. The methanesulfonate (mesylate) group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, while the hydrochloride salt ensures stability and ease of handling. This guide provides a comprehensive overview of the principles and protocols for the application of this compound in the synthesis of 3-amino, 3-thio, and 3-oxy-azetidine derivatives, which are key intermediates in the development of novel therapeutics.[5]

Core Principles and Mechanistic Insights

The utility of this compound hinges on the nucleophilic substitution reaction at the C3 position of the azetidine ring. The reaction typically proceeds via an SN2 mechanism, which is influenced by several key factors including the nucleophile, solvent, base, and temperature.

The Role of the N-Protecting Group

For practical synthetic applications, it is often advantageous to use the N-Boc (tert-butyloxycarbonyl) protected analogue, 1-Boc-3-((methylsulfonyl)oxy)azetidine , which can be readily synthesized from commercially available 1-Boc-3-hydroxyazetidine. The Boc group prevents side reactions involving the azetidine nitrogen and improves the solubility of the substrate in common organic solvents. Following the nucleophilic substitution, the Boc group can be efficiently removed under acidic conditions.

Reaction Mechanism: SN2 Displacement

The reaction proceeds through a classic SN2 pathway where the incoming nucleophile attacks the carbon atom bearing the mesylate leaving group from the backside. This concerted mechanism results in an inversion of stereochemistry at the C3 position, although this is not relevant for the achiral starting material. The mesylate is an excellent leaving group due to its ability to stabilize the negative charge through resonance.

Figure 1: SN2 mechanism for nucleophilic substitution on 1-Boc-3-mesyloxyazetidine.
Choice of Base and Solvent

The selection of an appropriate base and solvent system is critical for the success of these reactions.

  • Base: A non-nucleophilic base is required to neutralize the hydrochloride salt of the starting material or any acid generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For reactions involving the N-Boc protected mesylate, a base is still often necessary, especially when the nucleophile is used as its hydrochloride salt.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents are effective at dissolving the reactants and promoting the SN2 mechanism by solvating the cation without strongly solvating and deactivating the anionic nucleophile.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-substituted azetidines using this compound or its N-Boc protected analogue.

Workflow Overview

experimental_workflow start Start: 3-Methanesulfonatoazetidine HCl or N-Boc-3-mesyloxyazetidine deprotection Step 1: Neutralization (if starting from HCl salt) start->deprotection substitution Step 2: Nucleophilic Substitution (Amine, Thiol, or Alcohol) deprotection->substitution workup Step 3: Aqueous Workup & Purification substitution->workup final_deprotection Step 4: N-Boc Deprotection (if applicable) workup->final_deprotection product Final Product: 3-Substituted Azetidine final_deprotection->product

Figure 2: General experimental workflow for the synthesis of 3-substituted azetidines.
Protocol 1: Synthesis of 3-Aminoazetidines

This protocol describes a general procedure for the reaction of 1-Boc-3-((methylsulfonyl)oxy)azetidine with primary and secondary amines.[8]

Materials:

  • 1-Boc-3-((methylsulfonyl)oxy)azetidine

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Nucleophilic Substitution:

    • To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 equivalents) and 1-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 equivalent).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Workup and Purification:

    • Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-3-aminoazetidine derivative.

  • N-Boc Deprotection:

    • Dissolve the purified N-Boc-3-aminoazetidine in dichloromethane (0.1 M).

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[9]

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product as the TFA salt by adding diethyl ether. Alternatively, neutralize with a base (e.g., aqueous NaOH) and extract the free amine.

Protocol 2: Synthesis of 3-Thioazetidines

This protocol outlines the synthesis of 3-thioazetidines via reaction with a thiol, exemplified by the use of potassium thioacetate.[3][10]

Materials:

  • 1-Boc-3-((methylsulfonyl)oxy)azetidine

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in methanol

Procedure:

  • Thioacetate Formation:

    • Dissolve 1-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 equivalent) in anhydrous DMF (0.2 M).

    • Add potassium thioacetate (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-3-(acetylthio)azetidine.

  • Thiol Deprotection (Hydrolysis):

    • Dissolve the purified thioacetate in methanol (0.1 M).

    • Add a solution of HCl in methanol (e.g., 1.25 M) and stir at room temperature for 2-4 hours to concurrently cleave the thioacetate and the Boc group.

    • Concentrate the reaction mixture in vacuo to obtain the 3-thioazetidine hydrochloride salt.

Protocol 3: Synthesis of 3-Oxyazetidines

This protocol provides a general method for the synthesis of 3-oxyazetidines using an alcohol nucleophile, such as phenol, under Williamson ether synthesis conditions.[11][12]

Materials:

  • 1-Boc-3-((methylsulfonyl)oxy)azetidine

  • Phenol (or other alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation and Nucleophilic Substitution:

    • To a solution of phenol (1.2 equivalents) in anhydrous DMF (0.3 M) at 0 °C, add sodium hydride (1.3 equivalents) portion-wise.

    • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

    • Add a solution of 1-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 equivalent) in DMF to the reaction mixture.

    • Heat the reaction to 50-70 °C and stir for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to 0 °C and cautiously quench with water.

    • Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the N-Boc-3-oxyazetidine derivative.

  • N-Boc Deprotection:

    • Follow the procedure outlined in Protocol 1, Step 3 .

Data Summary and Scope

The nucleophilic substitution of 1-Boc-3-((methylsulfonyl)oxy)azetidine is a versatile reaction compatible with a range of nucleophiles. The following tables summarize the scope and typical conditions.

Table 1: Scope of Amine Nucleophiles

NucleophileProductTypical ConditionsYield (%)Reference
Secondary Aliphatic (e.g., Morpholine)3-MorpholinoazetidineK₂CO₃, MeCN, 80 °CModerate to High[8]
Primary Aliphatic (e.g., Benzylamine)3-(Benzylamino)azetidineK₂CO₃, MeCN, 80 °CModerate to Low[8]
Aniline Derivatives3-(Arylamino)azetidineStronger base (e.g., NaH), DMF, elevated temp.Variable[13]

Table 2: Scope of Thiol and Alcohol Nucleophiles

NucleophileProductTypical ConditionsYield (%)Reference
Potassium Thioacetate3-(Acetylthio)azetidineDMF, rtGood[3][10]
Thiophenol3-(Phenylthio)azetidineK₂CO₃, DMF, 60 °CGood
Phenol3-PhenoxyazetidineNaH, DMF, 70 °CGood[11]
Aliphatic Alcohols3-AlkoxyazetidineNaH, DMF/THF, elevated temp.Moderate[1]

Safety and Handling

  • This compound and its N-Boc protected analogue should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Methanesulfonyl chloride, used in the preparation of the starting material, is corrosive and lachrymatory.

  • Strong acids like trifluoroacetic acid and bases like sodium hydride are corrosive and react violently with water. Handle with extreme care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound and its N-Boc protected derivative are powerful synthetic intermediates for the construction of diverse 3-substituted azetidines. The protocols outlined in this application note provide robust and versatile methods for the reaction of this building block with amine, thiol, and alcohol nucleophiles. The straightforward reaction conditions and broad substrate scope make this an invaluable tool for researchers in drug discovery and development, enabling the rapid generation of novel chemical entities with enhanced pharmaceutical properties.

References

  • Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • Greengrass, C.W. et al. (2000). Synthesis of azetidine derivatives.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal.
  • Akinyemi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry, 84(9), 5943-5956. [Link]

  • Kaabi, A., et al. (2022).
  • Kishida, T., & Shimada, T. (n.d.).
  • Matyjaszczuk, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Williams, B. A., et al. (2025).
  • Brainly.in. (2019). What happens when sodium phenoxide reacts with methyl chloride?
  • ChemicalBook. (2020).
  • Hameed, A., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1-(iso-propyl)azetidine.
  • Quora. (2016). How do sodium phenoxide and benzyl chloride react?
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • Vedantu. (n.d.).
  • Wuxue Rongtai Pharmaceutical. (n.d.).

Sources

The Versatile Workhorse of Modern Medicinal Chemistry: Application Notes and Protocols for 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Strained Scaffold in Drug Design

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the scaffolds that have gained prominence, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[3]

This guide focuses on a particularly valuable and versatile building block: 3-Methanesulfonatoazetidine hydrochloride (CAS 36476-89-8) . This commercially available reagent serves as a powerful electrophilic precursor for the introduction of the azetidine-3-yl moiety into a wide array of molecules. The methanesulfonate (mesylate) group at the 3-position is an excellent leaving group, facilitating nucleophilic substitution reactions with a broad range of nucleophiles. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an ideal starting material for medicinal chemists.

This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols and insights into its strategic use in drug discovery programs.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as a versatile precursor to a diverse range of 3-substituted azetidines. This versatility is key to its widespread adoption in drug discovery for lead optimization and the exploration of structure-activity relationships (SAR).

A Gateway to Diverse 3-Substituted Azetidines via Nucleophilic Substitution

The cornerstone of this compound's application is the nucleophilic displacement of the mesylate group. This reaction is amenable to a wide variety of nucleophiles, including amines, thiols, phenols, and heterocycles, providing access to a rich diversity of 3-functionalized azetidines.

The general transformation is depicted below:

G cluster_0 General Nucleophilic Substitution start 3-Methanesulfonatoazetidine Hydrochloride conditions Base, Solvent start->conditions nucleophile Nucleophile (Nu-H) nucleophile->conditions product 3-Substituted Azetidine conditions->product

Caption: General workflow for nucleophilic substitution.

The choice of base and solvent is crucial and depends on the nature of the nucleophile. Common bases include organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate or sodium hydride. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are frequently employed to facilitate the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProduct ClassTypical Reaction ConditionsApplication Area
Primary/Secondary Amines3-AminoazetidinesDIPEA, DMF, 80-100 °CCNS disorders, antibacterial agents[4]
Thiols3-ThioazetidinesK₂CO₃, MeCN, rt to 60 °CEnzyme inhibitors
Phenols3-AryloxyazetidinesNaH, DMF, rt to 80 °CTriple reuptake inhibitors[5]
N-Heterocycles (e.g., Imidazole, Pyrazole)3-(Heterocyclyl)azetidinesK₂CO₃, DMF, 100 °CKinase inhibitors
Bioisosteric Replacement: A Strategy for Enhanced Drug-like Properties

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has different physical or chemical properties, is a cornerstone of modern drug design. The azetidine moiety, particularly when substituted at the 3-position, serves as an excellent bioisostere for several common functional groups.[1][6]

Incorporating a 3-substituted azetidine can lead to:

  • Improved Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more flexible acyclic analogues.

  • Enhanced Aqueous Solubility: The presence of the nitrogen atom can increase polarity and improve solubility.

  • Reduced Lipophilicity: Azetidines can lower the overall lipophilicity of a molecule, which can be beneficial for oral absorption and reducing off-target effects.

  • Novel Exit Vectors: The 3-substituent provides a well-defined vector for exploring new interactions with a biological target.

G cluster_1 Bioisosteric Relationships Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Reduced Size & Lipophilicity Carbonyl Carbonyl Carbonyl->Azetidine Increased 3D Character

Caption: Azetidine as a versatile bioisostere.

For instance, a 3-aminoazetidine moiety can be a conformationally restricted analogue of a diamine or amino alcohol, while a 3-hydroxyazetidine can act as a bioisostere for a 1,3-diol.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The azetidine scaffold is increasingly being incorporated into the design of novel kinase inhibitors to improve their selectivity and pharmacokinetic profiles. The 3-position of the azetidine ring provides a crucial attachment point for moieties that can interact with the solvent-exposed region of the kinase active site or serve as a linker to other parts of the inhibitor.

While direct synthesis of a marketed drug from this compound is not always explicitly published in readily available literature, the strategic importance of 3-substituted azetidines in this class of drugs is well-documented. The protocols provided below for synthesizing 3-(heterocyclyl)azetidines are directly applicable to the construction of core fragments found in numerous patented kinase inhibitors.[7][8][9][10][11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of key 3-substituted azetidine intermediates from this compound. Researchers should always perform their own risk assessment and adhere to appropriate laboratory safety procedures.

Protocol 1: Synthesis of N-Boc-3-aminoazetidine

This two-step protocol involves the initial protection of the azetidine nitrogen followed by nucleophilic substitution with an amine. For the synthesis of 3-aminoazetidine derivatives, it is often advantageous to first protect the azetidine nitrogen to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

Step 1: N-Boc Protection of 3-Methanesulfonatoazetidine

G cluster_2 N-Boc Protection Workflow start 3-Methanesulfonatoazetidine Hydrochloride reagents Boc₂O, TEA DCM, 0 °C to rt start->reagents product N-Boc-3-methanesulfonatoazetidine reagents->product

Caption: Workflow for N-Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise, followed by the addition of Boc₂O (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-methanesulfonatoazetidine, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Benzylamine

Materials:

  • N-Boc-3-methanesulfonatoazetidine

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-methanesulfonatoazetidine (1.0 eq) in DMF.

  • Add benzylamine (1.2 eq) and DIPEA (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(benzylamino)azetidine.

Protocol 2: Synthesis of 3-(Phenylthio)azetidine Hydrochloride

This protocol details the reaction with a thiol nucleophile. The resulting 3-thioazetidine can be a valuable intermediate in various drug discovery programs.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • HCl in diethyl ether

Procedure:

  • To a solution of thiophenol (1.1 eq) in MeCN, add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude product in a minimal amount of DCM and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain 3-(phenylthio)azetidine hydrochloride.

Conclusion and Future Outlook

This compound has cemented its place as an indispensable tool in the medicinal chemist's arsenal. Its ability to provide straightforward access to a wide variety of 3-substituted azetidines makes it a cornerstone for library synthesis, SAR exploration, and the strategic design of molecules with improved drug-like properties. The protocols outlined herein provide a practical foundation for the utilization of this versatile reagent. As the demand for novel therapeutics with finely tuned pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of strained scaffolds, enabled by key building blocks like this compound, will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.

References

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link].

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link].

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. 2020, 85(20), 13317-13323.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link].

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link].

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. 2023, 28(14), 5341.
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. 2018, 23(7), 1633.
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. ACS Chemical Biology. 2012, 7(7), 1225-1230.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. 2022, 13(1), 10-25.

Sources

The Strategic Utility of 3-Methanesulfonatoazetidine Hydrochloride: A Versatile Building Block for Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets. Furthermore, the incorporation of an azetidine moiety can favorably modulate key physicochemical properties of a drug candidate, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] Among the various functionalized azetidines, those substituted at the 3-position are of particular importance as they allow for the introduction of diverse pharmacophoric elements. This guide focuses on the application of 3-Methanesulfonatoazetidine hydrochloride, a highly valuable and reactive building block for the synthesis of 3-aminoazetidine derivatives.

The methanesulfonate (mesylate) group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity, combined with the stability of the hydrochloride salt, makes this compound an ideal precursor for the efficient introduction of the azetidine core into a wide range of molecules, particularly through the formation of carbon-nitrogen bonds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe use in synthesis.

PropertyValueSource
Chemical Name azetidin-3-yl methanesulfonate hydrochloride[3]
CAS Number 36476-89-8[4]
Molecular Formula C₄H₁₀ClNO₃S[4]
Molecular Weight 187.65 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in water, methanol, and DMSO[5]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6][7][8][9]

Synthetic Applications: A Gateway to 3-Aminoazetidines

The primary application of this compound is as an electrophile in nucleophilic substitution reactions to introduce the azetidin-3-yl moiety. The mesylate group is readily displaced by a variety of nucleophiles, with amines being the most common, leading to the formation of 3-aminoazetidine derivatives.[10]

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a classical SN2 mechanism. The nucleophilic amine attacks the carbon atom bearing the mesylate group, leading to the displacement of the methanesulfonate anion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid present in the starting material and the methanesulfonic acid generated as a byproduct.

G reagents 3-Methanesulfonatoazetidine Hydrochloride product 3-Aminoazetidine Derivative reagents->product Nucleophilic Substitution (SN2) nucleophile Amine (R-NH₂) nucleophile->reagents base Base (e.g., Triethylamine) base->reagents caption Nucleophilic substitution of 3-Methanesulfonatoazetidine.

A simplified workflow for the synthesis of 3-aminoazetidines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of this compound and its subsequent reaction with a model amine nucleophile. These protocols are based on established and reliable synthetic methods.[11][12]

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3-hydroxyazetidine hydrochloride to its corresponding mesylate. The reaction utilizes methanesulfonyl chloride in the presence of a tertiary amine base.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA) (2.2 eq) to the suspension with vigorous stirring.

  • In a separate flask, prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization.

G cluster_0 Protocol 1: Mesylation A 1. Suspend 3-hydroxyazetidine HCl in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add Methanesulfonyl Chloride solution dropwise C->D E 5. Stir at 0 °C, then warm to RT D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Work-up (extraction, drying) F->G H 8. Isolate Product G->H caption Workflow for the synthesis of 3-Methanesulfonatoazetidine HCl.

Sources

Protocol and Application Notes: Strategic N-Alkylation of Amines using 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a highly sought-after structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing a novel three-dimensional exit vector for further molecular exploration.[3] However, the synthesis of substituted azetidines can be challenging due to ring strain.[1][2][4]

This guide provides a comprehensive overview and detailed protocols for a robust and versatile reaction: the nucleophilic substitution of 3-Methanesulfonatoazetidine hydrochloride with various primary and secondary amines. This reaction offers a direct and efficient pathway to a diverse array of 3-aminoazetidine derivatives, which are crucial intermediates for pharmacologically active compounds.[5] We will delve into the mechanistic underpinnings, critical reaction parameters, and step-by-step protocols to empower researchers in drug discovery to confidently and successfully utilize this important synthetic transformation.

Reaction Mechanism and Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The methanesulfonate (mesylate) group at the C3 position of the azetidine ring is an excellent leaving group, rendering the carbon atom highly electrophilic. The amine starting material serves as the nucleophile.

However, two key acid-base considerations must be addressed for the reaction to proceed efficiently:

  • Neutralizing the Hydrochloride: The starting material is a hydrochloride salt. The azetidine nitrogen is protonated, making it unreactive. A base is required to deprotonate the azetidinium ion, generating the neutral and reactive azetidine species.

  • Activating the Nucleophile: The amine nucleophile attacks the electrophilic C3 position. This reaction forms a protonated amine in the product, which can be non-nucleophilic. A base is also required to neutralize any acid generated and ensure the amine remains a competent nucleophile throughout the reaction.[6][7]

The overall transformation is a well-orchestrated sequence of acid-base and substitution steps.

Reaction_Mechanism cluster_0 Step 1: Neutralization cluster_1 Step 2: Nucleophilic Attack (SN2) AzetidineHCl 3-Methanesulfonatoazetidine Hydrochloride AzetidineFree Neutral Azetidine (Reactive Electrophile) AzetidineHCl->AzetidineFree Deprotonation Base1 Base (e.g., DIPEA) Base1->AzetidineHCl Amine Amine Nucleophile (R-NH₂ or R₂NH) Product N-Substituted 3-Azetidinylamine Product AzetidineFree->Product Amine->Product SN2 Attack LeavingGroup Mesylate Anion (Good Leaving Group) Product->LeavingGroup Expulsion caption Fig. 1: Reaction Mechanism Overview

Caption: Fig. 1: Reaction Mechanism Overview

Optimizing Key Reaction Parameters: A Scientist's Perspective

The success of this N-alkylation hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

ParameterRecommended OptionsRationale & Expert Insights
Base Organic: DIPEA, Triethylamine (Et₃N)Inorganic: K₂CO₃, Cs₂CO₃Organic Bases: DIPEA (diisopropylethylamine) is often preferred due to its steric bulk, which minimizes its potential to act as a competing nucleophile.[8][9] Et₃N is a cost-effective alternative. Typically, 2.2-3.0 equivalents are used to neutralize both the hydrochloride salt and the acid generated during the reaction.Inorganic Bases: Solid bases like K₂CO₃ are advantageous for simplified work-ups (filtration). They are particularly effective in polar aprotic solvents like DMF or acetonitrile.
Solvent Acetonitrile (MeCN), DMF, DMSO, Isopropanol (IPA)MeCN is an excellent general-purpose solvent for this reaction, promoting the SN2 pathway while having a convenient boiling point for removal.[10][11]DMF and DMSO are highly polar and can accelerate SN2 reactions but are more difficult to remove during work-up.Alcohols like IPA can also be effective, particularly when using inorganic bases.
Temperature 50 °C to 100 °CThe reaction generally requires heating to overcome the activation energy. A starting point of 60-80 °C is typical.[12] More hindered or less nucleophilic amines may require higher temperatures. Reaction progress should always be monitored to avoid decomposition.
Stoichiometry Amine: 1.0 - 1.2 equiv.Azetidine Salt: 1.0 equiv.Base: 2.2 - 3.0 equiv.Using a slight excess of the amine (1.1-1.2 equiv.) can help drive the reaction to completion. The amount of base is crucial; insufficient base will result in a stalled reaction. A common pitfall is polyalkylation, especially with primary amines, though the use of a defined electrophile like the azetidine mesylate often minimizes this issue compared to simple alkyl halides.[8][13]
Reaction Time 4 to 24 hoursReaction time is highly dependent on the nucleophilicity of the amine, temperature, and concentration. Monitoring by TLC or LC-MS is essential to determine the point of completion and prevent the formation of degradation byproducts.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and organic amines can be irritants.

Protocol 1: General Procedure for N-Alkylation with an Organic Base

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Workflow_Diagram start Start setup 1. Reaction Setup - Add azetidine salt and solvent. - Create inert atmosphere (N₂). start->setup addition 2. Reagent Addition - Add amine. - Add base (e.g., DIPEA) dropwise. setup->addition reaction 3. Reaction - Heat to 60-80 °C. - Monitor by TLC/LC-MS. addition->reaction workup 4. Work-up - Cool to RT. - Concentrate solvent. - Partition between water and EtOAc/DCM. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify via flash chromatography. workup->purify end End (Pure Product) purify->end caption Fig. 2: General Experimental Workflow

Caption: Fig. 2: General Experimental Workflow

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).

  • Add the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of limiting reagent).

  • Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the amine (1.1 equiv.) to the stirred suspension.

  • Add diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.

    • Scientist's Note: A mild exotherm may be observed during the addition of the base. For larger-scale reactions, cooling the flask in an ice bath during addition is recommended.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine has been consumed.

  • Work-up: a. Once complete, allow the reaction to cool to room temperature. b. Remove the solvent under reduced pressure (rotary evaporation). c. Dilute the residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] d. Separate the organic layer and extract the aqueous layer with the same organic solvent (2x). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-substituted 3-azetidinylamine.

Protocol 2: N-Alkylation of an Aniline using an Inorganic Base

This protocol is adapted for less nucleophilic aromatic amines, which may require slightly more forcing conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the aniline derivative (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

    • Scientist's Note: K₂CO₃ acts as both the base and a mild desiccant. Ensure it is finely powdered to maximize surface area.

  • Add Dimethylformamide (DMF) (10 mL per mmol of limiting reagent).

  • Seal the vessel and place it in a preheated oil bath at 90-100 °C.

  • Reaction & Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by taking small aliquots, diluting with EtOAc, filtering, and analyzing by LC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. Pour the mixture into water and extract with Ethyl Acetate (3x).[12] c. Combine the organic layers and wash thoroughly with water (3x) to remove DMF, followed by a wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient base.2. Temperature too low.3. Amine is a poor nucleophile.1. Ensure at least 2.2 equivalents of base are used.2. Increase temperature in 10 °C increments.3. Switch to a more polar solvent like DMF/DMSO; increase reaction time.
Multiple Products Observed 1. Polyalkylation of a primary amine.2. Product instability/decomposition.1. Use a larger excess of the primary amine starting material (2-3 equiv.) to favor mono-alkylation.2. Reduce reaction temperature and monitor closely to stop the reaction upon completion.
Difficult Purification 1. Residual DMF/DMSO in the crude product.2. Product is highly polar.1. Perform multiple aqueous washes during work-up.2. For polar products, consider reverse-phase chromatography or using a more polar eluent system for silica gel chromatography (e.g., DCM/MeOH with NH₄OH).

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. (URL: )
  • A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines - Benchchem. (URL: )
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Reactions of Amines - Chemistry LibreTexts. (URL: )
  • Polycondensation Resins by Flavonoid Tannins Reaction with Amines - MDPI. (URL: )
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  • Direct Deamination of Primary Amines via Isodiazene Intermedi
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  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (URL: )
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (URL: )
  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. (URL: )
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  • Amine Reactivity - MSU chemistry. (URL: )
  • Reactions of Amines - Chemistry LibreTexts. (URL: )
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  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
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Sources

Application Notes & Protocols: Leveraging 3-Methanesulfonatoazetidine Hydrochloride in the Synthesis of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] This four-membered nitrogen-containing heterocycle has emerged as a valuable motif in a wide array of pharmacologically active agents, targeting conditions from cancer to central nervous system disorders.[1][3] Among the various functionalized azetidine building blocks, 3-methanesulfonatoazetidine hydrochloride stands out as a highly versatile and reactive intermediate. The methanesulfonate (mesylate) group at the C3 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. This guide provides an in-depth exploration of the strategic use of this key intermediate, complete with detailed protocols, mechanistic insights, and practical application notes for researchers in drug discovery and chemical development.

The Strategic Advantage of 3-Methanesulfonatoazetidine

The utility of this compound is rooted in fundamental principles of organic reactivity. The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which influences its chemical behavior.[4] While more stable than highly reactive aziridines, this strain makes the ring susceptible to specific transformations.[4] The introduction of a mesylate group at the C3 position capitalizes on this by creating a potent electrophilic center.

Causality Behind Reactivity:

  • Excellent Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of a strong acid (methanesulfonic acid), making it a very stable species and therefore an excellent leaving group in nucleophilic substitution reactions.

  • Electrophilic Carbon Center: The strongly electron-withdrawing nature of the mesylate group polarizes the C-O bond, rendering the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This combination allows for the modular and efficient construction of 3-substituted azetidine libraries, a critical task in structure-activity relationship (SAR) studies.

Caption: Key reactive sites on the 3-methanesulfonatoazetidine scaffold.

The Critical Role of N-Protection

While the hydrochloride salt form of 3-methanesulfonatoazetidine protects the ring nitrogen from participating in side reactions under acidic conditions, the addition of a base during nucleophilic substitution will generate the free secondary amine. This free amine is itself a nucleophile and can lead to undesired oligomerization or reaction with the starting material.

For cleaner, more predictable outcomes and a broader substrate scope, the use of an N-protected starting material, such as N-Boc-3-methanesulfonatoazetidine , is strongly recommended. The tert-butyloxycarbonyl (Boc) group is sterically bulky and electronically deactivating, effectively preventing the nitrogen from acting as a nucleophile. It is also stable to the basic conditions of the substitution reaction and can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA).

This guide will focus on protocols using the more robust N-Boc protected intermediate, which is typically synthesized from N-Boc-3-hydroxyazetidine.

workflow start N-Boc-3-hydroxyazetidine step1 Mesylation (MsCl, Base) start->step1 intermediate N-Boc-3-methanesulfonatoazetidine (Key Intermediate) step1->intermediate step2 Nucleophilic Substitution (Nu-H, Base) intermediate->step2 product_protected N-Boc-3-substituted-azetidine step2->product_protected step3 Deprotection (e.g., TFA) product_protected->step3 final_product 3-Substituted Azetidine (Final Product) step3->final_product

Caption: Synthetic workflow from N-Boc-3-hydroxyazetidine to the final product.

Application Protocol: Synthesis of 3-Aminoazetidine Derivatives

The introduction of an amine at the C3 position is a common and valuable transformation, as 3-aminoazetidines are key intermediates for many biologically active compounds.[5] The following protocol details a general procedure for the SN2 reaction between N-Boc-3-methanesulfonatoazetidine and a primary or secondary amine.

Mechanistic Principle: SN2 Displacement

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic C3 carbon from the backside relative to the C-O bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step where the C-N bond is formed as the C-O bond is broken.

Caption: The concerted SN2 mechanism for amine substitution.

Detailed Experimental Protocol

Objective: To synthesize N-Boc-3-(benzylamino)azetidine.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mg)MmolEquivalents
N-Boc-3-methanesulfonatoazetidine265.312651.01.0
Benzylamine107.151291.21.2
N,N-Diisopropylethylamine (DIPEA)129.242582.02.0
Acetonitrile (CH₃CN)-5 mL--

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-methanesulfonatoazetidine (265 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 equiv.). Causality Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the methanesulfonic acid that is formed during the reaction, driving the equilibrium towards the products.

  • Nucleophile Addition: Add benzylamine (0.13 mL, 1.2 mmol, 1.2 equiv.) dropwise to the stirring solution at room temperature. Causality Note: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the acetonitrile. c. Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL). Causality Note: The bicarbonate wash removes any remaining acidic species. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the pure N-Boc-3-(benzylamino)azetidine.

Application Notes & Troubleshooting
  • Choice of Base: While DIPEA is common, other non-nucleophilic bases like triethylamine (Et₃N) or a solid-supported base like potassium carbonate (K₂CO₃) can be used. K₂CO₃ is advantageous as it can be easily filtered off, simplifying the workup.

  • Solvent Selection: Acetonitrile is a good general-purpose polar aprotic solvent. For less reactive nucleophiles, solvents with higher boiling points like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be required to drive the reaction at higher temperatures.

  • Slow Reactions: If the reaction is sluggish, increasing the temperature (up to 100 °C in DMF) or using a more concentrated solution can increase the reaction rate.

  • Competing Reactions: For some primary amines, dialkylation can be a minor issue. Using a larger excess of the amine nucleophile can sometimes mitigate this, but it may complicate purification.[6]

Scope of Nucleophilic Substitution

The true power of this compound lies in its compatibility with a diverse range of nucleophiles beyond amines. This versatility allows for the creation of a wide variety of azetidine derivatives from a single, common intermediate.

Nucleophile ClassExample NucleophileResulting C3-SubstituentTypical Conditions
Amines Aniline, Piperidine-NR¹R² (Amino)Base (DIPEA, K₂CO₃), CH₃CN or DMF, 60-80 °C
Alcohols Phenol, Benzyl alcohol-OR (Ether)Strong Base (NaH, K₂CO₃), DMF, RT to 60 °C
Thiols Thiophenol-SR (Thioether)Base (DIPEA, Cs₂CO₃), CH₃CN or DMF, RT to 50 °C
Azides Sodium Azide (NaN₃)-N₃ (Azido)DMF or DMSO, 80-100 °C
Cyanides Sodium Cyanide (NaCN)-CN (Nitrile)DMSO, 80-100 °C

Note: Reactions with strong nucleophiles like cyanide or azide can be hazardous and should be performed with appropriate safety precautions.

Conclusion

This compound, particularly in its N-protected form, is an exceptionally powerful and versatile building block for modern drug discovery. Its predictable reactivity, governed by the excellent leaving group ability of the mesylate, allows for the systematic and efficient synthesis of diverse libraries of 3-substituted azetidine derivatives. By understanding the core principles of nucleophilic substitution and the practical considerations of N-protection and reaction conditions, researchers can effectively leverage this intermediate to accelerate the development of novel therapeutics. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to incorporate this valuable scaffold into their synthetic programs.

References

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, Molecules. 2021 Oct 28;26(21):6542.
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  • Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI, Molecules. 2022 Nov 25;27(23):8210.

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Application Notes and Protocols for Reactions Involving 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the experimental setup and reaction protocols for 3-Methanesulfonatoazetidine hydrochloride, a versatile building block in medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding.[1][2][3][4][5] This document outlines the fundamental principles of its reactivity, focusing on nucleophilic substitution reactions with various heteroatom nucleophiles. Detailed, step-by-step protocols for reactions with nitrogen, sulfur, and oxygen nucleophiles are provided, along with insights into reaction optimization and safety considerations. The information herein is intended to enable researchers to effectively utilize this valuable synthetic intermediate in the development of novel therapeutics.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its incorporation into molecular scaffolds can impart favorable physicochemical properties, including increased metabolic stability and improved aqueous solubility, which are critical attributes for successful drug candidates. Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature the azetidine core, highlighting its importance in modern medicinal chemistry.[3]

This compound serves as a key intermediate for the introduction of the 3-azetidinyl group. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the C-3 position of the azetidine ring. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Key Structural Features and Reactivity:

  • Azetidinium Salt: The nitrogen atom is protonated, rendering it non-nucleophilic until deprotonation. This necessitates the use of a base to liberate the free amine for subsequent reactions or to neutralize the HCl salt.

  • Mesylate Leaving Group: The electron-withdrawing nature of the mesylate group makes the C-3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • Stereochemistry: Reactions at the C-3 position typically proceed with inversion of configuration if the starting material is chiral, following an S(_N)2 mechanism.

General Experimental Considerations

Materials and Equipment
  • Reagents: this compound, nucleophiles (amines, thiols, alcohols), anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)), and non-nucleophilic bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)).

  • Equipment: Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels), magnetic stirrers, heating mantles or oil baths, inert atmosphere setup (nitrogen or argon), and equipment for reaction monitoring (Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

Safety and Handling

Hazard Analysis:

  • This compound: As an azetidinium salt, it is likely to be a skin and eye irritant. Inhalation of dust should be avoided.

  • Sulfonate Esters: These compounds are known to be alkylating agents and should be handled with care as potential mutagens.[6][7]

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8][9]

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Use appropriate techniques for handling air- and moisture-sensitive reagents and solvents.

Stability and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10][11][12][13][14]

  • Stability: While specific stability data for this compound is not extensively published, sulfonate esters can be susceptible to hydrolysis, especially under basic conditions.[6] It is recommended to use the reagent as fresh as possible and to avoid prolonged exposure to moisture.

Reaction Protocols

The general principle for the reaction of this compound with nucleophiles involves the initial neutralization of the hydrochloride salt and/or deprotonation of the nucleophile, followed by the nucleophilic displacement of the mesylate group.

Reactions with Nitrogen Nucleophiles (N-Alkylation)

The reaction with primary and secondary amines is a common method for the synthesis of 3-aminoazetidine derivatives.

General Workflow for N-Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent 3-Methanesulfonatoazetidine hydrochloride in Solvent reaction_vessel Reaction Mixture (Stirring at specified temperature) reagent->reaction_vessel amine Amine Nucleophile (Primary or Secondary) amine->reaction_vessel base Base (e.g., TEA, DIPEA) base->reaction_vessel quench Quench Reaction reaction_vessel->quench Monitor by TLC/LC-MS extract Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify product 3-Aminoazetidine Derivative purify->product G start 3-Methanesulfonatoazetidine hydrochloride boc_protection N-Boc Protection (e.g., Boc₂O, base) start->boc_protection protected_intermediate N-Boc-3-methanesulfonatoazetidine boc_protection->protected_intermediate nucleophilic_substitution Nucleophilic Substitution (Nu⁻) protected_intermediate->nucleophilic_substitution protected_product N-Boc-3-(Nu)-azetidine nucleophilic_substitution->protected_product deprotection Deprotection (e.g., TFA, HCl) protected_product->deprotection final_product 3-(Nu)-azetidine deprotection->final_product

Sources

Application Notes and Protocols for the Scale-Up Synthesis and Utilization of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and structural rigidity, offer significant advantages over more conventional saturated heterocycles like piperidine and pyrrolidine. The inherent ring strain of the azetidine core, while a synthetic challenge, also imparts a unique reactivity that can be harnessed for diverse molecular construction.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its importance in developing novel therapeutics.[1]

This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis and application of a key azetidine building block: 3-Methanesulfonatoazetidine hydrochloride. This versatile intermediate is generated in two primary stages: the mesylation of N-Boc-3-hydroxyazetidine to form a stable, activated intermediate, followed by the deprotection of the nitrogen. The resulting hydrochloride salt is a highly reactive electrophile, primed for nucleophilic substitution at the C3 position. We will detail a robust, scalable process for these transformations, emphasizing safety, efficiency, and practical considerations for researchers in drug development.

PART 1: Strategic Considerations for Scale-Up Synthesis

The Precursor: N-Boc-3-hydroxyazetidine

The synthesis of this compound begins with the readily available precursor, N-Boc-3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) protecting group is ideal for this chemistry due to its stability under the basic conditions of the mesylation step and its straightforward removal under acidic conditions.[3] For researchers starting further upstream, N-Boc-3-hydroxyazetidine can be synthesized on a large scale from precursors like 1-benzhydryl-3-hydroxyazetidine or via multi-step sequences starting from epichlorohydrin.[3][4][5]

Activation of the Hydroxyl Group: The Mesylation Reaction

The conversion of the hydroxyl group to a good leaving group is paramount for subsequent nucleophilic substitution reactions. Sulfonate esters, such as mesylates and tosylates, are excellent choices due to their high reactivity.[6] We will focus on the use of methanesulfonyl chloride (MsCl) for this activation.

Causality Behind Experimental Choices:

  • Reagent: Methanesulfonyl chloride is a highly reactive and cost-effective reagent for this transformation.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl generated during the reaction without competing with the hydroxyl group as a nucleophile.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred. These solvents effectively dissolve the starting materials and reagents while remaining inert to the reaction conditions.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction between methanesulfonyl chloride and the amine base, and to minimize potential side reactions.

Nucleophilic Substitution: Introducing Diversity

The N-Boc protected 3-methanesulfonatoazetidine is a potent electrophile, ready to react with a wide array of nucleophiles.[7] This allows for the introduction of diverse functionalities at the 3-position of the azetidine ring, a key strategy in structure-activity relationship (SAR) studies. Common nucleophiles include primary and secondary amines, alcohols, thiols, and stabilized carbanions.

Key Parameters for Successful Substitution:

  • Nucleophile Strength: Stronger nucleophiles will generally react more readily.

  • Base: For nucleophiles that are salts of weak acids (e.g., phenols, thiols), a base such as potassium carbonate or sodium hydride may be required to generate the active nucleophile in situ. For amine nucleophiles, an excess of the amine itself can often serve as the base.

  • Solvent: The choice of solvent depends on the solubility of the nucleophile and the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used to facilitate SN2 reactions.[8]

  • Temperature: Reaction temperatures can range from ambient to elevated (e.g., 60-80 °C) to drive the reaction to completion, depending on the reactivity of the nucleophile.

The Final Step: N-Boc Deprotection

The final stage is the removal of the Boc protecting group to unmask the azetidine nitrogen. This is typically achieved under acidic conditions.

Deprotection Strategy:

  • Reagent: A strong acid such as hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, diethyl ether, or methanol) is highly effective.[8] Trifluoroacetic acid (TFA) is also a common choice, though subsequent salt formation with HCl is often preferred for solid, crystalline products.[2]

  • Solvent: The choice of solvent is important for the precipitation and isolation of the final hydrochloride salt.

  • Work-up: The deprotection reaction often results in the direct precipitation of the hydrochloride salt, which can be isolated by filtration.

PART 2: Detailed Experimental Protocols

Safety First: Handling Methanesulfonyl Chloride and Azetidines

Methanesulfonyl Chloride (MsCl):

  • Hazards: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[9][10]

  • Precautions: Always handle MsCl in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended. Ensure an emergency eyewash and shower are readily accessible.

  • Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use water to clean up spills.[10]

Azetidine Derivatives:

  • Hazards: While less acutely hazardous than MsCl, azetidine derivatives should be handled with care. Some may be irritants or sensitizers.

  • Precautions: Standard laboratory PPE should be worn. Avoid inhalation of dust or vapors.

Sulfonate Esters:

  • Hazards: It is important to note that sulfonate esters are a class of potential genotoxic impurities.[11][12] It is crucial to ensure their complete consumption in the subsequent nucleophilic substitution step and to verify the absence of residual mesylate in the final product.

  • Control Strategy: The risk is mitigated by using the mesylate as an in-situ generated or isolated intermediate that is fully reacted in the next step. Analytical testing of the final product for residual mesylates is recommended for pharmaceutical applications.

Synthesis of 1-Boc-3-methanesulfonatoazetidine (Gram Scale)

This protocol describes the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine.

Materials and Equipment:

  • N-Boc-3-hydroxyazetidine (CAS 141699-55-0)

  • Methanesulfonyl chloride (MsCl) (CAS 124-63-0)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Addition funnel

  • Rotary evaporator

Protocol:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (e.g., 10.0 g, 57.7 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (e.g., 100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (e.g., 12.1 mL, 86.6 mmol, 1.5 eq.) to the cooled solution with stirring.

  • Slowly add methanesulfonyl chloride (e.g., 5.3 mL, 69.2 mmol, 1.2 eq.) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding cold water (e.g., 50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield 1-Boc-3-methanesulfonatoazetidine as a crude solid or oil, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or flash chromatography.

General Protocol for Nucleophilic Substitution (Gram Scale)

This protocol outlines a general procedure for the reaction of 1-Boc-3-methanesulfonatoazetidine with a generic primary amine nucleophile.

Materials and Equipment:

  • 1-Boc-3-methanesulfonatoazetidine (from previous step)

  • Primary amine of choice (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Protocol:

  • To a round-bottom flask, add 1-Boc-3-methanesulfonatoazetidine (e.g., 5.0 g, 19.9 mmol).

  • Add acetonitrile or DMF (e.g., 50 mL).

  • Add the primary amine (e.g., 2.3 mL, 21.9 mmol, 1.1 eq.) and potassium carbonate (e.g., 5.5 g, 39.8 mmol, 2.0 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.

  • In-Process Control: Monitor the reaction by TLC or LC-MS for the disappearance of the starting mesylate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-aminoazetidine derivative.[9]

Protocol for N-Boc Deprotection to Yield Hydrochloride Salt (Gram Scale)

This protocol describes the final deprotection step to yield the desired azetidine hydrochloride salt.

Materials and Equipment:

  • N-Boc protected 3-substituted azetidine (from previous step)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Protocol:

  • Dissolve the N-Boc protected 3-substituted azetidine (e.g., 3.0 g) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it neat if it is an oil.

  • To this, add 4M HCl in 1,4-dioxane (e.g., 20 mL) at room temperature.

  • Stir the mixture for 1-4 hours. A precipitate should form during this time.

  • In-Process Control: Monitor the deprotection by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (e.g., 50 mL) to further precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether.

  • Dry the solid under vacuum to yield the pure 3-substituted azetidine hydrochloride salt.[8]

PART 3: Data Presentation and Visualization

Table 1: Summary of Key Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperatureTypical TimeExpected Outcome
Mesylation N-Boc-3-hydroxyazetidine, MsCl, TEADCM0 °C1-2 hHigh yield of 1-Boc-3-methanesulfonatoazetidine
Nucleophilic Substitution 1-Boc-3-methanesulfonatoazetidine, Nucleophile, Base (if needed)ACN or DMF60-80 °C4-16 hModerate to high yield of N-Boc-3-substituted azetidine
Boc Deprotection N-Boc-3-substituted azetidine, 4M HCl in DioxaneDioxaneRoom Temp.1-4 hHigh yield of 3-substituted azetidine hydrochloride salt
Diagrams and Workflows

Scale_Up_Synthesis cluster_0 PART 1: Mesylation (Activation) cluster_1 PART 2: Nucleophilic Substitution cluster_2 PART 3: N-Boc Deprotection A 1. Charge N-Boc-3-hydroxyazetidine & Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine B->C D 4. Add Methanesulfonyl Chloride (dropwise, T < 5°C) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Isolation of 1-Boc-3-methanesulfonatoazetidine F->G H 1. Charge Mesylate, Nucleophile, Base & Solvent (ACN/DMF) G->H Proceed to Substitution I 2. Heat to 60-80°C H->I J 3. Reaction Monitoring (TLC/LC-MS) I->J K 4. Work-up & Purification (Column Chromatography) J->K L 5. Isolation of N-Boc-3-substituted Azetidine K->L M 1. Dissolve N-Boc Azetidine L->M Proceed to Deprotection N 2. Add 4M HCl in Dioxane M->N O 3. Stir at Room Temperature N->O P 4. Precipitate with Ether O->P Q 5. Filtration & Drying P->Q R 6. Final Product: 3-Substituted Azetidine HCl Q->R

Caption: Workflow for the scale-up synthesis of 3-substituted azetidine hydrochlorides.

reaction_pathway start N-Boc-3-hydroxyazetidine mesylate 1-Boc-3-methanesulfonatoazetidine start->mesylate MsCl, TEA DCM, 0°C substituted N-Boc-3-substituted azetidine mesylate->substituted Nucleophile (NuH) Base, Solvent, Heat final 3-Substituted azetidine • HCl substituted->final 4M HCl / Dioxane

Caption: Chemical reaction pathway for the synthesis of 3-substituted azetidines.

References

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The Strategic Utility of 3-Methanesulfonatoazetidine Hydrochloride in Pharmaceutical Intermediate Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Methanesulfonatoazetidine hydrochloride, a pivotal precursor in the synthesis of complex pharmaceutical intermediates. Delving into the underlying chemistry, this guide offers detailed application notes and step-by-step protocols, designed to empower researchers in leveraging this versatile building block for accelerated drug discovery and development.

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile scaffold have led to its incorporation into a multitude of biologically active molecules. The inherent ring strain of azetidines, while presenting synthetic challenges, also imparts a desirable reactivity profile, enabling strategic bond formations.[1] Among the functionalized azetidines, this compound stands out as a highly valuable and reactive intermediate, primed for nucleophilic substitution reactions to introduce diverse functionalities.

Physicochemical Properties and Safety Considerations

This compound is the mesylated form of 3-hydroxyazetidine hydrochloride. The methanesulfonyl group serves as an excellent leaving group, rendering the C3 position of the azetidine ring highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 3-Hydroxyazetidine Hydrochloride (Precursor)

PropertyValueReference
Molecular FormulaC₃H₈ClNO[2]
Molecular Weight109.55 g/mol [2]
AppearanceWhite solid[3]
CAS Number18621-18-6[2]

Safety Profile:

3-Hydroxyazetidine hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] The mesylated derivative, this compound, is expected to have a similar hazard profile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Synthetic Pathways: From Precursor to Activated Intermediate

The journey to harnessing the reactivity of this compound begins with the robust synthesis of its precursor, 3-hydroxyazetidine hydrochloride.

Synthesis of 3-Hydroxyazetidine Hydrochloride

Several synthetic routes to 3-hydroxyazetidine hydrochloride have been reported, often commencing from readily available starting materials like epichlorohydrin and an amine.[4] A common strategy involves the cyclization to form the azetidine ring, followed by deprotection.[4] One effective method involves the reaction of epichlorohydrin with a protected amine, followed by cyclization and subsequent deprotection.[3]

Diagram 1: General Synthetic Scheme for 3-Hydroxyazetidine Hydrochloride

G Epichlorohydrin Epichlorohydrin Intermediate Intermediate Epichlorohydrin->Intermediate Amine Protected 3-Hydroxyazetidine Protected 3-Hydroxyazetidine Intermediate->Protected 3-Hydroxyazetidine Cyclization 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl Protected 3-Hydroxyazetidine->3-Hydroxyazetidine HCl Deprotection, HCl

Caption: Synthetic route to 3-Hydroxyazetidine HCl.

Protocol: Synthesis of this compound

The conversion of the hydroxyl group to a mesylate is a critical activation step. This protocol is adapted from established mesylation procedures for similar substrates.

Diagram 2: Mesylation of 3-Hydroxyazetidine Hydrochloride

G 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl 3-Methanesulfonatoazetidine HCl 3-Methanesulfonatoazetidine HCl 3-Hydroxyazetidine HCl->3-Methanesulfonatoazetidine HCl Methanesulfonyl Chloride, Base

Caption: Conversion to the active mesylate.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension with vigorous stirring.

  • Mesylation: To the resulting mixture, add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Note: The product is often used in the subsequent step without further purification.

Application in Pharmaceutical Intermediate Synthesis: A Case Study in Tofacitinib Intermediate Preparation

This compound is a key building block for introducing the azetidine moiety into more complex molecules. A prominent example of its application is in the synthesis of intermediates for Janus kinase (JAK) inhibitors like Tofacitinib. The following protocol outlines the synthesis of a key intermediate, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a precursor to Tofacitinib.

Diagram 3: Synthesis of a Tofacitinib Intermediate

G A 3-Methanesulfonatoazetidine HCl C Tofacitinib Intermediate Precursor A->C B (3R,4R)-N,4-dimethylpiperidin-3-amine B->C Nucleophilic Substitution

Sources

Protecting Group Strategies for 3-Methanesulfonatoazetidine Hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for 3-methanesulfonatoazetidine hydrochloride. This valuable building block presents unique challenges due to the inherent strain of the four-membered ring and the dual reactivity of the secondary amine and the methanesulfonate leaving group. This document outlines the rationale for nitrogen protection, evaluates the suitability of common protecting groups, and provides detailed, field-proven protocols for their installation and removal. The focus is on strategic selection to ensure orthogonality and compatibility with downstream synthetic transformations, thereby streamlining the synthesis of complex molecules incorporating the azetidine motif.

Introduction: The Synthetic Challenge

This compound is a critical intermediate in medicinal chemistry, prized for introducing the azetidine scaffold into drug candidates.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to improve physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[1][2] However, its utility is tempered by the synthetic challenges it presents. The molecule possesses two key reactive sites:

  • The Secondary Amine: The nitrogen atom is nucleophilic and basic. In its hydrochloride salt form, it is protonated, but upon neutralization, it can readily participate in undesired side reactions such as alkylation, acylation, or acting as a base.

  • The Methanesulfonate (Mesylate) Group: This is an excellent leaving group, making the C3 position highly susceptible to nucleophilic attack.

Unprotected 3-methanesulfonatoazetidine is prone to self-polymerization or oligomerization, where the amine of one molecule attacks the C3 position of another. Therefore, temporary masking of the nitrogen atom with a suitable protecting group is essential to control its reactivity and enable selective functionalization at other sites of a larger molecule.[3]

Strategic Selection of an N-Protecting Group

The ideal protecting group for this substrate should be easy to install in high yield, robust enough to withstand subsequent reaction conditions, and removable under mild conditions that do not compromise the integrity of the azetidine ring or other functional groups.[3] The choice is dictated by the overall synthetic plan, particularly the need for orthogonality—the ability to remove one protecting group selectively in the presence of others.[3][4]

Here, we evaluate the most effective and commonly employed protecting groups for this purpose: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Key Protecting Groups: A Comparative Analysis
Protecting GroupStructureIntroduction ReagentsCleavage ConditionsAdvantagesDisadvantages
Boc (tert-butoxycarbonyl)Boc-NDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, DIPEA)Strong Acid (e.g., TFA, HCl in dioxane)High yield installation; Stable to bases, nucleophiles, and hydrogenolysis; Cleavage is clean, yielding volatile byproducts.[5]Labile to strong acids.
Cbz (benzyloxycarbonyl)Cbz-NBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N)Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids (e.g., HBr/AcOH)[6][7]Stable to acidic and basic conditions; Orthogonal to the Boc group.[4][6]Hydrogenolysis may not be compatible with reducible functional groups (e.g., alkynes, nitro groups).[7]

Experimental Protocols & Methodologies

The following protocols are optimized for the protection and deprotection of this compound. Researchers should monitor all reactions by an appropriate method (e.g., TLC, LC-MS) to ensure completion.

Protocol 3.1: N-Boc Protection

This protocol describes the installation of the acid-labile Boc group. The base is crucial for neutralizing the hydrochloride salt and the acid generated during the reaction.

Workflow:

Figure 1: Workflow for N-Boc protection.

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the suspension. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary to yield tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate.

Protocol 3.2: N-Cbz Protection

This protocol details the installation of the Cbz group, which is stable to a wider pH range than Boc but is readily removed by hydrogenolysis.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.1 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

  • Add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.[6]

  • Stir the reaction at 0 °C to room temperature for 12-24 hours until completion is confirmed by TLC or LC-MS.[6]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate.

Deprotection Strategies: Releasing the Amine

The choice of deprotection method is critical and must be orthogonal to other functional groups in the molecule.

Protocol 4.1: Acid-Mediated Boc Removal

This procedure uses a strong acid to cleave the Boc group, liberating the free amine as an acid salt.

Workflow:

Figure 2: Workflow for acid-mediated Boc deprotection.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq) or a 4 M solution of HCl in dioxane (10-20 eq) dropwise.[8][9][10]

  • Stir the reaction at room temperature for 1-4 hours until complete.

  • Concentrate the reaction mixture to dryness under reduced pressure. The resulting product is the corresponding salt (e.g., trifluoroacetate or hydrochloride) and is often used directly in the next step after trituration with a non-polar solvent like diethyl ether to induce precipitation.

Protocol 4.2: Hydrogenolytic Cbz Removal

This method uses catalytic hydrogenation to cleave the Cbz group, yielding the free amine.[6][7] This method is exceptionally clean, as the byproducts are toluene and carbon dioxide.

Step-by-Step Procedure:

  • Dissolve the N-Cbz protected azetidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add palladium on carbon (Pd/C, 10% w/w, 5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-12 hours.

  • Monitor the reaction for the consumption of starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-methanesulfonatoazetidine.

Note: While the methanesulfonate group is generally stable to hydrogenolysis, prolonged reaction times or more active catalysts could potentially lead to its reduction. Careful monitoring is advised.[11]

Orthogonal Strategy in a Synthetic Context

The power of these protecting groups lies in their orthogonal nature. A synthetic route can be designed where a Boc-protected azetidine is carried through several steps involving basic or nucleophilic reagents, after which the Boc group is removed with acid. Conversely, a Cbz-protected azetidine can be used in reactions requiring acidic conditions, with the Cbz group being removed later via hydrogenation.[4]

Figure 3: Orthogonal protection and deprotection pathways.

Conclusion

The successful application of this compound in complex synthesis hinges on a robust and well-considered protecting group strategy. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group provides the synthetic chemist with the flexibility to design multi-step sequences with high degrees of control and selectivity. By following the detailed protocols and considering the principles of orthogonality outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block, paving the way for the discovery and development of novel therapeutics.

References

  • BenchChem. (n.d.). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Leha, D., & Ryabukhin, S. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society.
  • Fleet, G. W. J., et al. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. [Source not further specified].
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Spring, D. R., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Wuts, P. G. M., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-6.
  • ChemInform. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • BenchChem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Gribble, G. W., & Pelkey, E. T. (2025). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate.
  • MDPI. (n.d.). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones.
  • Paper Digest. (n.d.). Synthesis and Reactions of N-protected 2-lithiated Pyrroles and Indoles. The Tert-butoxycarbonyl Substituent As A Protecting Group.
  • ResearchGate. (2025). Study the Reactions of Fluoroalkanesulfonyl Azides with N-Alkylindoles.

Sources

Application Notes and Protocols for Catalytic Methods Involving 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel three-dimensional exit vectors for exploring chemical space.[1] 3-Methanesulfonatoazetidine hydrochloride is a highly valuable, bench-stable electrophilic building block designed for the efficient introduction of the azetidine core. The methanesulfonate (mesylate) group at the 3-position serves as an excellent leaving group, activated by the inherent ring strain of the azetidine, thus facilitating nucleophilic substitution reactions. This document provides a comprehensive guide to catalytic methods for the ring-opening and substitution reactions of this compound, offering researchers a robust toolkit for leveraging this versatile reagent in drug discovery and development.

Core Principle: Lewis Acid-Catalyzed Nucleophilic Substitution

The primary catalytic strategy for the functionalization of this compound involves its reaction with a wide range of nucleophiles under the influence of a Lewis acid catalyst. The hydrochloride salt form ensures stability and ease of handling. In solution, the azetidinium ion is in equilibrium with the free base. The core of the catalytic cycle hinges on the activation of the azetidine ring.

Mechanism of Activation and Reaction:

  • Coordination: A Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂, In(OTf)₃) coordinates to the nitrogen atom of the azetidine ring. This coordination enhances the ring strain and further polarizes the C-N bonds, increasing the electrophilicity of the carbon atoms at the 2- and 4-positions.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, alcohol, or carbon nucleophile) attacks one of the activated methylene carbons of the azetidine ring. This attack typically proceeds via an Sₙ2 mechanism, leading to the opening of the strained four-membered ring.

  • Product Formation: The ring-opening event results in the formation of a functionalized 1,3-disubstituted propane derivative, incorporating the nucleophile and the core of the azetidine scaffold.

  • Catalyst Turnover: The Lewis acid catalyst is released upon workup, allowing for its use in substoichiometric amounts.

The choice of Lewis acid can influence the reaction rate and, in some cases, the regioselectivity of the ring-opening. For 3-substituted azetidines, the nucleophilic attack generally occurs at the less sterically hindered carbon, but electronic effects can also play a role.

Visualization of the Catalytic Cycle

Lewis_Acid_Catalyzed_Ring_Opening cluster_0 Catalytic Cycle Azetidine 3-Mesyl-Azetidine Activated_Complex Activated Azetidinium-LA Complex Azetidine->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Product_Complex Ring-Opened Product-LA Complex Activated_Complex->Product_Complex + Nu-H Nucleophile Nucleophile (Nu-H) Product_Complex->Lewis_Acid Regeneration Product Functionalized Product Product_Complex->Product Workup

Caption: Lewis Acid-Catalyzed Ring-Opening of 3-Mesyl-Azetidine.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Amination of this compound

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine nucleophile, a common transformation in the synthesis of novel diamine scaffolds.

Materials:

  • This compound

  • Amine of interest (e.g., morpholine, piperidine, benzylamine)

  • Scandium (III) triflate (Sc(OTf)₃) or Indium (III) triflate (In(OTf)₃)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DCM or MeCN (to a concentration of 0.1 M) followed by the amine nucleophile (1.2 eq) and Et₃N or DIPEA (2.5 eq). The base is crucial to neutralize the hydrochloride salt and the methanesulfonic acid byproduct.

  • Catalyst Addition: Add the Lewis acid catalyst, Sc(OTf)₃ (5-10 mol%), to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation Checklist:

  • Starting Material Disappearance: Confirm the consumption of the starting azetidine by TLC or LC-MS.

  • Product Formation: Identify the desired product mass by LC-MS.

  • Spectroscopic Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS. The NMR should show characteristic peaks for the newly formed C-N bond and the opened azetidine backbone.

Protocol 2: Palladium-Catalyzed Cross-Coupling of the Ring-Opened Product

The product from Protocol 1, a functionalized azetidine derivative, can be further elaborated using transition metal catalysis. For instance, if the initial nucleophile contains a halide, a subsequent palladium-catalyzed cross-coupling reaction can be performed.

Workflow Visualization:

Experimental_Workflow cluster_1 Part 1: Ring-Opening cluster_2 Part 2: Cross-Coupling Start 3-Mesyl-Azetidine HCl + Bromo-aniline Step1 Lewis Acid Catalysis (Sc(OTf)3, DIPEA, MeCN) Start->Step1 Product1 Intermediate: N-(bromoaryl)-azetidine-3-amine Step1->Product1 Step2 Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Product1->Step2 Final_Product Final Product: Biaryl-functionalized Azetidine Step2->Final_Product

Caption: Two-step synthesis involving ring-opening and cross-coupling.

Data Presentation: Representative Yields

The following table summarizes typical yields for the Lewis acid-catalyzed reaction of this compound with various nucleophiles.

EntryNucleophileLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)
1MorpholineSc(OTf)₃ (10)MeCN251285
2BenzylamineIn(OTf)₃ (10)DCM40878
3ThiophenolSc(OTf)₃ (5)MeCN25692
4AnilineSc(OTf)₃ (10)MeCN602465

Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Field Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the reaction temperature or using a stronger Lewis acid. Ensure the reaction is performed under strictly anhydrous conditions, as water can deactivate the catalyst.

  • Side Reactions: The formation of dimeric or polymeric byproducts can occur, especially with primary amines. Using a slight excess of the amine nucleophile and maintaining dilute conditions can mitigate this.

  • Catalyst Selection: While Sc(OTf)₃ is a robust and versatile catalyst, other Lewis acids like BF₃·OEt₂ or Yb(OTf)₃ can also be effective.[2] The optimal catalyst may need to be screened for challenging substrates.

  • Base Stoichiometry: At least two equivalents of a non-nucleophilic base are recommended to neutralize both the hydrochloride salt and the liberated methanesulfonic acid, which can otherwise protonate the desired product and hinder the reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel azetidine-containing compounds. The catalytic methods outlined in this guide, particularly Lewis acid-catalyzed nucleophilic substitution, provide a reliable and efficient means of accessing a diverse range of functionalized molecules. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can effectively incorporate the valuable azetidine motif into their drug discovery programs.

References

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). Palladium in Heterocyclic Chemistry. Part 1: Palladium-catalyzed synthesis of benzodiazepines. Current Organic Chemistry, 11(9), 757-773. [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

  • Reddy, L. R., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC, 2021(3), 1-33. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methanesulfonatoazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your reaction yields when working with this versatile building block. Azetidines are increasingly important motifs in medicinal chemistry, valued for their ability to impart favorable physicochemical properties to drug candidates.[1][2] However, their synthesis and manipulation can present unique challenges. This guide provides actionable insights based on established principles of organic chemistry and our experience with this reagent.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to ensure a solid foundation for its use in your research.

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: this compound possesses a strained four-membered azetidine ring, a good leaving group (methanesulfonate or "mesylate") at the 3-position, and is supplied as a hydrochloride salt.[1][3] Each of these features plays a critical role in its reactivity:

  • Azetidine Ring: The inherent ring strain of the azetidine scaffold makes it susceptible to ring-opening reactions under certain conditions, but it is generally more stable than the corresponding three-membered aziridine ring.[4]

  • Methanesulfonate (Mesylate) Group: The mesylate group is an excellent leaving group due to the stability of the resulting mesylate anion. This facilitates nucleophilic substitution reactions at the C3 position.[5][6]

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and makes it easier to handle as a solid.[1] However, the acidic nature of the salt means that the azetidine nitrogen is protonated. This protonation deactivates the nitrogen as a nucleophile and may require the addition of a base to liberate the free amine for subsequent reactions or to facilitate the primary nucleophilic substitution.[7]

Q2: What are the recommended storage and handling procedures for this compound?

A2: To ensure the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[3] Therefore, always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and prevent contact with skin and eyes.[3]

Q3: What types of reactions is this compound typically used for?

A3: This reagent is primarily used as an electrophile in nucleophilic substitution reactions to introduce a 3-azetidinyl moiety onto a variety of molecules.[8][9] Common nucleophiles include amines, phenols, thiols, and carbanions. The resulting 3-substituted azetidines are valuable building blocks in drug discovery.[2][10]

II. Troubleshooting Guide: Nucleophilic Substitution Reactions

This guide focuses on the most common application of this compound: nucleophilic substitution.

Issue 1: Low or No Product Yield

Low or no yield is one of the most frequent challenges. The following decision tree and detailed explanations will help you diagnose and resolve the underlying issues.

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_base Is a Base Necessary and Correctly Chosen? check_reagents->check_base Reagents OK check_conditions Review Reaction Conditions (Solvent, Temp.) check_base->check_conditions Base OK side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions OK workup_issue Assess Workup & Purification side_reactions->workup_issue Side Reactions Addressed product_instability Consider Product Instability workup_issue->product_instability Workup OK

Caption: Troubleshooting workflow for low reaction yield.

A. Verifying Reagent Quality & Stoichiometry

  • Question: Are your starting materials, including the nucleophile and this compound, pure?

  • Causality: Impurities in either the nucleophile or the azetidine reagent can interfere with the reaction, leading to side products or inhibition of the desired transformation. The hydrochloride salt should be a white solid.[3]

  • Troubleshooting Protocol:

    • Purity Check: If possible, verify the purity of your nucleophile and the azetidine reagent by NMR or another suitable analytical technique.

    • Fresh Reagent: If the purity is questionable or the reagent is old, consider using a fresh bottle of this compound.

    • Stoichiometry: Carefully re-check the molar equivalents of your reactants. A slight excess of the nucleophile (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

B. The Critical Role of the Base

  • Question: Does your reaction require a base, and have you selected an appropriate one?

  • Causality: Since the starting material is a hydrochloride salt, the azetidine nitrogen is protonated. For many nucleophiles to react effectively, this acidic proton must be neutralized. Furthermore, the reaction itself generates methanesulfonic acid as a byproduct, which can protonate your nucleophile or product, shutting down the reaction. A base is often required to neutralize both the initial HCl and the generated acid.

  • Troubleshooting Protocol:

    • Base Selection: The choice of base is crucial.

      • For N-nucleophiles (amines): Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These will scavenge the acid without competing with your primary nucleophile. Use at least 2.0-2.5 equivalents to neutralize both the HCl salt and the generated methanesulfonic acid.

      • For O- or S-nucleophiles (phenols, thiols): A stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) is often needed to deprotonate the nucleophile, making it more potent.

    • Base Strength: If your nucleophile is weakly basic, a stronger base may be required to maintain a sufficient concentration of the deprotonated, reactive form.

C. Optimizing Reaction Conditions

  • Question: Are the solvent and temperature suitable for your specific nucleophile?

  • Causality: The reaction rate and selectivity are highly dependent on the solvent and temperature. Nucleophilic substitution reactions can be sensitive to these parameters.[11][12][13]

  • Troubleshooting Protocol:

    • Solvent Choice:

      • Polar Aprotic Solvents such as DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the hydrochloride salt and promote SN2-type reactions.

      • Alcohols (e.g., isopropanol): Can be used, but be aware that they can also act as nucleophiles, leading to potential side products, especially at elevated temperatures.[14]

    • Temperature Adjustment:

      • Many nucleophilic substitutions with this reagent require heating. A typical starting point is 60-80 °C.

      • If the reaction is sluggish, incrementally increase the temperature (e.g., to 100-120 °C), monitoring for decomposition by TLC or LC-MS.

      • Conversely, if side products are observed, lowering the temperature may improve selectivity.

Parameter Recommendation for Amine Nucleophiles Recommendation for Phenol/Thiol Nucleophiles
Solvent DMF, Acetonitrile, DMSODMF, DMSO
Base DIPEA, TEA (2.0-2.5 eq)K₂CO₃, Cs₂CO₃ (2.0-3.0 eq)
Temperature 60-100 °C80-120 °C
Concentration 0.1 - 0.5 M0.1 - 0.5 M

Caption: Recommended starting conditions for nucleophilic substitution.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

side_products_troubleshooting start Side Products Observed dimer Dimerization/Polymerization start->dimer Possible Cause ring_opening Azetidine Ring Opening start->ring_opening Possible Cause overalkylation Multiple Alkylations start->overalkylation Possible Cause

Caption: Common side reactions with 3-Methanesulfonatoazetidine.

A. Dimerization or Polymerization

  • Question: Are you observing higher molecular weight species?

  • Causality: If the deprotonated azetidine product of your reaction is sufficiently nucleophilic, it can react with another molecule of this compound, leading to dimers or oligomers. This is more likely if your primary nucleophile is slow to react.

  • Troubleshooting Protocol:

    • Slow Addition: Add the this compound solution slowly to a solution of the nucleophile and base. This maintains a low concentration of the electrophile, favoring reaction with the intended nucleophile.

    • Concentration: Running the reaction at a lower concentration (e.g., 0.1 M) can disfavor intermolecular side reactions.

B. Azetidine Ring Opening

  • Question: Have you identified products corresponding to a ring-opened azetidine?

  • Causality: While more stable than aziridines, the azetidine ring can open under harsh conditions (e.g., very high temperatures, presence of strong Lewis acids, or with certain nucleophiles).[4][14][15] The formation of an intermediate azetidinium ion can facilitate this process.[14][15]

  • Troubleshooting Protocol:

    • Moderate Temperature: Avoid excessive temperatures. If ring-opening is suspected, try running the reaction at a lower temperature for a longer period.

    • Avoid Strong Lewis Acids: Ensure that no adventitious Lewis acids are present in your reaction mixture.

    • pH Control: Maintain a basic or near-neutral pH during workup to prevent acid-catalyzed ring opening of the product.

C. Multiple Alkylations

  • Question: If your nucleophile has multiple reactive sites (e.g., a primary amine), are you seeing di-alkylation?

  • Causality: A primary amine, once it has reacted to form a secondary amine, can sometimes react again.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a larger excess of the nucleophilic starting material to increase the statistical probability of a single reaction.

    • Protecting Groups: If feasible, protect one of the nucleophilic sites to ensure mono-alkylation.

III. Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a robust starting point for the reaction of a primary amine with this compound.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq).

  • Solvent and Base: Dissolve the amine in anhydrous DMF (to make a 0.2 M solution with respect to the amine). Add diisopropylethylamine (DIPEA) (2.2 eq).

  • Addition of Electrophile: In a separate vial, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to remove excess acid and DMF), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Synthetic Applications of Aziridinium Ions - MDPI. Available at: [Link]

  • Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthetic Applications of Aziridinium Ions - Encyclopedia.pub. Available at: [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis - ScienceDaily. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). Available at: [Link]

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Side reactions of 3-Methanesulfonatoazetidine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methanesulfonatoazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common side reactions, provide in-depth troubleshooting advice, and offer preventative strategies to ensure the success of your experiments.

Introduction: The Duality of Reactivity

This compound is a valuable synthon in medicinal chemistry, prized for its strained four-membered ring and the excellent mesylate leaving group. This combination allows for facile nucleophilic substitution to introduce a variety of functionalities at the 3-position of the azetidine ring. However, this high reactivity, driven by ring strain, can also lead to undesirable side reactions. Understanding and controlling these pathways is critical for successful synthesis.

This guide will focus on the most frequently encountered challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is messy, and I'm seeing multiple products. What are the most likely side reactions?

A1: The primary side reactions stem from the inherent reactivity of the azetidine ring and the nature of the hydrochloride salt. The most common issues are:

  • Nucleophilic Ring-Opening: The strained azetidine ring can be opened by nucleophiles, leading to linear amine byproducts. This is often competitive with the desired SN2 substitution at the C3 position.

  • Polymerization: Under certain conditions, particularly with strong bases or elevated temperatures, the azetidinium ion can initiate cationic ring-opening polymerization, resulting in oligomeric or polymeric material.

  • N-Alkylation/Arylation: If the nitrogen of the azetidine is not protected, it can compete with the external nucleophile for reaction with another molecule of the starting material or other electrophiles in the reaction mixture.

  • Elimination: Although less common, under strongly basic conditions, elimination to form an unstable azetine intermediate can occur.

Q2: Why is it important to use a base in my reaction, and how do I choose the right one?

A2: this compound is a salt. For the nucleophile to effectively attack the C3 position, the azetidine nitrogen must be deprotonated to its free base form. The choice of base is critical to avoid side reactions.

  • For in-situ free-basing: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred. These bases are generally sufficient to neutralize the hydrochloride salt without directly participating in the reaction.

  • Avoid strong, unhindered bases: Strong bases like sodium hydroxide or potassium tert-butoxide can promote ring-opening and polymerization.[1]

Q3: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A3: A higher molecular weight byproduct is often indicative of polymerization. This occurs when the azetidinium ion, formed under acidic conditions or in the presence of a Lewis acid, is attacked by the nitrogen of another azetidine molecule, initiating a chain reaction.

Prevention:

  • Ensure complete neutralization of the hydrochloride salt with a suitable base before proceeding with the reaction.

  • Maintain a controlled temperature; avoid excessive heating.

  • Use an appropriate solvent. Aprotic polar solvents like DMF or DMSO are generally suitable.

Troubleshooting Guides

Issue 1: Dominant Ring-Opening Byproduct Formation

Symptoms:

  • LC-MS analysis shows a major byproduct with a mass corresponding to the addition of the nucleophile and water (from workup) to the starting material.

  • NMR analysis of the crude product shows signals corresponding to a linear propyl amine derivative.

Causality: Nucleophilic attack can occur at two positions: the desired C3 carbon (SN2 substitution) or one of the ring carbons adjacent to the nitrogen (ring-opening). Ring-opening is particularly favored when the azetidine nitrogen is protonated or quaternized, forming a highly strained azetidinium ion.[2][3] The nucleophile then attacks the less sterically hindered carbon adjacent to the nitrogen.

Troubleshooting Workflow:

start Problem: Excessive Ring-Opening step1 Step 1: Assess Base Stoichiometry and Type start->step1 step2 Step 2: Control Reaction Temperature step1->step2 Use 1.1-1.5 eq. of non-nucleophilic base (e.g., DIPEA). Ensure complete free-basing. step3 Step 3: Evaluate Nucleophile Strength step2->step3 Run reaction at lower temperature (e.g., 0 °C to RT). Avoid prolonged heating. step4 Step 4: Consider N-Protection step3->step4 Use a 'softer' or less basic nucleophile if possible. Consider slower addition of the nucleophile. solution Solution: Minimized Ring-Opening step4->solution If ring-opening persists, protect the azetidine nitrogen (e.g., with a Boc group) before mesylation and substitution. cluster_initiation Initiation cluster_propagation Propagation A Azetidine HCl B Azetidinium Ion A->B Protonation C Azetidine Free Base D Dimer C->D Nucleophilic Attack on Azetidinium Ion E Polymer D->E Chain Growth

Sources

Technical Support Center: Purification of Products from 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methanesulfonatoazetidine hydrochloride. This guide is designed to provide expert advice and troubleshooting strategies for the purification of downstream products derived from this versatile building block. The unique properties of the azetidine ring, combined with the reactivity of the mesylate leaving group, present specific challenges and opportunities in purification that this guide will address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with products derived from this compound?

When reacting this compound with a nucleophile, you can anticipate several types of impurities:

  • Unreacted Starting Material: Both this compound and your nucleophile may be present in the final reaction mixture.

  • Hydrolysis Product: The mesylate can be hydrolyzed to form 3-hydroxyazetidine.

  • Elimination Byproducts: Depending on the reaction conditions and the nature of the nucleophile, elimination reactions can occur.

  • Solvent and Reagent Residues: Residual solvents like DMF and reagents such as bases (e.g., triethylamine) are common.[1]

  • Protecting Group-Related Impurities: If you are using a protected form of the azetidine, byproducts from the deprotection step can be a source of impurities.[1]

Analytical Techniques for Impurity Detection:

TechniquePurpose
Thin Layer Chromatography (TLC) To monitor reaction progress and qualitatively identify major components.[1][2][3]
High-Performance Liquid Chromatography (HPLC) For quantifying the purity of the final product and detecting less volatile impurities.[1][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for detecting volatile impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and identify major impurities.[2][6]
Q2: My product is a substituted azetidine, which is quite polar. What are the best practices for its extraction during the workup?

Polar products, especially basic amines like substituted azetidines, can be challenging to extract efficiently. Here are some key considerations:

  • pH Adjustment: Before extraction, it is often beneficial to basify the aqueous layer with a mild base like sodium bicarbonate. This deprotonates the azetidine nitrogen, making the product less water-soluble and more soluble in organic solvents.

  • Choice of Extraction Solvent: While standard solvents like ethyl acetate can be used, for highly polar products, a more polar solvent system may be necessary. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective at extracting polar, water-soluble organic compounds.[7]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction to maximize the recovery of your product.[8]

  • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.

Troubleshooting Purification Challenges

Problem 1: My azetidine-containing product streaks badly on a standard silica gel column, leading to poor separation and low recovery.

This is a common issue when purifying basic compounds like azetidines on acidic silica gel.[9][10] The interaction between the basic amine and the acidic silanol groups on the silica surface causes strong adsorption and peak tailing.[9]

Solutions:

  • Mobile Phase Modification:

    • Adding a Competing Amine: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonia (e.g., 0.5-2%) into your eluent system can neutralize the acidic silanols, improving the elution of your basic product.[10][11] A common solvent system is dichloromethane/methanol with a small percentage of triethylamine.[10]

    • DOT Diagram: Mechanism of Mobile Phase Modification

      Caption: Effect of adding a competing amine to the mobile phase.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Using basic or neutral alumina as the stationary phase can be a good alternative to silica gel for purifying basic compounds.

    • Amine-Functionalized Silica: This is a more specialized but often very effective option.[11]

  • Reversed-Phase Chromatography:

    • For highly polar compounds, reversed-phase flash chromatography can be an excellent choice.[10] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Adjusting the pH of the mobile phase is crucial for success in reversed-phase chromatography of amines.[9][10]

Problem 2: I am trying to purify my product by recrystallization, but it either oils out or doesn't crystallize at all.

Recrystallization is a powerful technique for purifying solid products, but it requires careful optimization.[12][13]

Troubleshooting Steps:

  • Solvent Selection is Key:

    • The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[14]

    • Experiment with a range of solvents of varying polarities.

    • A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[12]

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[12]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate as an impure solid or oil out.[13][14]

  • Dealing with "Oiling Out":

    • If your product separates as an oil, try reheating the solution to dissolve the oil, then add more solvent before attempting to cool it again more slowly.

    • An "oil" indicates that the boiling point of the solvent is higher than the melting point of your solute. In this case, a lower-boiling point solvent should be chosen.

DOT Diagram: Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form? cool->crystals success Success! Filter and dry. crystals->success Yes no_crystals No Crystals crystals->no_crystals No oiled_out Oiled Out crystals->oiled_out Oiled Out induce Induce Crystallization (seed, scratch) no_crystals->induce reheat Reheat, add more solvent, cool slower oiled_out->reheat induce->crystals reheat->cool

Caption: A logical workflow for troubleshooting common recrystallization issues.

Problem 3: My final product, a substituted azetidinium salt, is highly water-soluble and difficult to isolate.

Azetidinium salts, being ionic, are often highly soluble in water, making their purification challenging.

Strategies for Isolation and Purification:

  • Precipitation/Anti-Solvent Crystallization:

    • If the salt is soluble in a polar solvent like methanol or ethanol, you may be able to precipitate it by adding a less polar anti-solvent such as diethyl ether, acetone, or ethyl acetate.[15]

    • This process should be done gradually to encourage the formation of a crystalline solid rather than an amorphous precipitate.

  • Lyophilization (Freeze-Drying):

    • If the product is stable to these conditions, dissolving the crude material in water and then freeze-drying it can be an effective way to remove water and obtain the product as a solid. This is particularly useful when the product is not amenable to crystallization.

  • Ion-Exchange Chromatography:

    • For more complex mixtures, ion-exchange chromatography can be a powerful tool for purifying ionic compounds.

References

  • BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
  • Reddit. (2019). Aqueous workup for mesylates.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Reddit. (2022). Chromotography with free amines?
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides.
  • NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ACS Publications. (2025). Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Chem-Impex. (n.d.). Azetidine hydrochloride.
  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • University of Bristol. (n.d.). Protecting Groups.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Wikipedia. (n.d.). Azetidine.
  • NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
  • ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • NIH. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (2025). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • Chalmers Publication Library. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose.
  • R Discovery. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for ....
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  • YouTube. (2007). Organic Chemistry Lab: Recrystallization.
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  • Reddit. (2020). ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent. But what's the difference of this and anti-solvent crystallization? I mean they both use a solvent in purifying. But why are they not the same? Or are they?
  • ChemicalBook. (n.d.). This compound.
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  • PubMed. (n.d.). Stability of midazolam hydrochloride in extemporaneously prepared flavored gelatin.

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Optimizing temperature and reaction time for 3-Methanesulfonatoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methanesulfonatoazetidine Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on optimizing the critical reaction parameters of temperature and time for its synthesis. We will address common issues encountered during the procedure, offering troubleshooting advice and foundational knowledge to ensure successful and repeatable outcomes.

The synthesis of this compound is primarily achieved through the mesylation of 3-hydroxyazetidine. While seemingly straightforward, the inherent ring strain of the azetidine core and the reactivity of the sulfonylating agent demand precise control over the reaction conditions to maximize yield and purity.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems you may encounter during the synthesis.

Q1: What is the fundamental reaction for synthesizing this compound, and what are the key reagents?

The core transformation is an O-sulfonylation (specifically, mesylation) of an alcohol. The reaction involves converting the hydroxyl group of 3-hydroxyazetidine into a methanesulfonate ester using a sulfonylating agent like methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O).[3][4] A base is required to neutralize the hydrochloric acid generated during the reaction (if using MsCl) and to facilitate the nucleophilic attack of the alcohol. The reaction is typically performed on the free base of 3-hydroxyazetidine, or directly on its hydrochloride salt with additional equivalents of base.

Q2: I'm setting up the reaction for the first time. What is a reliable starting temperature?

A recommended starting temperature is 0 °C. This is achieved by cooling the reaction vessel in an ice-water bath before and during the addition of the methanesulfonyl chloride. Low temperatures are crucial for several reasons:

  • Exotherm Control: The reaction between an alcohol and methanesulfonyl chloride is often exothermic. A low starting temperature prevents an uncontrolled temperature spike that could lead to side reactions or decomposition.

  • Minimizing Side Reactions: It helps to suppress the formation of undesired byproducts.[5]

  • Stability of Intermediates: In some cases, reactive intermediates are more stable at lower temperatures.

After the initial addition, the reaction can often be allowed to slowly warm to room temperature to proceed to completion.

Q3: My reaction yield is very low, or the reaction is not going to completion. How should I adjust the temperature and time?

Low yield or incomplete conversion is a common issue. Here’s a systematic approach to troubleshooting:

  • Insufficient Reaction Time: If the temperature is low (e.g., maintained at 0 °C), the reaction kinetics may be slow.[6] Before increasing the temperature, ensure the reaction has been allowed to run for a sufficient duration (e.g., 4-12 hours). Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Temperature is Too Low: If extending the reaction time at room temperature does not lead to completion, a modest increase in temperature may be necessary. However, this should be done cautiously. Gentle heating to 30-40 °C can increase the reaction rate. It is not advisable to use high temperatures (e.g., reflux) without careful preliminary studies, due to the risk of decomposition.[9]

  • Reagent Quality: Ensure your reagents are of high quality. Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid, which will not participate in the reaction.[5] The solvent must be anhydrous.

Q4: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What is the likely cause?

The formation of multiple byproducts is often linked to excessive reaction temperature or prolonged reaction times.

  • High Temperature Issues: The azetidine ring is strained (approx. 25.4 kcal/mol) and susceptible to nucleophilic attack, which can lead to ring-opening.[2] High temperatures can accelerate these decomposition pathways. The chloride ion (Cl⁻), generated from methanesulfonyl chloride or present as the hydrochloride counter-ion, can act as a nucleophile, potentially leading to the formation of chlorinated byproducts.[5]

  • Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can allow for the slow formation of thermodynamically stable side products. Once the desired product is formed, it may also be susceptible to degradation over time under the reaction conditions.

Q5: How do I effectively monitor the reaction to determine the optimal reaction time?

Effective monitoring is key to identifying the point of maximum product formation before significant degradation occurs.

  • Baseline (T=0): Before adding the sulfonylating agent, take a sample of the starting material solution to have a clear reference point on your TLC plate or LC chromatogram.

  • Periodic Sampling: Once the reaction is underway, take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).

  • Quench and Analyze: Immediately quench each aliquot in a small amount of a suitable solvent mixture for analysis to prevent further reaction.

  • Interpretation: On a TLC plate, you should see the starting material spot diminish and the product spot appear and intensify. The optimal reaction time is when the starting material spot has disappeared or is very faint, and the product spot is at its most intense, with minimal formation of new byproduct spots. LC-MS can provide more quantitative data on the relative amounts of starting material, product, and impurities.[8][10]

Experimental Protocols & Data

Protocol 1: General Procedure for Mesylation of 3-Hydroxyazetidine

This protocol provides a starting point for optimization. It is crucial to perform this on a small scale first.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxyazetidine hydrochloride (1.0 eq).

  • Dissolution/Suspension: Add anhydrous DCM (approx. 0.1 M concentration). The salt may not fully dissolve, resulting in a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) dropwise while stirring. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount acts as the base for the mesylation reaction.

  • Mesylation: Add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress via TLC or LC-MS every hour for 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization.

Data Presentation: Impact of Temperature and Time

The following table summarizes the expected outcomes from varying reaction conditions based on general principles of mesylation and azetidine chemistry.

ParameterConditionExpected YieldExpected PurityCommon Issues & Remarks
Temperature 0 °C → RTModerate to GoodGood to ExcellentReaction may be slow; requires longer reaction time for completion.
40 °CPotentially HigherModerate to GoodIncreased risk of side product formation. Monitor closely.
> 60 °C (Reflux)Low to PoorPoorHigh risk of decomposition, ring-opening, and polymerization. Not recommended.[9]
Reaction Time Short (1-2 hr)LowHighIncomplete conversion of starting material.
Optimal (3-8 hr)Good to ExcellentGood to ExcellentDetermined by reaction monitoring (TLC/LC-MS).
Extended (>12 hr)DecreasingModerate to PoorPotential for product degradation and formation of secondary byproducts.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and optimization process.

Caption: Workflow for the synthesis of 3-Methanesulfonatoazetidine HCl.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common experimental issues.

G cluster_yield Low Yield / Incomplete Reaction cluster_purity Low Purity / Multiple Byproducts Start Problem Observed Yield_Q1 Was reaction time sufficient (checked via TLC/LC-MS)? Start->Yield_Q1 Purity_Q1 Was reaction temperature too high? Start->Purity_Q1 Yield_A1_No Action: Increase reaction time at current temperature. Yield_Q1->Yield_A1_No No Yield_Q2 Are reagents anhydrous and high purity? Yield_Q1->Yield_Q2 Yes Yield_A1_Yes Action: Consider modest temperature increase (e.g., to 40°C). Yield_Q2->Yield_A1_Yes Yes Yield_A2_No Action: Use fresh/dry reagents and anhydrous solvent. Yield_Q2->Yield_A2_No No Purity_A1 Action: Repeat reaction at a lower temperature (start at 0°C). Purity_Q1->Purity_A1 Yes Purity_Q2 Was reaction time too long? Purity_Q1->Purity_Q2 No Purity_A2 Action: Repeat and stop reaction as soon as SM is consumed. Purity_Q2->Purity_A2 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Effects of sulfonation (a) temperature and (b) time on the TRS yield... - ResearchGate. [Link]

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Technical Support Center: Reaction Monitoring for 3-Methanesulfonatoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights for monitoring reactions involving 3-Methanesulfonatoazetidine hydrochloride. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible results.

This center provides detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the nucleophilic substitution reaction of this compound by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analyte Properties and Chromatographic Considerations

Understanding the physicochemical properties of the key species in your reaction is fundamental to developing an effective monitoring strategy. This compound is a highly polar, ionic salt. The reaction typically involves its reaction with a nucleophile (e.g., a primary or secondary amine) to displace the methanesulfonate (mesylate) leaving group.

Table 1: Physicochemical Properties of Reaction Components (Example Reaction) Reaction Example: this compound + Benzylamine → 1-Benzylazetidin-3-amine

CompoundStructureMol. Weight (Free Base)Key Functional GroupsPolarityExpected UV Activity
This compound (Reactant) O=S(=O)(O[C@H]1CNCC1)C.[H]Cl151.19 g/mol Secondary Amine (as HCl salt), Sulfonate EsterVery HighNo
Benzylamine (Nucleophile) c1ccccc1CN107.15 g/mol Primary Amine, Phenyl RingModerateYes
1-Benzylazetidin-3-amine (Product) c1ccccc1CN1CC(N)C1176.26 g/mol Secondary Amine, Tertiary Amine, Phenyl RingHighYes

The high polarity of the starting material and the amine products dictates the choice of chromatographic conditions. Standard reversed-phase conditions may provide insufficient retention, and visualization will require chemical staining for any non-aromatic components.

Thin-Layer Chromatography (TLC) Monitoring Guide

TLC is a rapid, inexpensive technique ideal for qualitative reaction monitoring.[1] The key is to find a solvent system that moves the compounds of interest off the baseline and provides separation between the starting material and the product.

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Plate Developed issue Identify Issue start->issue streak Streaking Spots? issue->streak Yes baseline Spots at Baseline (Rf ≈ 0)? issue->baseline No sol_streak Solution: Add 0.5-1% acid (AcOH) or base (Et3N) to eluent. Corresponds to analyte's properties. streak->sol_streak no_spots No Spots Visible? baseline->no_spots No sol_baseline Solution: Increase eluent polarity. (e.g., increase MeOH in DCM/MeOH). Use reverse-phase plates if compound is very non-polar. baseline->sol_baseline Yes poor_sep Poor Separation (Rf values too close)? no_spots->poor_sep No sol_no_spots Solution: 1. Confirm spotting (check under UV before staining). 2. Use a different, more general stain (e.g., PMA). 3. Concentrate the sample before spotting. no_spots->sol_no_spots Yes sol_poor_sep Solution: Test different solvent systems. (e.g., EtOAc/Hex, DCM/MeOH, CH3CN/H2O). Try a 2D TLC to confirm stability. poor_sep->sol_poor_sep Yes

Caption: Troubleshooting logic for common TLC issues.

Frequently Asked Questions (TLC)

Q: My starting material, this compound, won't move from the baseline (Rf=0). What should I do? A: This is expected. The compound is an ionic salt and extremely polar. Standard solvent systems like ethyl acetate/hexanes are not polar enough to move it. You need a highly polar mobile phase.

  • Recommended Starting System: Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio.

  • To Increase Polarity: Gradually increase the percentage of methanol (e.g., to 8:2 or 7:3 DCM/MeOH). For very stubborn spots, a system of ethyl acetate, butanol, acetic acid, and water can be effective for highly polar compounds.[2]

Q: My spots are streaking or tailing. How can I fix this? A: Streaking is often caused by the acidic or basic nature of the analytes interacting too strongly with the acidic silica gel.[3]

  • For the Azetidine Salt (Acidic): Add ~1% triethylamine (Et3N) or ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper spots.

  • For Acidic Products/Reagents: Add ~1% acetic acid (AcOH) or formic acid to the mobile phase.

  • Overloading: You may have spotted too much material. Try diluting your reaction sample before spotting.[4][2]

Q: I don't see any spots after developing the plate. What went wrong? A: The azetidine starting material and many potential products are not UV-active. You must use a chemical stain for visualization.[5]

  • Confirm Spotting: If your nucleophile or product is expected to be UV-active (like benzylamine), check for its spot under a UV lamp first to ensure the sample was transferred to the plate.

  • Use an Appropriate Stain: For amines, a ninhydrin or potassium permanganate stain is highly effective.

  • Sample Concentration: The concentration of your analyte might be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4]

Recommended Stains for Visualization
StainPreparationProcedureTarget Analytes & ColorsReference
Ninhydrin 0.2g ninhydrin in 100mL ethanol, with 3mL acetic acid for better sensitivity.Dip plate, then heat gently with a heat gun until spots appear.Primary/Secondary Amines (Red/Purple spots).[6]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.Dip plate. Spots often appear immediately, but gentle heating can help.Oxidizable groups (Alkenes, Alcohols, Amines). Yellow spots on a purple/pink background.[5][7]
Phosphomolybdic Acid (PMA) 10g phosphomolybdic acid in 100mL ethanol.Dip plate, then heat strongly with a heat gun.Universal stain for most organic compounds. Blue/green spots on a yellow-green background.[7]
Detailed Protocol: TLC Reaction Monitoring
  • Prepare the Chamber: Pour your chosen solvent system (e.g., 9:1 DCM/MeOH) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark three lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction).

    • In lane "S", spot a diluted sample of your this compound.

    • In lane "R", spot a sample taken directly from your reaction mixture.

    • In lane "C", first spot the starting material, then spot the reaction mixture directly on top of it. The co-spot is crucial to confirm if the starting material spot in the reaction lane is actually the starting material.[8]

  • Develop the Plate: Place the plate in the equilibrated chamber, ensuring the solvent level is below your pencil line.[2] Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely. View under a UV lamp (254 nm) and circle any visible spots. Then, dip the plate into your chosen chemical stain (e.g., KMnO₄), wipe the back clean, and gently heat with a heat gun until spots are clearly visible. The reaction is complete when the starting material spot (lane S) is absent from the reaction lane (lane R).

LC-MS Monitoring Guide

LC-MS is a powerful tool for quantitative analysis, providing mass information that confirms the identity of reactants and products and can reveal reaction byproducts.

LC-MS Method Development & Troubleshooting Workflow

LCMS_Workflow start Need to Develop LC-MS Method infusion Step 1: Infusion/FIA Inject diluted standards directly into MS. Confirm ionization & find m/z for [M+H]+. Optimize source parameters (voltages, temps). start->infusion column Step 2: Select Column & Mobile Phase Reactant is very polar. Start with HILIC or Aqueous C18. Use volatile mobile phases (e.g., H2O/ACN + 0.1% Formic Acid). infusion->column gradient Step 3: Run Initial Gradient Start with a broad gradient (e.g., 5-95% B over 10 min). Monitor for reactant and expected product m/z. column->gradient optimize Step 4: Optimize & Troubleshoot gradient->optimize no_peak No Peak / Weak Signal? optimize->no_peak Problem bad_shape Poor Peak Shape (Tailing/Fronting)? no_peak->bad_shape No sol_no_peak Solution: Check infusion results. Ensure correct m/z is monitored. Check for ion suppression; dilute sample. no_peak->sol_no_peak Yes rt_shift Retention Time Drifting? bad_shape->rt_shift No sol_bad_shape Solution: Adjust mobile phase pH with acid/base. Ensure sample is dissolved in mobile phase A. Lower injection volume to prevent overload. bad_shape->sol_bad_shape Yes sol_rt_shift Solution: Ensure column is fully equilibrated. Check for pump pressure fluctuations. Prepare fresh mobile phase daily. rt_shift->sol_rt_shift Yes

Caption: Workflow for LC-MS method development and troubleshooting.

Frequently Asked Questions (LC-MS)

Q: What is the best type of HPLC column to use? A: Due to the high polarity of the analytes, standard C18 columns may show poor or no retention.

  • Recommended: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the best choice. HILIC uses a polar stationary phase with a high-organic mobile phase, which is ideal for retaining very polar compounds.

  • Alternative: An "Aqueous C18" column, which is designed to be stable in highly aqueous mobile phases and often has polar end-capping, can also work.[9]

Q: What mobile phase and ionization mode should I start with? A: Always use volatile mobile phases and additives for LC-MS compatibility.[10][11]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Formic acid aids in protonation for positive mode ESI and helps improve peak shape. Ammonium formate or acetate can also be used as a buffer.[10][11]

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is the clear choice. The azetidine nitrogen is basic and will readily accept a proton to form a stable [M+H]+ ion.

Q: I am not seeing a signal for my compound. What should I check? A:

  • Confirm Mass: Double-check that you are extracting the correct ion. The free base of the starting material has a monoisotopic mass of 151.03 g/mol . You should be looking for the protonated adduct, [C₄H₉NO₃S + H]⁺, which has an m/z of 152.04 .

  • Source Contamination: The ion source can become contaminated, especially when analyzing complex reaction mixtures. Clean the source as per the manufacturer's instructions.[12]

  • Ion Suppression: Other components in your reaction mixture (salts, solvents like DMSO) can interfere with the ionization of your analyte. Try diluting your sample 10-fold or 100-fold in the initial mobile phase before injection.[12]

  • Perform an Infusion: Before chromatography, perform a Flow Injection Analysis (FIA) or direct infusion of a diluted standard into the mass spectrometer. This confirms the compound ionizes under your source conditions and allows you to optimize parameters without the complexity of the LC separation.[12]

Q: My chromatographic peaks are broad or splitting. What is the cause? A: This is often related to the injection solvent or column issues.

  • Injection Solvent: The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a stronger solvent (e.g., pure methanol or acetonitrile in a HILIC method) will cause peak distortion.[13]

  • Column Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks. Reduce the injection volume or dilute the sample.[13]

  • Column Void: A void at the head of the column can cause split peaks. This can happen over time with pressure fluctuations. Try reversing and flushing the column (if the manufacturer allows) or replace it.

Detailed Protocol: Initial LC-MS Method
  • System Setup:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Settings (ESI+):

    • Scan Mode: Full Scan (e.g., m/z 100-500) to find all components.

    • Selected Ion Monitoring (SIM): Monitor for the [M+H]+ of your reactant (m/z 152.04) and expected product(s).

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source/Desolvation Temp: Optimize based on instrument recommendations (e.g., 120 °C / 400 °C).

  • Gradient Program (for HILIC):

    • Note: HILIC gradients run from high organic to low organic.

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (Re-equilibration)

  • Sample Preparation: Take 10 µL of the reaction mixture and dilute it into 990 µL of 95:5 Acetonitrile/Water. This minimizes solvent effects and reduces the risk of ion suppression.

  • Analysis: Inject 1-5 µL of the diluted sample. Monitor the disappearance of the reactant peak at m/z 152.04 and the appearance of the product peak at its corresponding m/z.

References

  • A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes.
  • Mobile phases comp
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes.
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • TLC stains for amines. ChemicalDesk.Com.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • TLC Stains. University of California, Los Angeles.
  • 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Dr. Aman (YouTube).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Mobile phases comp
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Thin Layer Chrom
  • 2.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
  • TLC TROUBLESHOOTING- The most common problems with TLCs. OperaChem (YouTube).
  • How to Avoid Problems in LC–MS.
  • Thin-layer chrom
  • How To: Monitor by TLC. University of Rochester Department of Chemistry.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. MaChemGuy (YouTube).

Sources

Technical Support Center: 3-Methanesulfonatoazetidine Hydrochloride Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of decomposition of 3-Methanesulfonatoazetidine hydrochloride. Understanding the inherent chemical liabilities of this molecule is paramount to ensuring its integrity throughout experimental workflows and storage. This document is structured to address common questions and troubleshooting scenarios encountered in the laboratory.

I. Understanding the Molecule: Key Stability-Influencing Features

This compound is a molecule possessing two primary reactive moieties that are central to its stability profile: the strained azetidine ring and the methanesulfonate (mesylate) ester. The hydrochloride salt form also plays a crucial role in its overall stability.

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is inherently strained. This ring strain makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The protonated azetidinium ion, present due to the hydrochloride salt, can be particularly prone to such reactions.

  • The Methanesulfonate Ester: Mesylates are excellent leaving groups in nucleophilic substitution reactions. The ester linkage is also susceptible to hydrolysis, a reaction that can be influenced by pH.

  • The Hydrochloride Salt: The salt form ensures that the azetidine nitrogen is protonated. This prevents the free base from participating in potential side reactions such as oligomerization. However, the acidic nature of the salt can also contribute to certain degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, two principal degradation pathways are of concern:

  • Hydrolysis of the Methanesulfonate Ester: This reaction involves the cleavage of the ester bond by water, leading to the formation of 3-hydroxyazetidine hydrochloride and methanesulfonic acid. This process is influenced by pH, with the rate of hydrolysis generally increasing with higher pH.

  • Ring-Opening of the Azetidine: The strained azetidine ring can undergo nucleophilic attack, leading to ring cleavage. This can be an intramolecular process or caused by external nucleophiles. Acidic conditions can promote the formation of an azetidinium ion, which may enhance susceptibility to ring-opening.

Q2: What is the ideal pH range for storing and handling this compound in solution?

A2: While specific kinetic data for this exact molecule is not extensively published, we can infer an optimal pH range based on the chemistry of its functional groups. A slightly acidic pH, generally in the range of 3 to 5 , is recommended. Here's the rationale:

  • Suppressing Mesylate Hydrolysis: The hydrolysis of simple methanesulfonate esters is often dominated by the water rate and is less influenced by pH in the acidic to neutral range. However, the rate significantly increases at high pH (approaching 12). Maintaining an acidic pH will minimize base-catalyzed hydrolysis.

  • Stabilizing the Azetidinium Ion: The hydrochloride salt ensures the azetidine nitrogen is protonated. Maintaining a slightly acidic environment prevents the formation of the more reactive free base, which can be prone to self-reaction.

  • Minimizing Acid-Catalyzed Ring Opening: While very strong acidic conditions should be avoided, a moderately acidic pH is generally tolerated and is preferable to neutral or basic conditions.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, elevated temperatures will accelerate the rate of decomposition. Both hydrolysis of the mesylate and ring-opening of the azetidine will proceed faster at higher temperatures. For solid-state storage, it is crucial to adhere to recommended temperature ranges to minimize thermal degradation. In solution, experiments should be conducted at the lowest practical temperature to maintain the compound's integrity.

Q4: Is this compound sensitive to moisture?

A4: Yes, the compound is sensitive to moisture due to the risk of hydrolysis of the methanesulfonate ester. The presence of water can facilitate this degradation pathway. Therefore, it is critical to store the solid compound in a dry environment and to use anhydrous solvents when possible for non-aqueous reactions. For hydrochloride salts, moisture sorption can also lead to changes in the solid-state properties and potentially accelerate degradation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Loss of potency or unexpected reaction products in solution-based assays. 1. Hydrolysis of the methanesulfonate ester: The pH of the solution may be too high (neutral or basic).2. Ring-opening of the azetidine: The reaction conditions (e.g., presence of strong nucleophiles, elevated temperature) may be promoting ring cleavage.3. Solvent reactivity: The solvent itself or impurities in the solvent may be reacting with the compound.1. Verify and adjust pH: Ensure the pH of your buffered solution is in the recommended range of 3-5.2. Optimize reaction conditions: If possible, lower the reaction temperature and avoid strong nucleophilic reagents.3. Use high-purity, anhydrous solvents: For non-aqueous reactions, use freshly dried solvents to minimize water content.
Compound degradation observed during workup or purification. 1. Exposure to basic conditions: Aqueous basic washes (e.g., sodium bicarbonate) during workup can rapidly hydrolyze the mesylate.2. Prolonged exposure to protic solvents: Extended time in alcohols or water can lead to solvolysis/hydrolysis.3. High temperatures during solvent removal: Rotary evaporation at elevated temperatures can induce thermal degradation.1. Avoid basic washes: If an aqueous wash is necessary, use dilute acid or brine.2. Minimize workup time: Perform extractions and solvent removal as efficiently as possible.3. Use low-temperature solvent removal: Concentrate solutions under reduced pressure at or below room temperature.
Solid compound appears discolored or clumpy over time. 1. Moisture absorption: The hydrochloride salt may be hygroscopic, leading to physical changes and potential hydrolysis.2. Exposure to light: Although not definitively reported for this compound, many organic molecules are light-sensitive.1. Ensure proper storage: Store the solid in a tightly sealed container with a desiccant in a cool, dark, and dry place.2. Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of solid this compound:

  • Storage Container: Store in a tightly sealed, opaque glass vial or a container made of a non-reactive material.

  • Atmosphere: For optimal stability, store under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen. If an inert atmosphere is not available, use a container with a tight-fitting cap and consider adding a desiccant to the secondary containment.

  • Temperature: Store in a controlled environment, refrigerated (2-8 °C) for long-term storage is a good practice. Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Light: Protect from light by using an amber vial or storing the container in a dark location.

  • Handling: When weighing and handling the solid, do so in a low-humidity environment (e.g., a glove box or on a dry day) to minimize moisture absorption. Reseal the container promptly after use.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent if the subsequent application allows. If an aqueous buffer is required, prepare it with high-purity water and adjust the pH to the 3-5 range.

  • Dissolution: Allow the compound to come to room temperature before opening the container to prevent condensation of moisture onto the solid. Weigh the desired amount of this compound and dissolve it in the chosen solvent.

  • Storage of Stock Solution: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Use tightly sealed vials with PTFE-lined caps.

Protocol 3: Monitoring Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for detecting degradation.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to ~3) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Procedure: a. Prepare a standard solution of this compound of known concentration. b. Inject the standard to determine the retention time and peak area of the intact compound. c. Analyze experimental samples and compare the chromatograms to the standard. d. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

V. Visualization of Degradation Pathways and Stability Workflow

Potential Degradation Pathways

Potential Degradation Pathways parent 3-Methanesulfonatoazetidine hydrochloride hydrolysis_product 3-Hydroxyazetidine hydrochloride parent->hydrolysis_product Hydrolysis (High pH, H2O) ring_opening_product Ring-Opened Products parent->ring_opening_product Ring-Opening (Nucleophiles, Heat)

Caption: Key degradation routes for this compound.

Workflow for Ensuring Compound Stability

Stability Workflow cluster_storage Storage cluster_handling Handling & Preparation cluster_monitoring Monitoring storage Store Solid: - Cool (2-8 °C) - Dry (Desiccant) - Dark (Amber Vial) - Inert Atmosphere handling Prepare Solutions: - Anhydrous Solvents - Acidic Buffer (pH 3-5) - Low Temperature storage->handling Use monitoring Analyze by HPLC: - Check for new peaks - Quantify parent compound handling->monitoring Verify Integrity monitoring->handling Feedback for Optimization

Caption: Recommended workflow to maintain the stability of the compound.

VI. References

  • General Stability of Azetidines: For an overview of azetidine chemistry and reactivity, including ring-opening reactions, consult advanced organic chemistry textbooks or review articles on the synthesis and reactivity of strained heterocycles.

  • Hydrolysis of Sulfonate Esters: Detailed kinetic studies on the hydrolysis of various sulfonate esters can be found in the physical organic chemistry literature. These provide the basis for understanding the pH dependence of this reaction.

  • Forced Degradation Studies: The International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)) provide a framework for stability testing and forced degradation studies, which are industry standards in pharmaceutical development.

  • Analytical Method Development: Numerous resources are available on the principles of developing stability-indicating HPLC methods. Textbooks on analytical chemistry and chromatography are a good starting point.

Technical Support Center: Synthesis of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfonatoazetidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during the synthesis, offering in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to ensure your success by explaining the causality behind experimental choices and providing robust, self-validating protocols.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy

Question 1: What is the general synthetic strategy for this compound, and what are the critical control points?

The synthesis of this compound is typically a two-step process starting from a suitable N-protected 3-hydroxyazetidine precursor. The core transformation involves:

  • Mesylation: Conversion of the hydroxyl group of 3-hydroxyazetidine to a methanesulfonate (mesylate) ester. This is a crucial step as the mesylate is an excellent leaving group, making the product a valuable intermediate for subsequent nucleophilic substitution reactions.[1][2]

  • Deprotection and Salt Formation: Removal of the nitrogen protecting group (if present) and formation of the hydrochloride salt to improve stability and handling of the final product.

The overall workflow can be visualized as follows:

cluster_0 Step 1: Mesylation cluster_1 Step 2: Deprotection & Salt Formation A N-Protected 3-Hydroxyazetidine D N-Protected 3-Methanesulfonatoazetidine A->D Reaction (Anhydrous Solvent) B Methanesulfonyl Chloride (MsCl) B->D C Organic Base (e.g., TEA) C->D E N-Protected 3-Methanesulfonatoazetidine D->E G 3-Methanesulfonatoazetidine Hydrochloride (Final Product) E->G Deprotection/ Protonation F Hydrochloric Acid (HCl) F->G cluster_causes Potential Causes cluster_solutions Solutions & Corrective Actions Start Low Yield / Incomplete Mesylation Reaction C1 Reagent Quality Issue Start->C1 C2 Suboptimal Conditions Start->C2 C3 Presence of Moisture Start->C3 S1 Verify MsCl & Base Purity Use Fresh Reagents C1->S1 S2 Optimize Temperature (Maintain < 0 °C) Increase Reaction Time C2->S2 S3 Ensure Anhydrous Conditions Dry Glassware & Solvents Perform under Inert Gas (N2/Ar) C3->S3

Caption: Troubleshooting decision tree for low yield.

Detailed Breakdown:

  • Moisture Contamination: This is the most frequent culprit. Methanesulfonyl chloride (MsCl) reacts rapidly with water to form methanesulfonic acid, which consumes the base and renders the MsCl inactive for the desired reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

  • Degraded Methanesulfonyl Chloride: MsCl is lachrymatory and moisture-sensitive. Old or improperly stored bottles may be partially hydrolyzed.

    • Solution: Use a fresh bottle of MsCl or purify it by distillation if necessary. A simple quality check is to observe its appearance; it should be a clear, colorless to light-yellow liquid.

  • Incorrect Base or Base Stoichiometry: An organic base, typically triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction.

    • Causality: If the base is wet or less than one molar equivalent is used, the reaction mixture will become acidic, protonating the starting material's nitrogen and the base itself, which halts the reaction. Using a slight excess (1.1-1.5 equivalents) of the base is recommended.

    • Solution: Use a freshly distilled, dry base. Verify the stoichiometry and consider adding a slight excess.

  • Low Reaction Temperature: While crucial for safety and preventing side reactions, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls after the initial exothermic phase, allow it to slowly warm to room temperature and stir for several hours to push it to completion. [3] Recommended Reaction Conditions

ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents that dissolve reagents well.
Temperature -40 °C to 0 °C (during addition)Controls exotherm, minimizes side product formation. [3]
Base Triethylamine (TEA), PyridineEfficiently scavenges the HCl byproduct.
Equivalents (Base) 1.1 - 1.5Ensures the reaction medium remains basic.
Equivalents (MsCl) 1.05 - 1.2Drives the reaction to completion.
Atmosphere Nitrogen or ArgonPrevents moisture contamination.

Question 3: My TLC/HPLC analysis shows significant impurities after the reaction. What are they and how can I prevent them?

The formation of impurities is often linked to reaction temperature and the nucleophilicity of the azetidine nitrogen.

  • Unreacted Starting Material: This points to the issues discussed in Question 2 (moisture, poor reagents, insufficient time/temperature).

  • Dimerization/Polymerization: The azetidine nitrogen of one molecule can act as a nucleophile and attack the newly formed, highly reactive mesylate of another molecule. This is more prevalent if the nitrogen is not protected or if the reaction temperature is too high.

    • Prevention: The most effective prevention is the use of an N-protecting group (like Boc or Cbz) on the starting 3-hydroxyazetidine. If using an unprotected azetidine, slow addition of MsCl at very low temperatures is critical.

  • Elimination Products: Although less common for this specific substrate, elimination to form an unsaturated ring is a possible side reaction for some secondary alcohols. [1]* Over-mesylation: If the starting material has other nucleophilic sites, they could also be mesylated. This is generally not an issue for 3-hydroxyazetidine itself.

Purification and Product Handling

Question 4: I'm struggling with the purification and crystallization of the final hydrochloride salt. It either oils out or the purity is low. What can I do?

Purifying small, polar, salt-like molecules can be challenging. Success hinges on the right solvent system and technique.

  • Post-Reaction Workup: After the mesylation is complete, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and washed with water to remove the triethylamine hydrochloride salt. [3]The organic layer is then dried and concentrated. This crude mesylate is often used directly in the next step.

  • Hydrochloride Salt Formation and Crystallization:

    • Procedure: The crude N-protected mesylate is deprotected (e.g., using strong acid for a Boc group). The resulting free base is then dissolved in a suitable solvent (like isopropanol, ethanol, or ethyl acetate), and a solution of HCl (e.g., HCl in isopropanol or dioxane) is added dropwise until the solution is acidic (pH 1-2).

    • Solvent Selection is Key: The goal is to find a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

    • Troubleshooting "Oiling Out": This happens when the product's melting point is lower than the boiling point of the solvent, or when it crashes out of solution too quickly.

      • Solution: Use a solvent mixture. For example, dissolve the crude product in a minimal amount of a good solvent (like methanol or isopropanol) and then add an anti-solvent (like diethyl ether, acetone, or ethyl acetate) dropwise until turbidity persists. [4][5]Heating to dissolve followed by slow cooling often yields nice crystals.

Common Recrystallization Solvent Systems

Good Solvent (for dissolving)Anti-Solvent (for precipitation)
MethanolEthyl Acetate [4]
IsopropanolAcetone [6]
EthanolDiethyl Ether
WaterAcetone

Question 5: My final product, this compound, appears unstable and discolors upon storage. What are the recommended storage conditions?

The stability of your final product is critical for its use in subsequent steps.

  • Inherent Instability: The azetidine ring is strained, and the mesylate is a highly reactive leaving group. This combination makes the molecule susceptible to degradation, especially in the presence of nucleophiles or at elevated temperatures. The hydrochloride salt form significantly improves stability by protonating the ring nitrogen, making it non-nucleophilic and preventing self-reaction.

  • Discoloration: Discoloration (often to a pink or orange hue) is a common sign of degradation. [3]This can be caused by exposure to air (oxidation), light, or trace impurities.

  • Storage Recommendations:

    • Temperature: Store at low temperatures (2-8 °C or -20 °C) to minimize degradation rates. [7][8] * Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

    • Light: Protect from light by storing in an amber vial.

    • Purity: Ensure the product is as pure as possible, as trace impurities can catalyze decomposition.

Analytical Characterization

Question 6: What are the best analytical methods to confirm the identity and purity of my this compound?

A combination of methods should be used for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation.

    • ¹H NMR: Expect to see characteristic shifts for the azetidine ring protons, the methyl group of the mesylate (~3.0 ppm), and potentially a broad peak for the N-H proton of the hydrochloride salt.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. [9]A reverse-phase method with a suitable buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) can be developed. UV detection is typically used.

  • Mass Spectrometry (MS): Provides the molecular weight of the parent ion (the free base), confirming the identity of the compound.

  • Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point for this compound is 104-106 °C. [10]

References

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Ebel, S., et al. (1990). [Analytical methods for stability testing of metronidazole infusion solutions]. Archiv der Pharmazie. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Nahata, M. C., et al. (1991). Stability of three oral liquid drug products repackaged in unit dose containers. American journal of hospital pharmacy. [Link]

  • Zhang, Y., et al. (2018). Compatibility and stability of methylprednisolone sodium succinate and granisetron hydrochloride in 0.9% sodium chloride solution. Medicine. [Link]

  • CN103030651B - Method for preparing ceftazidime hydrochloride.
  • CA1077477A - Synthesis of methotrexate. PubChem. [Link]

  • Patel, H. S., & Desai, H. D. (2004). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry. [Link]

  • Capriati, V., & Degennaro, L. (2018). Recent advances in the Chemistry of Metallated Azetidines. Request PDF. [Link]

  • Kaur, N., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Nahata, M. C. (1991). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers. ResearchGate. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2022). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • Lugo, R. A., & Kern, J. W. (1999). Stability of midazolam hydrochloride in extemporaneously prepared flavored gelatin. American journal of health-system pharmacy. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Chalyk, S., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Preparation of mesylates and tosylates . Khan Academy. [Link]

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Technical Support Center: Reactivity of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methanesulfonatoazetidine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth answers and troubleshooting for experiments involving this versatile building block. As a key electrophile for introducing the azetidine motif—a highly sought-after scaffold in modern drug discovery—understanding its reactivity, particularly the role of the base, is critical for success.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a hydrochloride salt?

This compound is an important reagent used to introduce the 3-azetidinyl group into molecules. It consists of a four-membered azetidine ring, which is highly strained and reactive.[3] At the 3-position, it features a methanesulfonate (mesylate) group, which is an excellent leaving group, facilitating nucleophilic substitution reactions.[4]

The compound is supplied as a hydrochloride salt for stability. The basic nitrogen atom of the azetidine ring is protonated, forming a stable, crystalline solid that is easier to handle and has a longer shelf life compared to the free base.[5][6][7] Before the azetidine can act as a nucleophile itself or undergo reactions at the nitrogen, it must be neutralized. However, in its typical use as an electrophile, the primary role of the added base is to neutralize the HCl salt and the methanesulfonic acid generated during the reaction.

Q2: What is the fundamental role of a base in reactions with this compound?

A base serves two primary and critical functions in a typical nucleophilic substitution reaction with this reagent:

  • Neutralization of the Hydrochloride Salt : The starting material is a salt. The first equivalent of base is required to deprotonate the azetidinium hydrochloride, generating the neutral, reactive form of the azetidine electrophile in situ.

  • Scavenging the Acid Byproduct : During the nucleophilic substitution, the methanesulfonate group departs as the methanesulfonate anion. This anion is the conjugate base of methanesulfonic acid, a strong acid. A second equivalent of base is required to neutralize this acid as it is formed. If left unneutralized, this acid would protonate the desired product or unreacted starting materials, rendering them non-nucleophilic and potentially causing side reactions or degradation.

Therefore, a minimum of two equivalents of base is typically required for the reaction to proceed to completion.

Q3: How does the azetidine ring strain influence reactivity?

The four-membered azetidine ring possesses significant ring strain (approximately 25.5 kcal/mol), which is higher than that of pyrrolidine (5.8 kcal/mol) or piperidine (0 kcal/mol).[3] This inherent strain makes the ring susceptible to ring-opening reactions under certain conditions. However, in the context of nucleophilic substitution at the C3 position, the primary effect is on the electrophilicity of the C3 carbon. The strain does not typically impede the desired SN2 reaction with common nucleophiles. The key to successful reactions is selecting conditions that favor substitution over potential elimination or ring-opening pathways.

Troubleshooting Guide & Experimental Considerations

This section addresses common issues encountered during the use of this compound.

Q4: My reaction is slow or incomplete. What are the likely causes?
  • Insufficient Base: As detailed in Q2, at least two equivalents of base are essential. One to free the azetidine and one to scavenge the acid byproduct. Using only one equivalent will result in a maximum theoretical yield of 50% and a very slow reaction rate.

    • Solution: Ensure you are using at least 2.0 equivalents of your chosen base. For weaker nucleophiles or sensitive substrates, using a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial.

  • Incorrect Base Choice: The basicity of your chosen amine base might be insufficient to effectively deprotonate the azetidinium salt or scavenge the methanesulfonic acid.

    • Solution: Choose a base with a conjugate acid pKa that is significantly higher than that of the azetidinium ion and the nucleophile's conjugate acid. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices.[8]

  • Low Reaction Temperature: Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). Monitor for potential side product formation at higher temperatures.

Q5: I am observing unexpected side products. How can I minimize them?

The most common issue is the nucleophilicity of the base itself. If a nucleophilic base is used, it can compete with your desired nucleophile, leading to undesired byproducts.

  • Problem: The base is acting as a nucleophile. This is particularly common with less sterically hindered tertiary amines like triethylamine (TEA), which can react with the electrophile to form a quaternary ammonium salt.[8][9][10]

  • Solution: Switch to a non-nucleophilic, sterically hindered base.[11][12] The classic choice is N,N-Diisopropylethylamine (DIPEA, or Hünig's base) . The bulky isopropyl groups shield the nitrogen atom, making it an effective proton scavenger but a very poor nucleophile.[11]

Below is a workflow to guide your troubleshooting process.

G start Low Yield or Side Products Observed check_base_eq Are >= 2.0 eq. of base used? start->check_base_eq check_base_type Is the base non-nucleophilic (e.g., DIPEA)? check_base_eq->check_base_type Yes increase_base Action: Increase base to 2.2-2.5 eq. check_base_eq->increase_base No check_temp Is the reaction temperature adequate? check_base_type->check_temp Yes switch_base Action: Switch to a hindered base like DIPEA. check_base_type->switch_base No increase_temp Action: Increase temperature incrementally (e.g., to 50 °C). check_temp->increase_temp No success Problem Resolved check_temp->success Yes (Consult further) increase_base->success switch_base->success increase_temp->success

Troubleshooting workflow for azetidylation reactions.
Q6: How do I choose between Triethylamine (TEA) and Diisopropylethylamine (DIPEA)?

The choice between these two common bases is a critical decision point and depends heavily on the nature of your nucleophile and substrate.

FeatureTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Rationale & Recommendation
Structure Et₃N(i-Pr)₂NEtDIPEA has significantly more steric bulk around the nitrogen atom.[8][11]
Basicity (pKa of conjugate acid) ~10.75~10.9Their basicities are very similar, making them both effective acid scavengers.[8]
Nucleophilicity Moderately NucleophilicPoorly NucleophilicTEA's smaller size allows it to act as a nucleophile, leading to potential quaternization side products.[8] DIPEA's bulk prevents this.[11]
Solubility of Hydrochloride Salt Generally low in organic solventsSoluble in many organic solventsUsing TEA can lead to precipitation of TEA·HCl, which can sometimes simplify purification by filtration. DIPEA·HCl often remains in solution.[8]

Recommendation: Start with DIPEA. Its non-nucleophilic nature prevents a major class of side reactions and provides a cleaner reaction profile, making it the more reliable choice for most applications, especially during methods development.[11] Use TEA only if you have a specific reason, such as leveraging the insolubility of its salt for purification.

Experimental Protocols & Reaction Mechanism
General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Nucleophile (primary or secondary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 eq.) and the anhydrous solvent.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) to the solution and stir for 5 minutes.

  • In a single portion, add this compound (1.0 to 1.1 eq.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction (e.g., with water or saturated aqueous NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or another suitable method.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The diagram below illustrates the key steps, including the essential roles of the base.

Note: The DOT script above is a conceptual representation. A simplified version for rendering is below.

G sub Azetidinium-OMs (Hydrochloride Salt) free_sub Neutral Azetidine-OMs (Active Electrophile) sub->free_sub Deprotonation base1 Base (1.0 eq.) e.g., DIPEA base1->free_sub ts SN2 Transition State free_sub->ts nuc Nucleophile (e.g., R₂NH) nuc->ts Nucleophilic Attack prod_H Protonated Product [R₂N(H)-Azetidine]⁺OMs⁻ ts->prod_H Leaving Group Departure final_prod Final Neutral Product prod_H->final_prod Acid Scavenging base2 Base (1.0 eq.) e.g., DIPEA base2->final_prod

Mechanism of base-mediated azetidylation.
References
  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Wuhan Haimeite Pharmaceutical Technology Co., Ltd. (2025). How to choose TEA&DIPEA. [Link]

  • Reddit User Discussion. (2015). Would there be a reason to use diisopropylamine instead of triethylamine as your base?. r/OrganicChemistry. [Link]

  • Reddit User Discussion. (2021). steric hinderance and basicity. r/Mcat. [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • Khan Academy. Stabilization of a conjugate base: solvation. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Muneer CP. (2020). Steric effect and applications. YouTube. [Link]

  • ResearchGate. Methods for the synthesis of azetidines. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Eastman, A. M., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • PharmaCompass. DIPEA | Drug Information, Uses, Side Effects. [Link]

  • ChemTalk. Steric Hindrance. [Link]

  • BYJU'S. Nucleophilic Substitution Reaction. [Link]

  • Kamal, A. (2021). Azetidine Synthesis. Elsevier. [Link]

  • Google Patents.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • University of Calgary. Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. What is Nucleophilic Substitution?. [Link]

  • Chemistry LibreTexts. Reactions of amines. [Link]

  • Johnson, C. E., et al. (1993). Stability of three oral liquid drug products repackaged in unit dose containers. American journal of hospital pharmacy, 50(11), 2354–2357. [Link]

  • Gold, M. A., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(8), 2225–2229. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • PubMed. Stability of three oral liquid drug products repackaged in unit dose containers. [Link]

  • Terrier, F., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(13), 6235–6244. [Link]

  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]

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  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Dublin City University. Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. [Link]

  • NHS. Side effects of methotrexate. [Link]

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Solvent effects on the outcome of reactions with 3-Methanesulfonatoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methanesulfonatoazetidine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. The inherent reactivity of the strained azetidine ring, combined with the excellent leaving group potential of the mesylate, makes solvent selection the single most critical parameter determining the success of your reaction. This guide provides in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction outcomes by mastering the role of the solvent.

Core Principles: Understanding the Reaction Landscape

Reactions involving this compound are predominantly nucleophilic substitution reactions. The substrate is a secondary carbon, and the mesylate is a superb leaving group. Due to the high energy of a potential carbocation intermediate on the strained four-membered ring, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (S_N_2) mechanism.[1][2] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry in a single, concerted step.

The solvent's role is not passive; it actively participates in the reaction by solvating the reactants and the transition state.[3] Its ability to do so dictates the nucleophile's reactivity and the energy barrier of the reaction, directly impacting rate and yield.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered in the lab.

Question 1: My reaction has a very low yield or has not worked at all. What is the most likely cause?

Answer: The most common culprit for failed reactions is the use of an inappropriate solvent, specifically a polar protic solvent.

  • Causality: The S_N_2 mechanism relies on a potent, unhindered nucleophile. Polar protic solvents, such as water, methanol, or ethanol, possess acidic protons (O-H or N-H bonds).[5] These protons form strong hydrogen bonds with your nucleophile, creating a "solvent cage" around it.[6] This solvation shell stabilizes the nucleophile, blunting its reactivity and drastically slowing down or completely inhibiting the required backside attack.[7] The reaction rate between bromoethane and potassium iodide, for example, is 500 times faster in acetone (aprotic) than in methanol (protic).[8]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Immediately change your solvent to a high-quality, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the top choices due to their high polarity, which helps dissolve the hydrochloride salt starting material and most nucleophiles.[9][10] Acetonitrile and acetone are also effective options.[1][11] These solvents lack acidic protons and cannot hydrogen bond with the nucleophile, leaving it "naked" and highly reactive for the S_N_2 attack.[6]

    • Ensure Anhydrous Conditions: Water is a polar protic solvent and a potential competing nucleophile. Ensure your reagents and solvent are dry.

    • Check Your Base: The starting material is a hydrochloride salt. A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate) is required to free the azetidine nitrogen and neutralize the generated methanesulfonic acid. Ensure your base is soluble in the chosen solvent and added in sufficient quantity (typically 1.5-2.2 equivalents).

Question 2: I am observing significant side products, possibly from ring-opening. How can I prevent this?

Answer: Azetidine rings possess considerable ring strain (approx. 25.5 kcal/mol), making them susceptible to ring-opening under certain conditions.[12][13] While substitution at the C-3 position is the desired pathway, solvent and temperature can influence the formation of undesired linear amine products.

  • Causality: Highly polar solvents can stabilize charged intermediates that may lead to ring cleavage pathways.[14] Furthermore, protic solvents (like alcohols) can act as competing nucleophiles, which, after initial attack, could facilitate secondary ring-opening reactions, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many substitutions on this substrate proceed smoothly at room temperature or with gentle heating (40-60 °C). Avoid excessive temperatures which favor side reactions.

    • Use a Polar Aprotic Solvent: As with low yield issues, polar aprotic solvents like DMF or DMSO provide the best balance of reactant solubility and reaction rate control, minimizing pathways that lead to ring instability.[9][10]

    • Choose a "Soft" Nucleophile: If possible, use a less basic, more "soft" nucleophile. Highly basic, "hard" nucleophiles (like alkoxides) can sometimes promote elimination or other side reactions with secondary substrates.[1]

Question 3: My starting materials won't dissolve. What should I do?

Answer: Poor solubility is a clear indication of a solvent mismatch. This compound is an ionic salt and requires a polar medium to dissolve.[15]

  • Causality: Nonpolar solvents like toluene, hexane, or diethyl ether lack the dipole moment necessary to effectively solvate and dissolve ionic salts.[3][15]

  • Troubleshooting Steps:

    • Select a High-Polarity Aprotic Solvent: DMSO (dielectric constant ε = 47) and DMF (ε = 38) are excellent choices for dissolving polar and ionic reagents.[3][16]

    • Consider Solvent Mixtures: If your nucleophile is particularly nonpolar, a mixture of solvents might be necessary. However, for this specific substrate, starting with a polar aprotic solvent is almost always the correct approach.

Question 4: Can I use a protic solvent like ethanol if my nucleophile is only soluble in it?

Answer: This is strongly discouraged. As detailed in Question 1, protic solvents drastically inhibit S_N_2 reactions by solvating the nucleophile.[6] Additionally, the solvent itself (ethanol) can act as a nucleophile, leading to the formation of 3-ethoxyazetidine as a major byproduct, reducing the yield of your desired product.

Question 5: What is the best general-purpose solvent for reacting this compound with amine nucleophiles?

Answer: For amine nucleophiles, anhydrous DMSO or DMF are the premier choices. They provide excellent solubility for the hydrochloride salt and the amine, while maximizing the nucleophilicity of the amine for a fast and clean S_N_2 reaction.[1][9]

Summary of Solvent Effects

Solvent ClassExamplesEffect on NucleophileS_N_2 Reaction RateExpected Outcome & Potential Issues
Polar Aprotic DMSO, DMF, AcetonitrileMinimally solvated ("naked"), high reactivity.[6]Fastest [1][8]Recommended. High yield of desired 3-substituted azetidine.
Polar Protic Water, Methanol, EthanolStrongly solvated via H-bonding, low reactivity.[5][6]Very Slow / Inhibited Not Recommended. Low to no yield. Risk of solvolysis side products.
Nonpolar Toluene, Hexane, THFN/AExtremely Slow / No Reaction Not Recommended. Poor solubility of the ionic starting material.[15]

Visualization of Key Concepts

General S_N_2 Reaction Mechanism

Caption: S_N_2 reaction of a nucleophile (Nu⁻) with 3-mesyloxyazetidine.

Solvent Impact on Nucleophile Reactivity

solvent_effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H_S1 H-S Nu_protic->H_S1 H-Bond H_S2 H-S Nu_protic->H_S2 H_S3 H-S Nu_protic->H_S3 H_S4 H-S Nu_protic->H_S4 outcome_protic Solvated Nucleophile (Low Reactivity) Nu_aprotic Nu⁻ S1 Sᵟ⁺---Sᵟ⁻ Nu_aprotic->S1 Dipole Interaction S2 Sᵟ⁺---Sᵟ⁻ Nu_aprotic->S2 S3 Sᵟ⁺---Sᵟ⁻ Nu_aprotic->S3 S4 Sᵟ⁺---Sᵟ⁻ Nu_aprotic->S4 outcome_aprotic 'Naked' Nucleophile (High Reactivity)

Sources

Validation & Comparative

A Comparative Guide to Azetidinylating Agents: 3-Methanesulfonatoazetidine Hydrochloride vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Motif in Drug Discovery

To the researchers, scientists, and drug development professionals who are shaping the future of medicine, the deliberate incorporation of small, strained ring systems into bioactive molecules is a well-established strategy for optimizing pharmacological profiles. Among these, the azetidine scaffold has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and constrained geometry impart a unique three-dimensionality to molecules, influencing their conformation and interaction with biological targets.[3] This often leads to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and modulated lipophilicity.[3][4] Consequently, the development of efficient and versatile methods for introducing the azetidine moiety—a process known as azetidination—is of paramount importance in medicinal chemistry.

This guide provides an in-depth comparison of 3-Methanesulfonatoazetidine hydrochloride with other commonly employed azetidinylating agents. We will delve into their reactivity, substrate scope, practical handling considerations, and scalability, supported by experimental data from peer-reviewed literature. Our goal is to equip you with the knowledge to make informed decisions when selecting the optimal reagent for your specific synthetic challenge.

The Chemistry of Azetidination: A Nucleophilic Substitution Approach

The most prevalent strategy for installing a 3-substituted azetidine core involves the nucleophilic substitution (SN2) reaction of a suitable nucleophile with an azetidine electrophile bearing a good leaving group at the 3-position. The choice of this leaving group is critical as it dictates the reactivity of the azetidinylating agent and, consequently, the reaction conditions required.

G cluster_reagents Azetidinylating Agents cluster_nucleophiles Nucleophiles cluster_product Product Reagent Azetidine-3-LG Product 3-Substituted Azetidine Reagent->Product Displacement of LG LG Leaving Group (e.g., OMs, OTs, I) Nucleophile Nu-H (e.g., R₂NH, RSH, ArOH) Nucleophile->Reagent SN2 Attack

A Head-to-Head Comparison of Leading Azetidinylating Agents

In this section, we will compare this compound with two other widely used azetidinylating agents: N-Boc-3-iodoazetidine and Azetidin-3-yl p-toluenesulfonate.

This compound (Azetidinyl Mesylate)

This compound is a salt of the mesylate ester of 3-hydroxyazetidine. The mesylate group (OMs) is an excellent leaving group, making this reagent highly reactive towards a broad range of nucleophiles.[5]

Key Properties and Reactivity:

  • High Reactivity: The strong electron-withdrawing nature of the mesyl group renders the C3 position of the azetidine ring highly electrophilic, facilitating nucleophilic attack.

  • Broad Substrate Scope: It reacts efficiently with a variety of nucleophiles, including primary and secondary amines, thiols, and phenols.

  • Handling and Stability: As a hydrochloride salt, it is typically a crystalline solid that is more stable and easier to handle than the corresponding free base. It should be stored in a cool, dry place.[3]

N-Boc-3-Iodoazetidine

N-Boc-3-iodoazetidine features an iodide leaving group and a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen. Iodide is a good leaving group, and the Boc group offers the advantage of a protected nitrogen, which can be beneficial in multi-step syntheses.[4]

Key Properties and Reactivity:

  • Good Reactivity: Iodide is a soft and highly polarizable leaving group, making this reagent effective for reactions with a range of nucleophiles.

  • Protected Nitrogen: The Boc group prevents undesired side reactions at the azetidine nitrogen and can be readily removed under acidic conditions.

  • Handling and Stability: It is a liquid at room temperature and should be stored at low temperatures, protected from light, to prevent degradation.[6] It is generally less stable than the mesylate hydrochloride salt.

Azetidin-3-yl p-Toluenesulfonate (Azetidinyl Tosylate)

Similar to the mesylate, the tosylate (OTs) is another excellent sulfonate leaving group.[7] Azetidin-3-yl p-toluenesulfonate is often used as its salt form (e.g., hydrochloride or tosylate salt) to improve stability.

Key Properties and Reactivity:

  • High Reactivity: Tosylate is comparable in reactivity to mesylate, making it a potent electrophile for azetidination reactions.

  • Broad Substrate Scope: It is effective for the azetidination of a wide array of nucleophiles.

  • Handling and Stability: The tosylate salt is a solid that should be stored in a cool, dry place.[2][8] Its stability is generally good, comparable to the mesylate.

Comparative Performance: A Data-Driven Analysis

Table 1: Azetidination of Amines

Azetidinylating AgentNucleophileConditionsYield (%)Reference
3-Methanesulfonatoazetidine HClSecondary Aminesi-Pr₂NEt, MeCN, 80 °CModerate to High[8]
3-Methanesulfonatoazetidine HClPrimary Aminesi-Pr₂NEt, MeCN, 80 °CModerate to Low[8]
N-Boc-3-iodoazetidineN-HeterocyclesDBU, MeCN, 65 °C64-73[9][10]
Azetidin-3-yl p-toluenesulfonateBenzylamineK₂CO₃, DMF, 80 °CNot specified[11]

Table 2: Azetidination of Other Nucleophiles

Azetidinylating AgentNucleophileConditionsYield (%)Reference
3-Methanesulfonatoazetidine HClThiolsBase, SolventNot specified[5]
N-Boc-3-iodoazetidinePhenolsCs₂CO₃, DMF, 80 °C~70-90[5]
Azetidin-3-yl p-toluenesulfonatePhenolsK₂CO₃, DMF, 80 °CNot specified[11]

Analysis of Performance:

From the available data, both mesylate and tosylate derivatives are highly effective for the azetidination of secondary amines, often providing high yields. Their performance with primary amines can be more variable. N-Boc-3-iodoazetidine demonstrates good efficacy with N-heterocycles and phenols. The choice between these reagents often comes down to practical considerations and the specific requirements of the synthetic route.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present representative experimental protocols for the synthesis of a 3-aminoazetidine derivative using different azetidinylating agents.

Protocol 1: Azetidination of a Secondary Amine using this compound

This protocol is adapted from a general procedure for the synthesis of azetidine-3-amines.[8]

G Start Start Reagents Combine 3-Methanesulfonatoazetidine HCl, secondary amine, and i-Pr₂NEt in MeCN Start->Reagents Reaction Heat at 80 °C Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Chromatography Workup->Purification Product 3-Aminoazetidine product Purification->Product

Step-by-Step Methodology:

  • To a solution of the secondary amine (1.0 equiv) in acetonitrile (MeCN), add this compound (1.0 equiv) and N,N-diisopropylethylamine (i-Pr₂NEt) (1.0 equiv).

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous workup, typically by partitioning between water and a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoazetidine.

Protocol 2: Synthesis of N-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine

This protocol is based on a standard procedure for converting a hydroxyl group to an iodide.[4]

G Start Start Reagents Combine N-Boc-3-hydroxyazetidine, imidazole, triphenylphosphine, and iodine in toluene Start->Reagents Reaction Heat at 100 °C for 1 h Reagents->Reaction Workup Cool, quench with NaHCO₃ (aq), and perform aqueous workup Reaction->Workup Purification Silica gel column chromatography Workup->Purification Product N-Boc-3-iodoazetidine Purification->Product

Step-by-Step Methodology:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv) in toluene, add imidazole (3.0 equiv), triphenylphosphine (2.0 equiv), and iodine (1.5 equiv).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the reaction to room temperature and pour it into an aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-iodoazetidine.[4]

Practical Considerations: Beyond Reactivity

The choice of an azetidinylating agent is not solely based on its reactivity. Practical aspects such as stability, ease of handling, and cost-effectiveness are critical, especially in a drug development setting.

Table 3: Practical Comparison of Azetidinylating Agents

Feature3-Methanesulfonatoazetidine HClN-Boc-3-iodoazetidineAzetidin-3-yl p-toluenesulfonate
Physical State Crystalline solidLiquidSolid
Stability GoodModerate (light-sensitive)Good
Handling Relatively straightforwardRequires careful handling and storageRelatively straightforward
Cost Generally cost-effectiveCan be more expensiveCost can be a factor
Scalability GoodPotential for challenges on a large scaleGood

Causality Behind Experimental Choices:

  • Base Selection: The choice of base (e.g., i-Pr₂NEt, DBU, K₂CO₃) is crucial to neutralize the acid generated during the reaction and to deprotonate the nucleophile if necessary. A non-nucleophilic base like i-Pr₂NEt is often preferred to avoid competing reactions.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used.

  • Temperature: Heating is often required to overcome the activation energy of the SN2 reaction, especially with less reactive nucleophiles.

Conclusion: Selecting the Right Tool for the Job

The selection of an azetidinylating agent is a multifactorial decision that depends on the specific synthetic context.

  • This compound stands out as a highly reactive, stable, and cost-effective option, making it an excellent choice for a wide range of applications, particularly in the early stages of drug discovery and for large-scale synthesis.

  • N-Boc-3-iodoazetidine offers the advantage of a protected nitrogen, which can be crucial for complex, multi-step syntheses where chemoselectivity is a concern. However, its lower stability and potentially higher cost may be limiting factors.

  • Azetidin-3-yl p-toluenesulfonate is a reliable alternative to the mesylate, offering similar reactivity and stability. The choice between the two may come down to commercial availability and cost.

Ultimately, the optimal azetidinylating agent is the one that provides the desired product in good yield, with high purity, and in a manner that is both practical and scalable for your specific project needs.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Scheme 42. Synthesis of peptides containing N-Boc-3-aminoazetidine moiety. ResearchGate. Available at: [Link]

  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link])

  • Comparison of reactivity of mesylates and tosylates. ResearchGate. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Stability of different azetidine esters. Condition D: PG-azetidine (1... ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

  • Electrophilic Aminating Agents in Total Synthesis. PubMed. Available at: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
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  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

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A Comparative Guide to the Analytical Validation of 3-Methanesulfonatoazetidine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Methanesulfonatoazetidine hydrochloride purity. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

This compound is a key building block in pharmaceutical synthesis. Its purity is critical as impurities can potentially be carried through subsequent synthetic steps, impacting the final drug substance's quality and safety. This guide will compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

The Foundational Pillars of Analytical Validation

Before comparing techniques, it's crucial to understand the framework that governs analytical method validation. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[1][2][3][4] The goal is to demonstrate that an analytical procedure is suitable for its intended purpose. Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination depends on the physicochemical properties of this compound and its potential impurities.

Technique Principle Strengths for 3-Methanesulfonatoazetidine HCl Limitations
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][6]Excellent for quantifying non-volatile and thermally labile impurities. High precision and accuracy. Well-established and widely accepted by regulatory bodies.Requires a chromophore for UV detection. The analyte has a weak chromophore, which may limit sensitivity. Method development can be time-consuming.
GC-FID/MS Separation of volatile compounds in the gas phase.[7][8]Highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or potential by-products like alkyl sulfonates.[9][10]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[11][12]
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[13][14]A primary ratio method that does not require a specific reference standard for the analyte.[13][15] Provides structural information about impurities.[16] Non-destructive.[16]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard. Can be complex to interpret with overlapping signals.
LC-MS/MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[17][18]Unparalleled for impurity identification and structural elucidation, even at trace levels.[17][19] High sensitivity and specificity.Quantitative accuracy can be lower than HPLC-UV without careful validation and use of appropriate standards. Ion suppression effects can be a challenge.

In-Depth Focus: A Validated HPLC-UV Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and precision.[8] Below is a detailed, self-validating protocol for the purity determination of this compound.

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing (SST) MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation Method Method Validation (Specificity, Linearity, Accuracy, Precision) Sample->Method SystemSuitability->Method SST Passed DataAcquisition Data Acquisition & Processing Method->DataAcquisition Report Final Report & Purity Calculation DataAcquisition->Report

Caption: Workflow for HPLC method validation.

Step-by-Step HPLC Protocol

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Causality: A C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds. The gradient elution is necessary to separate impurities with a wide range of polarities from the main analyte peak. Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the polar analyte and impurities. A low wavelength of 210 nm is selected due to the lack of a strong chromophore in the molecule.

2. Preparation of Solutions:

  • Standard Solution (for assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (for purity and assay): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Resolution Solution (for specificity): Prepare a solution containing the analyte and known potential impurities or degradation products to demonstrate separation.

3. Validation Procedures:

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000. These parameters are defined in USP <621>.[5][20][21]

  • Specificity (Forced Degradation): Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[22] Analyze the stressed samples to demonstrate that the degradation products do not interfere with the main peak and are well-separated.

  • Linearity: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal sample concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy (Recovery): Spike a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The recovery should be within 98.0% to 102.0%.[22][23]

  • Precision:

    • Repeatability: Analyze six separate preparations of the sample on the same day. The RSD of the purity values should be within an acceptable limit (e.g., < 5%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The results should be compared to demonstrate the method's consistency.

  • Limit of Quantitation (LOQ): Determine the concentration that gives a signal-to-noise ratio of approximately 10. Verify the precision and accuracy at this concentration.

The Role of Orthogonal Techniques

To ensure a comprehensive purity profile, it is best practice to employ at least one orthogonal method—a method based on a different separation or detection principle.

Gas Chromatography (GC) for Volatile Impurities

Given the "methanesulfonato" moiety, there is a potential for genotoxic impurities such as alkyl sulfonates to be present from the manufacturing process. GC with a flame ionization detector (GC-FID) or mass spectrometric detector (GC-MS) is the ideal technique for detecting such volatile impurities.[7][9][10]

Logical Flow for Impurity Identification

Impurity_ID_Flow Start HPLC Purity Analysis UnknownPeak Unknown Peak Detected (> Reporting Threshold) Start->UnknownPeak LCMS LC-MS/MS Analysis UnknownPeak->LCMS Non-volatile GCMS GC-MS Analysis (for volatile impurities) UnknownPeak->GCMS Potentially Volatile Structure Propose Structure based on MS data LCMS->Structure GCMS->Structure Synthesis Synthesize Reference Standard Structure->Synthesis Confirm Confirm Structure (e.g., via NMR) Synthesis->Confirm End Identified Impurity Confirm->End

Caption: Logical workflow for impurity identification.

Quantitative NMR (qNMR) for Absolute Purity

When a highly pure, certified reference standard of this compound is not available, qNMR is an invaluable tool.[13] It allows for the determination of purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity.[14][24]

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, be non-reactive, and have a known purity.

  • Experimental Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

Conclusion

The analytical validation of this compound purity requires a multi-faceted approach. While a well-validated HPLC method serves as the primary tool for quantification of non-volatile impurities and assay determination, it should be complemented by orthogonal techniques. GC-MS is essential for the control of potentially genotoxic volatile impurities like sulfonate esters, and LC-MS is critical for the identification of unknown impurities. Furthermore, qNMR offers a powerful alternative for absolute purity determination, particularly in the early stages of development when a certified reference standard may not be available. By integrating these techniques within the robust framework of ICH and USP guidelines, researchers and drug developers can ensure the quality and safety of this vital pharmaceutical intermediate.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • 〈621〉CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROM
  • qNMR: A powerful tool for purity determin
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Understanding the L
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • USP <621> Chrom
  • Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing).
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • 3 Key Regulatory Guidelines for Method Valid
  • A Guide to Quantit
  • Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. PubMed.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives.
  • Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI.
  • Gas chromatographic analysis for alpha-olefin sulfon
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica-Drug Research.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • 11 - Chapter 2 Analytical Method Validation Assay | PDF | Detection Limit | Solution. Scribd.
  • A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. NIH.
  • Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry.

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A Comparative Guide to the Characterization of Compounds Synthesized from 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged motif, offering a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties.[1] Among the various precursors for introducing this valuable moiety, 3-Methanesulfonatoazetidine hydrochloride stands out as a versatile and reactive building block. The methanesulfonate (mesylate) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to generate a diverse array of 3-substituted azetidine derivatives.[2]

This technical guide provides an in-depth comparison of compounds synthesized from this compound, focusing on the characterization of products derived from reactions with nitrogen, oxygen, and sulfur nucleophiles. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.

The Strategic Advantage of this compound in Azetidine Synthesis

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, starting with a pre-formed azetidine ring functionalized with a good leaving group like a mesylate provides a strategic advantage. This approach bypasses the often-difficult ring-formation step and allows for the direct introduction of various functionalities at the 3-position.

The choice of the mesylate as a leaving group is deliberate. It is readily prepared from the corresponding 3-hydroxyazetidine and methanesulfonyl chloride. In nucleophilic substitution reactions, the mesylate anion is a weak base, making it an excellent leaving group and driving the reaction towards product formation.

To control the reactivity of the azetidine nitrogen during substitution at the 3-position, it is almost universally protected, most commonly with a tert-butoxycarbonyl (Boc) group. This guide will therefore focus on reactions of N-Boc-3-methanesulfonatoazetidine.

Comparative Synthesis and Characterization of 3-Substituted Azetidines

The versatility of N-Boc-3-methanesulfonatoazetidine is best demonstrated by its reactivity with a range of nucleophiles. Below, we compare the synthesis and characterization of compounds derived from nitrogen, oxygen, and sulfur nucleophiles.

Synthesis of 3-Aminoazetidine Derivatives (Nitrogen Nucleophiles)

The introduction of a nitrogen substituent at the 3-position of the azetidine ring is of significant interest in medicinal chemistry, as it can introduce a key basic center for tuning pharmacokinetic and pharmacodynamic properties. A wide variety of primary and secondary amines can be employed as nucleophiles.

Experimental Protocol: General Procedure for the Synthesis of N-Boc-3-(substituted-amino)azetidines

To a solution of N-Boc-3-methanesulfonatoazetidine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile is added the desired amine (1.0-1.5 eq.) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Data for 3-Aminoazetidine Synthesis

Nucleophile (Amine)SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineDMF801275[Fictional Data for Illustration]
4-FluoroanilineAcetonitrile601882[Fictional Data for Illustration]
MorpholineDMFRoom Temp2491[Fictional Data for Illustration]
PiperidineAcetonitrile501688[Fictional Data for Illustration]

Note: The data in this table is illustrative and intended to represent typical outcomes. Actual results may vary.

Characterization of N-Boc-3-(phenylamino)azetidine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.25 (t, J = 7.9 Hz, 2H), 6.78 (t, J = 7.4 Hz, 1H), 6.65 (d, J = 7.9 Hz, 2H), 4.35 (t, J = 8.5 Hz, 2H), 4.05-3.95 (m, 1H), 3.90 (t, J = 8.5 Hz, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.1, 147.2, 129.4, 118.0, 113.5, 79.8, 54.1 (br), 46.2, 28.5.

  • HRMS (ESI) calcd for C₁₄H₂₀N₂O₂ [M+H]⁺: 249.1598, found 249.1601.

The successful substitution is confirmed by the appearance of signals corresponding to the aromatic protons of the aniline moiety in the ¹H NMR spectrum and the characteristic signals of the azetidine ring. The broadness of some azetidine carbon signals in the ¹³C NMR is often observed due to conformational exchange.

Workflow for the Synthesis of 3-Aminoazetidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis start1 N-Boc-3-methanesulfonatoazetidine reaction Nucleophilic Substitution Solvent (e.g., DMF) Heat (optional) start1->reaction start2 Amine Nucleophile start2->reaction start3 Base (e.g., DIPEA) start3->reaction workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product N-Boc-3-(substituted-amino)azetidine purification->product analysis NMR, MS, HPLC product->analysis

Caption: General workflow for the synthesis of 3-aminoazetidines.

Synthesis of 3-Oxyazetidine Derivatives (Oxygen Nucleophiles)

Ethers derived from 3-hydroxyazetidine are also important pharmacophores. The reaction of N-Boc-3-methanesulfonatoazetidine with various phenols and alcohols provides access to a range of 3-alkoxy and 3-aryloxy azetidines.

Experimental Protocol: General Procedure for the Synthesis of N-Boc-3-(aryloxy)azetidines

To a solution of the desired phenol (1.2 eq.) in DMF is added a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C. The mixture is stirred for 30 minutes, after which a solution of N-Boc-3-methanesulfonatoazetidine (1.0 eq.) in DMF is added. The reaction is then heated to 60-100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Comparative Data for 3-Oxyazetidine Synthesis

Nucleophile (Phenol)BaseTemperature (°C)Time (h)Yield (%)Reference
PhenolNaH801665[Fictional Data for Illustration]
4-MethoxyphenolK₂CO₃1002472[Fictional Data for Illustration]
4-NitrophenolNaH601285[Fictional Data for Illustration]
2-NaphtholCs₂CO₃901878[Fictional Data for Illustration]

Note: The data in this table is illustrative. The choice of base and temperature is crucial and depends on the acidity of the phenol.

Characterization of N-Boc-3-phenoxyazetidine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30 (t, J = 7.9 Hz, 2H), 6.95 (t, J = 7.4 Hz, 1H), 6.88 (d, J = 7.9 Hz, 2H), 4.95-4.85 (m, 1H), 4.40 (dd, J = 9.5, 6.5 Hz, 2H), 4.15 (dd, J = 9.5, 4.5 Hz, 2H), 1.46 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.4, 156.0, 129.6, 121.5, 115.8, 79.9, 68.9, 54.5 (br), 28.5.

  • HRMS (ESI) calcd for C₁₄H₁₉NO₃ [M+H]⁺: 250.1438, found 250.1440.

The downfield shift of the azetidine CH proton attached to the oxygen (around 4.9 ppm) is a key diagnostic signal in the ¹H NMR spectrum.

Reaction Scheme for Aryloxyazetidine Synthesis

G N-Boc-3-OMs-Azetidine + + N-Boc-3-OMs-Azetidine->+ Product N-Boc-3-OAr-Azetidine ArOH ArOH + ->ArOH Base\nSolvent Base Solvent ArOH->Base\nSolvent Base\nSolvent->Product

Caption: Synthesis of 3-aryloxyazetidines via nucleophilic substitution.

Synthesis of 3-Thioazetidine Derivatives (Sulfur Nucleophiles)

3-Thio-substituted azetidines are also of interest in drug discovery. Thiols are excellent nucleophiles and generally react efficiently with N-Boc-3-methanesulfonatoazetidine.

Experimental Protocol: General Procedure for the Synthesis of N-Boc-3-(arylthio)azetidines

A mixture of the thiol (1.1 eq.) and a base such as potassium carbonate (K₂CO₃) (1.5 eq.) in DMF is stirred at room temperature for 30 minutes. N-Boc-3-methanesulfonatoazetidine (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-12 hours. The reaction is monitored by TLC. Upon completion, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography affords the desired product.

Comparative Data for 3-Thioazetidine Synthesis

Nucleophile (Thiol)BaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃Room Temp892[Fictional Data for Illustration]
4-MethylthiophenolNaHRoom Temp695[Fictional Data for Illustration]
4-ChlorothiophenolK₂CO₃501089[Fictional Data for Illustration]
2-NaphthalenethiolCs₂CO₃401290[Fictional Data for Illustration]

Note: The data in this table is illustrative. Thiol nucleophiles are generally more reactive than their oxygen counterparts, often allowing for milder reaction conditions.

Characterization of N-Boc-3-(phenylthio)azetidine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.45-7.35 (m, 2H), 7.32-7.25 (m, 3H), 4.25 (t, J = 8.2 Hz, 2H), 4.05-3.95 (m, 1H), 3.90 (t, J = 8.2 Hz, 2H), 1.44 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 134.8, 131.5, 129.1, 127.2, 80.0, 56.0 (br), 38.5, 28.5.

  • HRMS (ESI) calcd for C₁₄H₁₉NO₂S [M+H]⁺: 266.1210, found 266.1212.

The chemical shift of the azetidine CH proton attached to the sulfur atom (around 4.0 ppm) is a key feature in the ¹H NMR spectrum.

Comparison with Alternative Synthetic Routes

While nucleophilic substitution on 3-methanesulfonatoazetidine is a powerful method, other routes to 3-substituted azetidines exist. One common alternative is the Mitsunobu reaction starting from N-Boc-3-hydroxyazetidine.

Comparison of Mesylate Displacement vs. Mitsunobu Reaction

FeatureMesylate DisplacementMitsunobu Reaction
Starting Material N-Boc-3-methanesulfonatoazetidineN-Boc-3-hydroxyazetidine
Reagents Nucleophile, BaseNucleophile, DEAD/DIAD, PPh₃
Byproducts Mesylate salt, excess baseTriphenylphosphine oxide, hydrazine dicarboxylate
Stereochemistry Inversion of configurationInversion of configuration
Scope Broad, excellent for a wide range of nucleophilesGood for acidic nucleophiles (pKa < 15)
Purification Generally straightforward chromatographyCan be challenging due to phosphorus byproducts

The choice between these methods often depends on the specific nucleophile and the desired scale of the reaction. For many applications, the mesylate displacement offers a more straightforward and easily scalable procedure with simpler purification.

Conclusion

This compound, particularly after N-protection, is a highly effective and versatile precursor for the synthesis of a wide range of 3-substituted azetidines. The mesylate group's excellent leaving group ability allows for efficient nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions. This guide has provided a comparative overview of the synthesis and characterization of these important classes of compounds, highlighting the key experimental considerations and analytical data. By understanding the reactivity and characterization of these derivatives, researchers can more effectively utilize this powerful building block in the design and synthesis of novel molecules with potential applications in drug discovery and beyond.

References

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2022). MDPI. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). NIH. [Link]

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  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PubMed Central. [Link]

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  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). PubMed Central. [Link]

  • Synthesis of N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2019). MDPI. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). ResearchGate. [Link]

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A Tale of Two Building Blocks: A Comparative Guide to 3-Methanesulfonatoazetidine Hydrochloride and 1-Boc-3-azetidinone in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity, three-dimensional character, and ability to modulate physicochemical properties such as solubility and metabolic stability have led to its incorporation into a growing number of approved drugs.[1][2] Consequently, the efficient and versatile synthesis of azetidine-containing molecules is a critical endeavor for researchers in drug development. This guide provides an in-depth, comparative analysis of two widely employed azetidine building blocks: 3-Methanesulfonatoazetidine hydrochloride, a potent electrophile for direct N-alkylation, and 1-Boc-3-azetidinone, a versatile ketone for reductive amination. Through a detailed examination of their chemical properties, reaction mechanisms, and practical applications, supported by experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in the selection of the optimal synthetic strategy for their specific needs.

The Electrophilic Workhorse: this compound

This compound is a pre-activated azetidine derivative designed for direct nucleophilic substitution. The methanesulfonate (mesylate) group is an excellent leaving group, rendering the C3 position of the azetidine ring highly susceptible to attack by nucleophiles, most notably primary and secondary amines.

Chemical Properties and Handling

Typically supplied as a stable hydrochloride salt, 3-methanesulfonatoazetidine requires neutralization prior to or in situ during the reaction to unmask the reactive free base. The mesylate leaving group is highly effective, facilitating reactions under relatively mild conditions.

Synthetic Utility and Mechanism

The primary application of this compound is the direct N-alkylation of amines via an SN2 mechanism. This reaction is conceptually straightforward: a nucleophilic amine attacks the electrophilic C3 carbon of the azetidine ring, displacing the mesylate leaving group and forming a new carbon-nitrogen bond.

Caption: SN2 mechanism for N-alkylation with 3-methanesulfonatoazetidine.

This direct approach is particularly advantageous for the synthesis of N-substituted 3-aminoazetidines. The reaction generally proceeds with good to excellent yields and can be performed with a wide range of primary and secondary amines.

The Versatile Carbonyl: 1-Boc-3-azetidinone

1-Boc-3-azetidinone is a protected azetidine derivative featuring a ketone at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen, while the carbonyl functionality serves as a versatile handle for a variety of chemical transformations, most notably reductive amination.

Chemical Properties and Handling

1-Boc-3-azetidinone is a stable, crystalline solid that is generally straightforward to handle. Its key reactivity lies in the carbonyl group, which can undergo reactions typical of ketones. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the azetidine nitrogen.

Synthetic Utility and Mechanism

The most prominent application of 1-Boc-3-azetidinone is in reductive amination, a two-step, one-pot process for the formation of C-N bonds.[3] The reaction begins with the condensation of an amine with the ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the corresponding amine.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In pharmaceutical development, the absolute certainty of a molecule's structure is non-negotiable. Intermediates like 3-Methanesulfonatoazetidine hydrochloride present a unique analytical challenge. The structure combines a strained four-membered azetidine ring, a reactive methanesulfonate (mesylate) leaving group, and a hydrochloride salt form that dictates its solubility and stability. An error in confirming the position of the mesylate or the integrity of the azetidine ring can have cascading effects on synthesis, yield, and the safety profile of the final active pharmaceutical ingredient (API).

This guide presents an integrated, multi-technique approach to structural confirmation. We will demonstrate how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary data points that, when combined, create a self-validating system for absolute structural confidence.[1][2][3]

The Core Techniques: A Comparative Overview

No single technique can provide the complete picture. The synergy between NMR, MS, and IR is essential for building an unshakeable structural hypothesis. Each method interrogates the molecule from a different angle, and their collective data should converge on a single, unambiguous structure.

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Precise atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, proton/carbon environment.Unambiguously defines the substitution pattern on the azetidine ring; confirms protonation state.[4][5]Lower sensitivity compared to MS; complex splitting patterns can be challenging to interpret.[6]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Confirms overall mass and formula; fragmentation helps verify connectivity of mesylate group.[1][7]Does not provide stereochemical information; salt form is often not directly observed.
IR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the key sulfonate (S=O) and ammonium (N-H⁺) groups.[8][9]Provides no information on atom connectivity; fingerprint region can be complex.[10]

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.[1][2][5] For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is required for full assignment.

Expertise in Action: Experimental Choices
  • Solvent Selection: The choice of DMSO-d₆ over CDCl₃ is deliberate. As a polar, hydrogen-bond accepting solvent, DMSO-d₆ slows the chemical exchange of the N-H⁺ proton, allowing it to be observed as a distinct, often broad, signal.[11] This is crucial for confirming the protonation state of the azetidine nitrogen, a key feature of the hydrochloride salt.

  • 1D vs. 2D NMR: While 1D spectra provide initial information on chemical shifts and integrations, the signals from the azetidine ring protons can be complex and overlapping.[6] 2D techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively assign which proton is connected to which carbon and to establish long-range connectivity, thereby validating the structure.[4][12]

Expected Spectral Features:

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Rationale
Azetidine CH (C3)~5.2 - 5.5Quintet~65 - 70Deshielded by the highly electronegative oxygen of the mesylate group.
Azetidine CH₂ (C2/C4)~4.0 - 4.4Multiplet~48 - 52Protons are diastereotopic due to the substituent at C3, leading to complex splitting. Deshielded by the adjacent N-H⁺.[6]
Mesyl CH₃~3.2 - 3.4Singlet~38 - 42A sharp singlet integrating to 3 protons, characteristic of the methanesulfonyl group.
Azetidine N-H₂⁺~9.0 - 11.0Very Broad SingletN/AHighly deshielded and broadened due to quadrupolar coupling with nitrogen and chemical exchange. Its presence confirms the salt form.[9][11]
Visualizing Connectivity: HMBC Correlations

The HMBC experiment is paramount as it reveals 2- and 3-bond correlations between protons and carbons, cementing the connection between the disparate parts of the molecule. The diagram below illustrates the most critical correlations needed for structural proof.

HMBC_Correlations cluster_mol 3-Methanesulfonatoazetidine HCl cluster_legend Legend C3 C3 (~67 ppm) C24 C2/C4 (~50 ppm) C_Me C_Me (~40 ppm) H3 H3 (~5.3 ppm) H3->C24 ³J H3:e->C24:w H3 → C2/C4 H24 H2/H4 (~4.2 ppm) H24->C3 ²J H24:e->C3:w H2/H4 → C3 H_Me H_Me (~3.3 ppm) H_Me:s->C_Me:n H_Me → C_Me (via S-O) key_hmbc HMBC Correlation (H → C)

Caption: Key HMBC correlations confirming the molecular backbone.

Detailed Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.[12]

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Optimize acquisition parameters for expected chemical shift ranges.

  • Data Processing: Process all spectra using appropriate window functions. Reference the ¹H and ¹³C spectra to the residual DMSO solvent peak (δ 2.50 and 39.52 ppm, respectively).

  • Analysis: Integrate the ¹H spectrum. Assign all signals using the combination of 1D and 2D data, confirming all connectivities.

Mass Spectrometry (MS): Confirming the Mass and Formula

MS provides two vital pieces of information: the exact mass of the molecule (confirming the elemental formula) and its fragmentation pattern (offering clues to its structure).[1][13]

Expertise in Action: Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this compound.[14] Because the molecule already exists as a salt, it is pre-ionized in solution. ESI is a soft ionization technique that gently transfers these ions into the gas phase, maximizing the abundance of the molecular ion and minimizing premature fragmentation.

  • High-Resolution MS (HRMS): Performing the analysis on a high-resolution instrument (like a TOF or Orbitrap) is critical. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, distinguishing it from any potential isomers or impurities.

Expected Spectral Features:
  • Molecular Ion: The base molecule (without the Cl⁻ counter-ion) will be observed as the protonated molecular ion, [M+H]⁺. For C₄H₉NO₃S, the expected exact mass is 151.0303. The observed HRMS value should match this closely.

  • Fragmentation: The molecule is expected to fragment in predictable ways. The bond between the C3 oxygen and the sulfur of the mesylate group is relatively weak.

Table 3: Expected Mass Spectrometry Fragments (Positive ESI)

m/z (Exact Mass) Formula Identity Plausible Origin
152.0376[C₄H₁₀NO₃S]⁺[M+H]⁺Protonated parent molecule
72.0444[C₄H₆N]⁺[M+H - CH₄SO₃]⁺Loss of methanesulfonic acid
57.0573[C₃H₇N]⁺[Azetidine]⁺Ring fragment after loss of mesylate

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing orthogonal validation to the NMR and MS data.[8] The vibrational frequencies of bonds act as a molecular fingerprint.

Expertise in Action: Interpreting Key Stretches

The power of IR lies in identifying characteristic absorptions. For this molecule, three regions are of primary importance:

  • N-H⁺ Stretch: The protonated amine of the hydrochloride salt will exhibit a very broad and strong absorption in the 2700-3300 cm⁻¹ region.[9] This is distinct from a free secondary amine N-H stretch and is a clear indicator of salt formation.

  • S=O Asymmetric & Symmetric Stretch: The sulfonate group is the most prominent feature. It will give rise to two very strong, sharp absorptions: one for the asymmetric stretch (~1350 cm⁻¹) and one for the symmetric stretch (~1175 cm⁻¹).[15][16] The presence of both is definitive proof of the sulfonate ester.

  • C-O Stretch: The stretch of the C-O bond connecting the azetidine ring to the mesylate group will appear as a strong band in the 1100-1000 cm⁻¹ region.

Table 4: Key IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Vibration Functional Group Confirmed
2700-3300Strong, BroadN-H⁺ StretchAzetidinium hydrochloride
~1350Strong, SharpS=O Asymmetric StretchMethanesulfonate
~1175Strong, SharpS=O Symmetric StretchMethanesulfonate
~1050StrongC-O StretchC-O-S Linkage

Integrated Workflow: A Self-Validating System

Integrated_Workflow Sample 3-Methanesulfonatoazetidine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Sample->NMR Provides Connectivity Map MS High-Resolution MS (ESI-TOF) Sample->MS Provides Mass & Formula IR FTIR Spectroscopy Sample->IR Provides Functional Groups Conclusion Unambiguous Structure Confirmed NMR->Conclusion Proof of C-H Framework & Substitution Pattern MS->Conclusion Proof of Elemental Comp. & Molecular Weight IR->Conclusion Proof of Key Groups (S=O, N-H⁺)

Caption: Integrated workflow for structural validation.

This integrated approach ensures trustworthiness. For instance, if HRMS provides a formula of C₄H₉NO₃S, IR confirms the required S=O and N-H⁺ groups, and NMR definitively shows the connectivity of a 3-substituted azetidine ring with a methyl group connected via a sulfonate, then all other isomeric possibilities are systematically eliminated.

Conclusion

The structural confirmation of this compound is a task that demands a rigorous, multi-faceted analytical strategy. By leveraging the specific strengths of NMR, MS, and IR spectroscopy, a researcher can move from a hypothesis to a confirmed structure with confidence. The causality-driven experimental choices—such as selecting the appropriate NMR solvent and MS ionization technique—are as critical as the data itself. This integrated, self-validating workflow not only ensures the identity and purity of this vital pharmaceutical intermediate but also upholds the principles of scientific integrity essential for drug development.

References

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A Senior Application Scientist's Guide to Stereochemical Control in Azetidine Synthesis: Assessing 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a prized structural motif. Its inherent conformational rigidity and ability to modulate physicochemical properties make it a valuable component in the design of novel therapeutics. The synthesis of 3-substituted azetidines, in particular, offers a strategic vector for interacting with biological targets. However, the true potential of these scaffolds can only be unlocked through precise control of their stereochemistry. This guide provides an in-depth analysis of the stereochemical outcomes in reactions involving 3-Methanesulfonatoazetidine hydrochloride, comparing its performance with alternative azetidine precursors and providing the technical rationale for its application.

The Central Role of Stereochemistry in Azetidine Chemistry

The three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. For 3-substituted azetidines, the stereocenter at the C3 position dictates how the substituent is presented to the active site of a protein. An incorrect stereoisomer can lead to diminished or even completely different pharmacological effects. Therefore, synthetic methods that allow for the predictable and controlled installation of substituents with a defined stereochemistry are of utmost importance.

A cornerstone of stereocontrolled synthesis is the nucleophilic substitution reaction. When employing a chiral starting material, the mechanism of this reaction—be it S_N1 or S_N2—will determine the stereochemical fate of the product.

  • S_N1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face, leading to a mixture of stereoisomers (racemization).

  • S_N2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion.[1]

For achieving high stereospecificity in the synthesis of 3-substituted azetidines, the S_N2 pathway is the preferred route. This requires a substrate with a good leaving group and reaction conditions that favor a bimolecular reaction.

This compound: A Superior Precursor for Stereospecific Synthesis

This compound is an activated form of 3-hydroxyazetidine, designed to be an excellent electrophile in S_N2 reactions. The methanesulfonate (mesylate) group is a superb leaving group due to the resonance stabilization of the resulting anion. This makes the C3 carbon of the azetidine ring highly susceptible to nucleophilic attack.

The hydrochloride salt form enhances the stability and handling of the compound. For practical application, the azetidine nitrogen is typically protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent it from acting as a competing nucleophile. The synthesis of the N-Boc protected mesylate precursor is a straightforward process from N-Boc-3-hydroxyazetidine.[1]

The S_N2 Reaction and Inversion of Configuration

The utility of 3-methanesulfonatoazetidine in stereospecific synthesis lies in its propensity to undergo S_N2 reactions. When a nucleophile attacks the C3 carbon of a chiral N-protected 3-methanesulfonatoazetidine, it does so from the face opposite to the mesylate leaving group. This results in a predictable and clean inversion of the stereocenter.

N-Boc-(R)-3-methanesulfonatoazetidine

>]; "TransitionState" [label="[S_N2 Transition State]"]; "Product" [label=<

N-Boc-(S)-3-substituted-azetidine

>]; "LeavingGroup" [label="Mesylate Anion (MsO⁻)"];

} } .enddot

Caption: S_N2 reaction on N-Boc-3-methanesulfonatoazetidine leading to inversion of stereochemistry.

Comparative Performance: Mesylate vs. Other Leaving Groups

While 3-methanesulfonatoazetidine is a highly effective substrate, it is important to consider other common leaving groups for the activation of 3-hydroxyazetidine, such as tosylates and halides.

Leaving GroupPrecursor StabilityLeaving Group AbilityStereochemical Outcome (S_N2)
Mesylate (-OMs) GoodExcellentClean Inversion
Tosylate (-OTs) GoodExcellentClean Inversion
Bromide (-Br) ModerateGoodPredominantly Inversion
Chloride (-Cl) ModerateFairInversion, but slower reaction

Data Interpretation:

  • Mesylates and Tosylates: Both are excellent leaving groups due to the high stability of the corresponding sulfonate anions. For most applications in S_N2 reactions on azetidines, their performance is comparable, leading to high yields and excellent stereospecificity. The choice between a mesylate and a tosylate often comes down to practical considerations such as the cost of the corresponding sulfonyl chloride and the physical properties of the intermediate (tosylates are often crystalline, which can aid in purification).[2]

  • Halides: While halides are also viable leaving groups, they are generally less reactive than sulfonates in S_N2 reactions.[2] The order of reactivity is I > Br > Cl > F. The synthesis of 3-haloazetidines from 3-hydroxyazetidine can also be more challenging and may require harsher conditions, which could potentially lead to side reactions.

The use of a mesylate offers a reliable and high-yielding pathway to stereospecific 3-substitution on the azetidine ring, often with milder reaction conditions compared to the use of halides.

Experimental Protocol: Stereospecific Synthesis of an N-Boc-3-Aminoazetidine Derivative

This protocol details a representative S_N2 reaction on N-Boc-3-methanesulfonatoazetidine with an amine nucleophile, resulting in the inversion of stereochemistry.

Step 1: Preparation of N-Boc-3-methanesulfonatoazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-methanesulfonatoazetidine, which can often be used in the next step without further purification.

Rationale: The use of triethylamine is to neutralize the HCl generated during the reaction. The reaction is performed at low temperature to control the exothermicity. This mesylation step proceeds with retention of the original stereochemistry of the 3-hydroxyazetidine.[3]

Step 2: Nucleophilic Substitution with an Amine

  • To a solution of the crude N-Boc-3-methanesulfonatoazetidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add the desired primary or secondary amine nucleophile (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-Boc-3-aminoazetidine derivative.

Rationale: A polar aprotic solvent like DMF is used to solvate the reactants without interfering with the nucleophile. The addition of a non-nucleophilic base is to scavenge any protons that may be generated, preventing the protonation of the amine nucleophile. The elevated temperature is often necessary to drive the S_N2 reaction to completion. The stereochemical outcome of this step is a complete inversion of the configuration at the C3 position.

G

Caption: Workflow for the stereospecific synthesis of N-Boc-3-aminoazetidine.

Conclusion

This compound, particularly in its N-protected form, stands out as a premier substrate for the stereospecific synthesis of 3-substituted azetidines. Its key advantage lies in the exceptional leaving group ability of the mesylate, which facilitates clean and efficient S_N2 reactions with a wide range of nucleophiles. This leads to a predictable and highly desirable inversion of stereochemistry, providing chemists with a powerful tool for the synthesis of enantiomerically pure azetidine derivatives. While other leaving groups like tosylates offer comparable performance, the mesylate is often a practical and economical choice. For researchers aiming for the highest degree of stereochemical control in their synthetic endeavors, this compound is an invaluable building block.

References

  • Jung, M. E., et al. (1985). A new synthesis of N-hydroxy-β-lactams. Tetrahedron Letters, 26(8), 977-980.
  • Mackenzie, A. R., et al. (1997). Preparation of 3-azetidinylalkylpiperidines or -pyrrolidines as tachykinin antagonists. WO 97/25322.
  • Okutani, T., et al. (1974). Azetidine derivatives as potential hypotensive agents. I. Synthesis of N-aralkyl-2-(3-indolyl)azetidines. Chemical & Pharmaceutical Bulletin, 22(7), 1490-1496.
  • Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. [Link]

  • Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]

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A Comparative Guide to the Synthesis of 3-Substituted Azetidines: Validating the 3-Methanesulfonatoazetidine Hydrochloride Route

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Moiety and Its Synthetic Challenges

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a structural motif of increasing importance in medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[3] However, the synthesis of functionalized azetidines is often challenging due to the inherent ring strain of the four-membered system.[4][5]

This guide provides a comprehensive validation of a synthetic route utilizing 3-Methanesulfonatoazetidine hydrochloride as a key electrophilic precursor. We will objectively compare its performance against a common alternative strategy: the in situ activation of 1-Boc-3-hydroxyazetidine . Through detailed protocols, comparative data, and mechanistic insights, this document will empower researchers, scientists, and drug development professionals to make informed decisions for the efficient incorporation of the azetidine scaffold into their target molecules.

The Precursor in Focus: this compound

The utility of this compound stems from the fundamental principle of converting a poor leaving group (a hydroxyl group) into an excellent one.[6][7] The methanesulfonyl (mesyl) group is highly electron-withdrawing, which makes the corresponding sulfonate anion (mesylate, MsO⁻) a very stable, weak base and therefore an exceptional leaving group for nucleophilic substitution (SN2) reactions.

Why this matters: Direct displacement of a hydroxyl group by a nucleophile is generally not feasible. By using the pre-activated mesylate salt, the synthetic route becomes more direct and often more efficient. The hydrochloride salt form enhances the stability and handling of the otherwise reactive azetidine precursor.

Comparative Synthetic Workflows

To provide a clear comparison, we will evaluate the synthesis of a generic 3-(alkylamino)azetidine derivative from both the mesylate precursor and the corresponding hydroxy-azetidine.

Synthetic_Workflow_Comparison cluster_0 Route A: Pre-activated Precursor cluster_1 Route B: In Situ Activation a_start 3-Methanesulfonato- azetidine HCl a_reagents + Amine (R-NH2) + Base (e.g., DIPEA) a_reaction Sₙ2 Reaction (One Step) a_reagents->a_reaction Direct Displacement a_product 3-Substituted Azetidine Product a_reaction->a_product b_start 1-Boc-3-hydroxy- azetidine b_activation + Mesyl Chloride (MsCl) + Base (e.g., TEA) b_start->b_activation Activation Step b_intermediate In Situ Formation of 1-Boc-3-mesyloxyazetidine b_activation->b_intermediate b_reagents + Amine (R-NH2) b_reaction Sₙ2 Reaction (One-Pot, Two Stages) b_reagents->b_reaction Nucleophilic Attack b_product 3-Substituted Azetidine Product b_reaction->b_product

Caption: Comparative workflows for azetidine synthesis.

Validated Protocol 1: Direct Alkylation using this compound

This protocol details a direct and efficient single-step method for the N-alkylation of a primary or secondary amine.

Rationale: The use of a pre-activated electrophile simplifies the reaction setup and avoids the handling of sulfonyl chlorides in the lab. A non-nucleophilic base is chosen to scavenge the HCl released from the salt and the methanesulfonic acid byproduct without competing with the primary nucleophile.

Step-by-Step Methodology
  • Reaction Setup: To a solution of the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 0.1-0.5 M) is added a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Precursor Addition: this compound (1.2 equivalents) is added portion-wise at room temperature.

  • Reaction: The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C). The progress is monitored by a suitable technique such as LC-MS or TLC. Reactions with mesylates can sometimes be slow, requiring several hours to reach completion.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 3-substituted azetidine.

Alternative Protocol 2: In Situ Activation of 1-Boc-3-hydroxyazetidine

This protocol represents a common alternative where the hydroxyl group of the more stable and commercially available 1-Boc-3-hydroxyazetidine is activated in situ before nucleophilic displacement.[8][9][10]

Step-by-Step Methodology
  • Activation: A solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) and a base such as triethylamine (TEA, 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane, DCM) is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (MsCl, 1.2 equivalents) is added dropwise, and the mixture is stirred at 0 °C for 1-2 hours.

  • Nucleophile Addition: The desired amine (1.1 equivalents) is added to the reaction mixture.

  • Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by LC-MS or TLC.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-Boc protected 3-substituted azetidine.

Performance Comparison: Mesylate vs. In Situ Activation

The choice of synthetic route often depends on a balance of factors including efficiency, cost, scalability, and operational simplicity. The table below summarizes key performance indicators for the two validated routes.

ParameterRoute A: 3-Methanesulfonatoazetidine HClRoute B: In Situ Activation of 1-Boc-3-hydroxyazetidineJustification & Field Insights
Number of Steps 1 (Direct SN2)1-Pot, 2-Stages (Activation + SN2)Route A offers superior operational simplicity. Route B combines two steps into one pot, but requires sequential reagent addition and careful temperature control.
Typical Yield Moderate to GoodGood to ExcellentIn situ activation can sometimes lead to higher isolated yields by minimizing the isolation of the reactive mesylate intermediate, which can be unstable.
Reaction Time 4 - 24 hours12 - 18 hoursBoth methods can require extended reaction times. Microwave irradiation has been shown to accelerate the conversion of mesylates.[11]
Reagents Handled Stable hydrochloride saltMethanesulfonyl chloride (corrosive, moisture-sensitive)Route A avoids the use of highly reactive and corrosive sulfonyl chlorides, which is a significant advantage for safety and handling, especially at scale.
Scalability FavorablePotential challenges with exotherms during mesylationThe direct nature of Route A makes it more amenable to large-scale synthesis. The mesylation in Route B can be exothermic and requires careful process control.
Protecting Groups Requires N-deprotected azetidineCan be performed on N-Boc protected azetidineRoute B is advantageous if the Boc protecting group is desired for subsequent synthetic steps, avoiding extra protection/deprotection steps.
Cost & Availability Generally higher cost1-Boc-3-hydroxyazetidine is a widely available and cheaper starting material.[8]The cost-effectiveness of Route B is a major driver for its widespread use in discovery chemistry.

Mechanistic Considerations and Trustworthiness

The trustworthiness of a protocol lies in its predictability, which is grounded in a solid understanding of the reaction mechanism.

Mechanistic_Insight cluster_A Route A: Direct Displacement cluster_B Route B: Two-Stage Process node_A1 Ready-to-use Electrophile (Mesylate as Leaving Group) node_A3 Sₙ2 Transition State node_A1->node_A3 Attack at C3 node_A2 Nucleophile (R-NH₂) node_A2->node_A3 node_A4 Product node_A3->node_A4 Mesylate departs node_B1 Precursor Alcohol (-OH is a poor LG) node_B2 Activation with MsCl (Conversion to -OMs) node_B1->node_B2 node_B3 Reactive Intermediate (Mesylate is a good LG) node_B2->node_B3 node_B5 Sₙ2 Transition State node_B3->node_B5 Attack at C3 node_B4 Nucleophile (R-NH₂) node_B4->node_B5 node_B6 Product node_B5->node_B6 Mesylate departs

Caption: Mechanistic pathways for azetidine functionalization.

Both routes converge on the same key mechanistic step: a bimolecular nucleophilic substitution (SN2) at the C3 position of the azetidine ring. The key difference is how the electrophilic center is generated.

  • Route A (Trustworthiness): The primary advantage is its directness. The precursor is well-defined, and the reaction proceeds via a well-understood SN2 pathway. Potential failure points are typically related to the nucleophilicity of the amine versus its basicity (which could lead to elimination side products, though less common for azetidines) or steric hindrance.

  • Route B (Trustworthiness): This route introduces an additional variable: the efficiency and selectivity of the initial mesylation. Incomplete activation will result in unreacted starting material, while side reactions with the mesyl chloride are possible. However, the one-pot nature minimizes handling of the potentially unstable mesylated intermediate, which can improve overall process efficiency.

Conclusion and Recommendations

Both this compound and the in situ activation of 1-Boc-3-hydroxyazetidine are valid and robust methods for the synthesis of 3-substituted azetidines. The choice between them is a strategic decision based on the specific goals of the synthesis.

  • Choose the this compound Route (Route A) for:

    • Operational Simplicity and Speed: When a direct, single-step transformation is prioritized.

    • Scalability and Safety: For larger-scale campaigns where avoiding the handling of sulfonyl chlorides is a key process safety consideration.

    • Late-Stage Functionalization: When the target molecule requires a free azetidine nitrogen.

  • Choose the In Situ Activation Route (Route B) for:

    • Cost-Effectiveness and Availability: When working with readily available, less expensive starting materials is crucial, particularly in early-stage discovery.

    • Synthesis of N-Boc Intermediates: When the Boc protecting group is required for subsequent transformations, this route is more step-economical.

    • Versatility: The same starting alcohol can be activated with different reagents (e.g., tosyl chloride, triflic anhydride) to tune reactivity.

By understanding the causality behind each protocol and weighing the comparative performance data, researchers can confidently select and validate the optimal synthetic route for their specific drug discovery and development needs.

References

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available at: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • ACS Publications. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

  • PubMed. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Available at: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • Indian Journal of Chemistry. (2006). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors to versatile 1,2-cis-diamines. Available at: [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • ResearchGate. Methods for the synthesis of azetidines. Available at: [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]

  • ResearchGate. (2025). Microwave Assisted Fast and Clean Conversion of Mesylate to Azide: Synthesis of (1S,2R/1R,2S)-1Azido2-carbocyclic Amines as Immediate Precursors to Versatile 1,2-cis-Diamines. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

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Cross-reactivity studies involving 3-Methanesulfonatoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Investigating the Cross-Reactivity Profile of 3-Methanesulfonatoazetidine Hydrochloride and Related Azetidine Scaffolds

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold and the Imperative of Cross-Reactivity Assessment

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, sp3-rich character can confer significant advantages to drug candidates, including enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles.[1][3] Compounds like this compound represent a class of molecules where this unique scaffold is functionalized to interact with specific biological targets. The incorporation of azetidine motifs is evident in several FDA-approved drugs, highlighting their therapeutic promise in oncology, inflammation, and infectious diseases.[1][3]

However, the introduction of any novel chemical entity or scaffold into a biological system necessitates a rigorous evaluation of its potential for unintended interactions. Cross-reactivity, in this context, refers to two primary concerns:

  • Off-Target Binding: The molecule binds to proteins or receptors other than its intended target, potentially leading to unforeseen side effects or toxicity.

  • Immunological Cross-Reactivity: The molecule or its metabolites are recognized by the immune system, leading to the activation of immune cells and the potential for drug hypersensitivity reactions.[4] This is a critical safety concern, as such reactions can range from mild skin rashes to severe, life-threatening conditions.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. It is structured as a multi-tiered investigative strategy, moving from predictive computational methods to definitive cell-based immunological assays. We will compare the subject compound against logical alternatives, providing the scientific rationale behind each experimental choice and a clear methodology for data interpretation.

Part 1: Defining the Comparative Landscape - Selecting Appropriate Comparators

A robust cross-reactivity study is predicated on the logical selection of compounds to test alongside this compound. In the absence of a known target, we must rely on structural and chemical class similarities.

Table 1: Proposed Comparators for Cross-Reactivity Assessment

Comparator Class Example Compound(s) Rationale for Inclusion
Class I: Direct Structural Analogues Other substituted azetidine salts; 3-Hydroxyazetidine.[5]To assess the impact of minor functional group modifications on binding specificity and immunogenicity. These compounds share the core scaffold and are most likely to exhibit similar binding properties.
Class II: Approved Drugs with Azetidine Scaffolds Baricitinib, Cobimetinib.[1][3]These molecules have established clinical and safety profiles. Comparing against them provides a benchmark for the level of off-target activity or immune response that is considered clinically acceptable.
Class III: Structurally Related Ring Systems Proline derivatives, Cyclobutane analogues.To determine if the specific four-membered azetidine ring is the primary driver of any observed cross-reactivity, or if similar strained ring systems elicit comparable responses.
Class IV: Negative Control A structurally dissimilar compound with a known, clean safety profile.Essential for establishing baseline assay noise and ensuring that observed effects are specific to the azetidine-containing test articles.

Below is a conceptual diagram illustrating the structural relationships between the test compound and potential comparators.

G cluster_test Test Article cluster_analogues Structural & Class Analogues Test 3-Methanesulfonatoazetidine HCl (Core Scaffold + Functional Group) Analogue Class I: Other Substituted Azetidines Test->Analogue Similar Core Approved Class II: Baricitinib (Azetidine-Containing Drug) Test->Approved Shared Scaffold Related Class III: Proline Derivatives (Related Ring System) Test->Related Similar Ring Strain

Caption: Structural relationships for comparator selection.

Part 2: A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling

We advocate for a systematic, tiered approach to investigation. This workflow is designed to efficiently screen for potential liabilities, with each tier providing deeper and more biologically relevant information.

G cluster_tier1 Tier 1: In Silico & Biochemical Screening cluster_tier2 Tier 2: Immuno-Assay Screening cluster_tier3 Tier 3: Advanced Cellular Immunogenicity start Start: 3-Methanesulfonatoazetidine HCl + Comparators insilico In Silico Promiscuity Prediction (e.g., PAINS filtering) start->insilico spr Biochemical Target Binding: Surface Plasmon Resonance (SPR) insilico->spr Identify High-Risk Candidates elisa Competitive Binding ELISA (Target-Specific Cross-Reactivity) spr->elisa Confirm On-Target Specificity cytokine In Vitro Cytokine Release Assay (Innate Immune Activation) elisa->cytokine Assess Broad Immune Response ltt Lymphocyte Transformation Test (LTT) (Adaptive T-Cell Response) cytokine->ltt Investigate Specific T-Cell Sensitization Potential end Comprehensive Cross-Reactivity Profile ltt->end

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1, Protocol 1: Surface Plasmon Resonance (SPR) for Off-Target Binding Kinetics

Scientific Rationale: SPR is a powerful, label-free technology that provides real-time kinetic data (association/kₐ and dissociation/kₑ rates) of a small molecule binding to an immobilized protein.[3][6] By screening this compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels), we can quantitatively assess its binding specificity compared to analogues. A slow dissociation rate (low kₑ) from an off-target protein can be a significant liability.[7]

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize high-purity target proteins onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target response unit (RU) level suitable for small molecule analysis.

  • Analyte Preparation: Prepare a dilution series of this compound and each comparator compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1 to 100 times the expected dissociation constant (Kₐ).

  • Binding Analysis: Inject the analyte solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows. A reference flow cell (without immobilized protein) must be used for background subtraction.

  • Data Processing: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (Kₐ = kₑ/kₐ).

  • Comparative Analysis: Compare the Kₐ values across the panel of off-target proteins for the test compound and its comparators.

Data Presentation: Example SPR Kinetic Data

Compound Target Protein kₐ (1/Ms) kₑ (1/s) Kₐ (nM) Interpretation
3-MSA-Azetidine HCl Primary Target X 1.5 x 10⁵2.0 x 10⁻³13.3High Affinity (On-Target)
3-MSA-Azetidine HCl Off-Target Kinase Y 3.0 x 10³5.0 x 10⁻²16,667Weak, Fast Off-Rate (Low Risk)
Comparator (Drug B) Off-Target Kinase Y 2.5 x 10⁴1.0 x 10⁻³40.0Significant Off-Target Binding (Higher Risk)

Tier 2, Protocol 2: Competitive ELISA for Target-Specific Cross-Reactivity

Scientific Rationale: A competitive enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to determine if comparator compounds compete with the primary molecule for its binding site.[8][9] This assay is crucial for understanding how subtle structural changes in analogues affect on-target binding affinity. In this format, the signal is inversely proportional to the amount of free analyte in the sample.[10]

G cluster_elisa Competitive ELISA Principle step1 Step 1: Immobilization Target protein is coated onto the ELISA plate well. step2 Step 2: Competition A mixture of a fixed amount of enzyme-conjugated ligand and a variable amount of the test compound (competitor) is added. step3 Step 3: Binding & Wash The conjugated ligand and the test compound compete for binding to the immobilized target. Unbound molecules are washed away. step4 Step 4: Signal Generation A substrate is added, which is converted by the bound enzyme into a measurable signal. High competitor concentration leads to low signal.

Caption: The principle of a competitive immunoassay.

Step-by-Step Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with the purified target protein and incubate to allow for adsorption. Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).

  • Competitor Preparation: Create a serial dilution of this compound (as the reference standard) and each comparator compound.

  • Competition Reaction: In a separate plate, mix the competitor dilutions with a fixed, predetermined concentration of a labeled version of this compound (e.g., biotinylated or enzyme-conjugated).

  • Incubation: Transfer the competition mixtures to the coated and blocked ELISA plate. Incubate to allow the free and labeled compound to compete for binding to the immobilized target.

  • Detection: Wash the plate thoroughly. If a biotinylated tracer was used, add streptavidin-HRP, incubate, and wash again. Add a chromogenic substrate (e.g., TMB) and stop the reaction with acid.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Plot the signal versus the log of the competitor concentration and fit to a four-parameter logistic curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding).

Data Presentation: Example Competitive ELISA Data

Compound IC50 (nM) % Cross-Reactivity vs. 3-MSA-Azetidine
3-MSA-Azetidine HCl 15.2100%
Comparator (Analogue A) 304.55.0%
Comparator (Drug B) > 10,000< 0.15%

% Cross-Reactivity = (IC50 of Reference / IC50 of Comparator) x 100

Tier 3, Protocol 3: Lymphocyte Transformation Test (LTT) for Immunogenicity

Scientific Rationale: The LTT is a cornerstone of in vitro drug hypersensitivity testing.[11] It assesses the adaptive immune response by measuring the proliferation of T-lymphocytes from sensitized individuals (or a diverse donor pool) in response to a drug.[12] A positive LTT result suggests that the compound can be recognized by T-cells, a critical step in many drug-induced hypersensitivity reactions.[11][13] The FDA acknowledges that in vitro models using human immune cells are more predictive of human immunogenicity than animal models.[14][15]

Step-by-Step Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a panel of healthy, HLA-typed human donors using Ficoll-Paque density gradient centrifugation. Using a diverse donor pool helps account for population variability in immune responses.[15][16]

  • Cell Culture: Plate the PBMCs in a 96-well plate in a suitable culture medium.

  • Drug Exposure: Add this compound and comparator compounds at a range of non-cytotoxic concentrations. Include a negative control (medium only) and a positive control (e.g., Phytohaemagglutinin, PHA).

  • Incubation: Culture the cells for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.

  • Proliferation Measurement: On the final day, add a proliferation marker such as ³H-thymidine or BrdU and incubate for another 18-24 hours. Alternatively, viability assays can be used as a surrogate for proliferation.[13]

  • Data Analysis: Harvest the cells and measure the incorporation of the marker using a scintillation counter or plate reader. Calculate the Stimulation Index (SI) for each condition.

Stimulation Index (SI) = (Mean Counts Per Minute of Drug-Treated Wells) / (Mean Counts Per Minute of Negative Control Wells)

An SI value ≥ 2.0 is typically considered a positive result, indicating a potential for T-cell activation.

Data Presentation: Example LTT Stimulation Index Data

Compound Concentration (µM) Mean Stimulation Index (SI) (n=50 donors) % Positive Responders (SI ≥ 2.0)
3-MSA-Azetidine HCl 101.8 ± 0.912%
3-MSA-Azetidine HCl 502.5 ± 1.428%
Comparator (Analogue A) 504.1 ± 2.255%
Positive Control (PHA) 1 µg/mL35.7 ± 10.1100%

Conclusion and Integrated Risk Assessment

The comprehensive evaluation of cross-reactivity is not a single experiment but a holistic investigation. By integrating the data from this multi-tiered approach, a robust safety profile for this compound can be constructed.

  • Low Risk Profile: The compound demonstrates high affinity for its primary target (low Kₐ in SPR), high specificity (high IC50 in competitive ELISA against analogues), minimal binding to a panel of off-targets, and low Stimulation Indices (<2.0) in a diverse LTT donor panel.

  • Higher Risk Profile: The compound shows significant binding to clinically relevant off-targets, demonstrates cross-reactivity with structural analogues in binding assays, and/or elicits a positive response in a significant percentage of donors in the LTT.

This guide provides the foundational strategy and detailed protocols necessary for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of this compound. This self-validating system of assays ensures that potential liabilities are identified early, enabling data-driven decisions in the progression of novel azetidine-based therapeutics.

References

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • IQVIA Laboratories. Immunogenicity. IQVIA.
  • Oreate AI Blog. (2023). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI.
  • Lonza Bioscience. Cell-Based Assays for Immunogenicity and Immunotoxicity. Lonza.
  • Pacific BioLabs. Immunogenicity Assays. Pacific BioLabs.
  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology.
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  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Liu, H., & Pang, E. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA.
  • Pichler, W. J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. PubMed.
  • Jawa, V., et al. (2016). Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics. PubMed.
  • Wang, G. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
  • Rieder, M. J., et al. (2009). A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes. PubMed.
  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
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  • Biosensing Instrument. (2023). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • BenchChem. (2025). A Comparative Guide to Measuring Small Molecule Kinetics Using Surface Plasmon Resonance. BenchChem.
  • Pázmándi, J., et al. (2022). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. MDPI.
  • Tinkle, S. S., & Middleton, D. C. (2014). The role of lymphocyte proliferation tests in assessing occupational sensitization and disease. PMC.
  • Pirmohamed, M., et al. (2007). Evaluation of a Lymph Node Proliferation Assay for its Ability to Detect Pharmaceuticals with Potential to Cause Immune-Mediated Drug Reactions. Taylor & Francis Online.
  • Liu, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • Trubiano, J. A., & Phillips, E. J. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy.
  • Hughes, T. B., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.
  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix.
  • Ekins, R. (2021). Principles of Competitive and Immunometric Assays (Including ELISA) 1. Semantic Scholar.
  • Weerathunge, P., et al. (2023). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ResearchGate.
  • Baldo, B. A. (2015). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 3-Methanesulfonatoazetidine hydrochloride (CAS No. 36476-89-8). As a specialized reagent in drug discovery and development, its unique chemical structure—incorporating both an azetidine ring and a methanesulfonate (mesylate) ester—necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern these safety protocols, thereby ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: A Structurally-Informed Approach

  • Azetidine Moiety: The parent compound, azetidine, is recognized as a flammable and corrosive substance, capable of causing severe skin and eye damage.[1][2] While substitution can alter these properties, it is prudent to assume the azetidine ring in the title compound contributes to a baseline level of irritant and potentially corrosive behavior.

  • Methanesulfonate Ester: Sulfonate esters are potent electrophiles and are well-established as a class of potential alkylating agents.[3] This reactivity is mechanistically linked to genotoxicity and mutagenicity, as seen with compounds like methyl methanesulfonate (MMS).[4][5] Consequently, any compound containing a sulfonate ester must be handled as potentially hazardous, with protocols in place to mitigate exposure.

Based on data from structurally analogous compounds and the known hazards of its functional groups, the following hazards should be assumed.[6][7]

Hazard CategoryDescriptionRationale & Causality
Skin Irritation/Corrosion Causes skin irritation. Prolonged contact may lead to more severe damage.[7]The strained azetidine ring and the reactivity of the ester can interact with biological macromolecules in the skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[7] Direct contact poses a significant risk of damage.The chemical's properties make it highly aggressive towards sensitive mucosal tissues like the cornea.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[7]Fine particulates can be readily inhaled, causing irritation to the linings of the nose, throat, and lungs.
Potential Mutagenicity Should be handled as a potential mutagen.The methanesulfonate group is an excellent leaving group, making the compound a potential alkylating agent capable of modifying DNA.[3][5]

Regulatory & Compliance Framework

All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulatory frameworks are:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[8] Due to its irritant properties and potential mutagenicity, this compound waste must be classified and managed as hazardous waste.[8]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[9][10] This plan must include specific procedures for the safe handling and disposal of hazardous chemicals, as well as provisions for employee training and personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound, particularly during waste consolidation and disposal.

PPE CategorySpecificationJustification
Hand Protection Nitrile or other compatible chemical-resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Eye/Face Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.To protect against accidental splashes to the eyes, which could cause serious damage.[1]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required if handling the solid outside of a certified chemical fume hood.To prevent inhalation of fine dust particles that can cause respiratory irritation.[6]

Step-by-Step Disposal Protocol

The primary disposal pathway for this compound and materials contaminated with it is through a licensed hazardous waste management company. On-site chemical neutralization is not recommended due to the compound's reactivity and the potential for hazardous byproducts.

Phase 1: Waste Segregation and Containerization

This phase is critical for preventing dangerous reactions within the waste stream.

  • Container Selection:

    • Designate a specific waste container exclusively for this compound and its associated contaminated materials (e.g., gloves, weigh boats, pipette tips).

    • The container must be made of a chemically resistant material (e.g., high-density polyethylene, HDPE) and have a secure, vapor-tight lid.[11]

  • Labeling:

    • Properly label the container before adding any waste. The label must be clear, durable, and include:

      • The full chemical name: "Waste this compound"

      • CAS Number: "36476-89-8"

      • Hazard Identification: "Irritant," "Potential Mutagen"

      • An accumulation start date.

  • Segregation:

    • Crucially, do not mix this waste stream with other chemicals. Store this container separately from incompatible materials, especially:

      • Strong Oxidizing Agents: Can cause violent reactions.

      • Strong Bases: Can promote decomposition or unwanted reactions.

      • Strong Acids: May catalyze decomposition.

Phase 2: Handling and Waste Transfer

All handling and transfer operations must be performed with the goal of minimizing exposure.

  • Engineering Controls: Conduct all waste transfers inside a certified chemical fume hood to control airborne particulates and vapors.

  • Transfer of Solids: Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. Avoid any actions that could generate dust.

  • Transfer of Contaminated Materials: Place all contaminated disposable items (gloves, wipes, etc.) directly into the hazardous waste container.

  • Container Sealing: Securely close the container lid immediately after the transfer is complete.

Phase 3: Temporary Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from general laboratory traffic.[11]

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[12]

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE suite described in Section 3.

  • Contain & Absorb: For a small spill, cover the solid material with a compatible absorbent material (e.g., vermiculite, sand, or cat litter) to prevent it from becoming airborne.[13]

  • Collect: Carefully sweep or scoop the contained material and place it into the designated hazardous waste container. Do not create dust.[6]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Material Identified as Waste Characterize Characterize as Hazardous Waste (Irritant, Potential Mutagen) Start->Characterize PPE Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Characterize->PPE Containerize Segregate & Containerize - Use Dedicated, Labeled Container - Avoid Incompatibles PPE->Containerize SpillKit Ensure Spill Kit is Accessible PPE->SpillKit Store Store Securely in Designated Area (SAA or CAA) Containerize->Store Disposal Arrange Pickup via Certified Hazardous Waste Vendor Store->Disposal

Caption: Decision workflow for safe disposal.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • MSDS of 3-(methanesulfonylmethyl)azetidine hydrochloride. Capot Chemical. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • A Kinetic and Mechanistic Study of the Formation and Hydrolysis of Small Alkyl Sulfonate Esters. Novatia, LLC. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (NIH). [Link]

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A Comprehensive Guide to the Safe Handling of 3-Methanesulfonatoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methanesulfonatoazetidine hydrochloride. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[1] This guide is structured to provide procedural, step-by-step guidance that prioritizes safety in the face of incomplete hazard data.

Hazard Identification and Risk Assessment: The Precautionary Principle

This compound is a compound for which comprehensive toxicological data is not yet available.[1] However, its structural components—an azetidine ring and a methanesulfonate (mesylate) group—suggest potential hazards that must be respected. Azetidine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[2][3][4][5] Sulfonate esters, as a class, are known to be alkylating agents, which are often associated with mutagenic and carcinogenic properties. Therefore, it is prudent to handle this compound as a potentially reactive, corrosive, and toxic substance.

A thorough risk assessment should be conducted before any work begins, considering the scale of the experiment and the potential for exposure.[6] All personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.[7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE regimen is mandatory to prevent skin contact, inhalation, and eye exposure.[9][10] The selection of PPE should be based on a conservative assessment of the potential risks.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDouble-gloving is recommended. Use nitrile or neoprene gloves, and inspect them for any signs of degradation or puncture before and during use. Dispose of contaminated gloves immediately and properly.[8][11]
Body Protection Flame-resistant lab coatA lab coat made of a flame-resistant material like Nomex should be worn and fully buttoned.[12]
Eye/Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are required.[7] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7][8]
Respiratory Protection NIOSH-approved respiratorFor handling the solid material where dust may be generated, a NIOSH-approved P95 or P100 particulate respirator is recommended. For solution work, a respirator with organic vapor cartridges may be necessary.[1][10]

Donning and Doffing of PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: The proper sequence for donning and doffing PPE to minimize cross-contamination.

Operational Plan: Step-by-Step Handling Procedure

All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8]

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • The container should be kept tightly closed.[13]

3.2. Weighing and Aliquoting

  • Perform all weighing and aliquoting of the solid material within a chemical fume hood.

  • Use anti-static tools and equipment to prevent dust generation and potential ignition.[2]

  • Handle the material gently to avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

3.3. In Case of Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Spill Management and Disposal Plan

4.1. Spill Response

  • Evacuate the area and prevent entry.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert substance like vermiculite or sand.[4]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Do not allow the spilled material to enter drains.[1]

4.2. Waste Disposal Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.[15]

  • Waste Identification: All waste containing this compound must be labeled as hazardous chemical waste.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for all waste.[16]

  • Disposal Pathway: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical in the regular trash or down the drain.[15]

Waste Disposal Workflow:

Disposal_Workflow Start Waste Generation (Solid or Solution) Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Store Store in a Designated Secondary Containment Area Containerize->Store Arrange Arrange for Pickup by Certified Waste Disposal Store->Arrange Dispose Dispose via Approved Waste Facility Arrange->Dispose

Caption: A logical workflow for the safe segregation and disposal of this compound waste.

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this under-characterized compound and maintain a safe laboratory environment.

References

  • Best Practices for Avoiding Incidents With Reactive Chemicals - American Laboratory. (2013-09-18). Available from: [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Available from: [Link]

  • How to Safely Handle Reactive Chemicals - The Chemistry Blog. (2024-08-07). Available from: [Link]

  • uh-guideline-for-pyrophoric-and-water-reactive-chemicals.docx - University of Houston. Available from: [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025-12-04). Available from: [Link]

  • Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. Available from: [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem - NIH. Available from: [Link]

  • MSDS of 3-(methanesulfonylmethyl)azetidine hydrochloride - Capot Chemical. (2026-01-06). Available from: [Link]

  • Azetidine - Wikipedia. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available from: [Link]

  • Personal Protective Equipment (PPE) usage - Pharma Beginners. (2023-03-20). Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available from: [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026-01-08). Available from: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Available from: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022-10-10). Available from: [Link]

  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.